molecular formula C6H7NO2 B100519 1-Cyanoallyl acetate CAS No. 15667-63-7

1-Cyanoallyl acetate

Cat. No.: B100519
CAS No.: 15667-63-7
M. Wt: 125.13 g/mol
InChI Key: MEHLEOUIWVWVBF-UHFFFAOYSA-N
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Description

1-Cyanoallyl acetate is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Cyanoallyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46585. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyanoallyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyanoallyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyanoprop-2-enyl acetate
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InChI

InChI=1S/C6H7NO2/c1-3-6(4-7)9-5(2)8/h3,6H,1H2,2H3
Source PubChem
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InChI Key

MEHLEOUIWVWVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO2
Source PubChem
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DSSTOX Substance ID

DTXSID801015438
Record name 1-Cyanoallyl acetate
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Molecular Weight

125.13 g/mol
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Physical Description

Liquid
Record name 3-Butenenitrile, 2-(acetyloxy)-
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CAS No.

15667-63-7
Record name Acrolein cyanohydrin acetate
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Record name 3-Butenenitrile, 2-(acetyloxy)-
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Record name 1-Cyanoallyl acetate
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Record name 1-cyanoallyl acetate
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth technical guide for the synthesis, purification, and detailed characterization of 1-cyanoallyl acetate. It is designed to serve as a practical resource for professionals in chemical research and drug development, emphasizing field-proven insights, causality behind experimental choices, and rigorous safety protocols.

Introduction

1-Cyanoallyl acetate (C₆H₇NO₂) is a valuable bifunctional organic molecule incorporating both a nitrile and an ester group. This structure makes it a versatile intermediate in organic synthesis, enabling access to a variety of more complex molecular architectures through transformations of the cyano, acetate, or olefin moieties. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and novel materials. This guide details a robust and widely-used method for its synthesis—the palladium-catalyzed allylic cyanation—and outlines the comprehensive analytical techniques required to verify its structure and purity.

Section 1: Synthesis via Palladium-Catalyzed Allylic Cyanation

The palladium-catalyzed substitution of allylic substrates is a cornerstone of modern organic synthesis. This approach offers high efficiency and selectivity for the formation of carbon-carbon bonds. For the synthesis of 1-cyanoallyl acetate, the reaction involves the displacement of an allylic acetate with a cyanide nucleophile, mediated by a palladium(0) catalyst.

Principle and Rationale

The catalytic cycle proceeds via the formation of a η³-allylpalladium (or π-allylpalladium) intermediate.[1][2]

  • Catalyst: A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used. The Pd(0) center undergoes oxidative addition to the allylic acetate, cleaving the C-O bond and forming a cationic (π-allyl)palladium(II) complex.[3] The use of a phosphine ligand stabilizes the palladium complex.

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is an effective and commonly used cyanide source.[4] It is less hazardous than hydrogen cyanide gas and more soluble in organic solvents than inorganic salts like KCN.

  • Reaction Environment: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the sensitive Pd(0) catalyst to its inactive Pd(II) state. Anhydrous solvents are critical as TMSCN reacts violently with water to release highly toxic hydrogen cyanide gas.[4][5]

Catalytic Cycle Diagram

The mechanism involves several key steps: oxidative addition of the allylic acetate to the Pd(0) catalyst, formation of the π-allylpalladium intermediate, transmetalation or nucleophilic attack by the cyanide source, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1][6]

Palladium_Catalyzed_Cyanation cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition AllylOAc Allyl Acetate AllylOAc->PiAllyl PdCN Cyano-π-Allyl Pd(II) Complex PiAllyl->PdCN Nucleophilic Attack Product 1-Cyanoallyl Acetate Cyanide TMSCN Cyanide->PdCN PdCN->Pd0 PdCN->Product Reductive Elimination caption Fig 1: Catalytic cycle for allylic cyanation.

Caption: Fig 1: Catalytic cycle for allylic cyanation.

Detailed Experimental Protocol

Reagents & Equipment:

  • Allyl acetate

  • Trimethylsilyl cyanide (TMSCN)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask, condenser, magnetic stirrer

  • Syringes for liquid transfer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Setup: Under an inert atmosphere of argon or nitrogen, add Pd(PPh₃)₄ (5 mol%) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous THF via cannula or syringe. Stir until the catalyst dissolves. Add allyl acetate (1.0 eq) to the solution.

  • Cyanide Addition: Carefully add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution at room temperature. Caution: TMSCN is extremely toxic and moisture-sensitive.[4]

  • Reaction: Heat the mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure 1-cyanoallyl acetate.

Section 2: Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and assess the purity of the synthesized 1-cyanoallyl acetate. A combination of spectroscopic techniques provides unequivocal evidence of the molecular structure.

Characterization Workflow

Characterization_Workflow cluster_analytics Spectroscopic Analysis Crude Crude Product (Post-Workup) Purification Flash Column Chromatography Crude->Purification Pure Pure 1-Cyanoallyl Acetate Purification->Pure NMR ¹H & ¹³C NMR Pure->NMR IR FT-IR Pure->IR MS Mass Spectrometry Pure->MS caption Fig 2: Workflow for product purification and analysis.

Caption: Fig 2: Workflow for product purification and analysis.

Summary of Expected Spectroscopic Data
TechniqueFunctional Group / AtomExpected Observation
¹H NMR -CH=CH₂ (vinyl)~5.4-6.0 ppm (multiplets)
-CH(CN)OAc~5.5 ppm (multiplet)
-C(O)CH₃ (acetyl)~2.1 ppm (singlet)
¹³C NMR -C≡N (nitrile)~115-120 ppm
-C=O (carbonyl)~169-171 ppm
-CH=CH₂ (vinyl)~120-135 ppm
-CH(CN)OAc~60-65 ppm
-C(O)CH₃ (acetyl)~20-22 ppm
IR Spectroscopy -C≡N (nitrile)2260-2240 cm⁻¹ (sharp, medium intensity)[7]
-C=O (ester carbonyl)1750-1735 cm⁻¹ (strong, sharp)[8]
Mass Spectrometry Molecular Ion (M⁺)m/z = 125.0477
Detailed Spectroscopic Analysis
  • ¹H NMR Spectroscopy (Proton NMR): This technique provides information on the electronic environment and connectivity of hydrogen atoms. For 1-cyanoallyl acetate, the spectrum is predicted to show:

    • A complex multiplet in the vinyl region (~5.4-6.0 ppm) integrating to 3 protons, corresponding to the -CH=CH₂ group.

    • A multiplet around 5.5 ppm integrating to 1 proton, representing the methine proton (-CH) deshielded by both the adjacent nitrile and acetate groups.

    • A sharp singlet at approximately 2.1 ppm, integrating to 3 protons, which is characteristic of the methyl group of the acetate ester.

  • ¹³C NMR Spectroscopy (Carbon NMR): This confirms the carbon framework of the molecule. Key signals include:

    • The ester carbonyl carbon (~170 ppm), which is significantly downfield.[9]

    • The nitrile carbon (~117 ppm).

    • Two signals for the vinyl carbons (~120-135 ppm).

    • The methine carbon bonded to the nitrile and oxygen (~62 ppm).

    • The acetate methyl carbon (~21 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.[10]

    • A sharp, medium-intensity absorption band is expected in the range of 2260-2240 cm⁻¹ , which is highly characteristic of a nitrile (C≡N) stretch.[7][11]

    • A very strong and sharp absorption band is expected between 1750-1735 cm⁻¹ , confirming the presence of the ester carbonyl (C=O) group.[8][12] The position in this range is typical for saturated aliphatic esters.[8]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

    • The high-resolution mass spectrum should show a molecular ion peak (M⁺) at an m/z corresponding to the exact mass of C₆H₇NO₂ (125.0477).

    • Common fragmentation patterns for esters include the loss of the alkoxy group or cleavage adjacent to the carbonyl group.[13][14] A prominent fragment at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, would strongly support the proposed structure.

Section 3: Critical Safety Protocols for Handling Cyanide Reagents

The synthesis of 1-cyanoallyl acetate involves highly toxic cyanide reagents, such as trimethylsilyl cyanide (TMSCN). Adherence to stringent safety protocols is mandatory.[15]

Hazard Overview
  • Acute Toxicity: TMSCN is fatal if swallowed, inhaled, or in contact with skin.[4][16]

  • HCN Gas Formation: TMSCN and other cyanide compounds react violently with water, moisture, or acids to release hydrogen cyanide (HCN), a highly toxic and flammable gas.[17][18]

  • Flammability: TMSCN is a highly flammable liquid.[4][19]

Mandatory Safety Procedures
  • Engineering Controls: All manipulations, including weighing and transfers, must be performed in a certified chemical fume hood.[17][18]

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile or neoprene gloves is required.[17][20]

    • Eye Protection: Chemical splash goggles and a face shield must be worn.[18]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[18]

  • Handling and Storage:

    • Never work alone when using cyanide compounds.[18]

    • Store TMSCN in a tightly sealed container under an inert atmosphere, away from water, acids, and heat sources.[4][21]

    • Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[4]

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware and work surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[17][18]

    • All cyanide-containing waste (liquid and solid) must be segregated into dedicated, labeled hazardous waste containers.[17][21] The empty reagent bottle is also considered hazardous waste.[21]

  • Emergency and Exposure Response:

    • In case of a spill outside the fume hood, evacuate the area immediately and call emergency services.[18]

    • For skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[17][18]

    • For eye contact, flush with an eyewash station for at least 15 minutes.[18]

    • In all cases of suspected exposure, seek immediate medical attention. Do not wait for symptoms to develop.[17]

Conclusion

This guide provides a detailed framework for the successful synthesis and rigorous characterization of 1-cyanoallyl acetate. The palladium-catalyzed cyanation of allyl acetate is an effective method for its preparation. The structural identity and purity of the final product can be confidently established through a combination of NMR, IR, and mass spectrometry. Given the extreme toxicity of the cyanide reagents involved, the paramount importance of adhering to the outlined safety protocols cannot be overstated. By following these procedures, researchers can safely and reliably produce and validate this versatile chemical intermediate for further application in scientific discovery and development.

References

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Schaefer, T. P., & Dolbier, W. R. (2014). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 91(5), 741–743. [Link]

  • SDFine. TRIMETHYLSILYL CYANIDE - GHS Safety Data Sheet. [Link]

  • University of New Mexico. Standard Operating Procedure for Using Cyanides. [Link]

  • Columbia University Environmental Health & Safety. (2013, May 7). Cyanide Safe Use Guidelines. [Link]

  • University of Bristol. Cyanides and nitriles, use and disposal. [Link]

  • Wikipedia. Cyanide poisoning. [Link]

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Acros Organics. (2010, November 10). Trimethylsilyl cyanide - SAFETY DATA SHEET. [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. [Link]

  • Rzepa, H. S. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? [Henry Rzepa's Blog]. [Link]

  • UCLA Chemistry. Infrared Spectroscopy Lecture Notes. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2025, August 7). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]

  • California Department of Toxic Substances Control. Cyanide Remediation: Current and Past Technologies. [Link]

  • National Institutes of Health. (2013, May 22). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • Chemistry LibreTexts. (2022, October 7). 5.4: Infrared Spectroscopy. [Link]

  • ResearchGate. Mass fragmentation pattern of identified compounds from ethyl acetate...[Link]

  • California Department of Toxic Substances Control. Cyanide Remediation: Current and Past Technologies. [Link]

  • National Institutes of Health. (2014, October 22). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • National Institutes of Health. (2012, October 10). Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation. [Link]

  • Royal Society of Chemistry. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling. [Link]

  • Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]

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  • ACD/Labs. NMR Prediction. [Link]

  • Modgraph Consultants Ltd. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

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Sources

Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-cyanoallyl acetate, a versatile bifunctional reagent crucial in modern organic synthesis. Targeted at researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative on the compound's synthesis, structural characterization, and key applications, emphasizing the mechanistic rationale behind its reactivity.

1-Cyanoallyl acetate, also known as acrolein cyanohydrin acetate or 2-(acetyloxy)-3-butenenitrile, is a racemic organic compound that integrates three key functional groups into a compact structure: a terminal alkene, a nitrile, and an acetate ester. This unique combination makes it a valuable C4 building block, particularly as an electrophilic allyl source and a precursor to more complex molecular scaffolds.

The primary physicochemical properties are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 15667-63-7[1]
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
IUPAC Name 1-cyanoprop-2-en-1-yl acetate[1]
Synonyms Acrolein cyanohydrin acetate, 1-Cyano-2-propenyl acetate[1]
InChIKey MEHLEOUIWVWVBF-UHFFFAOYSA-N[3]
SMILES CC(=O)OC(C=C)C#N[1]

Spectroscopic Signature: A Structural Deep Dive

The structural identity of 1-cyanoallyl acetate is unequivocally confirmed by a combination of NMR and IR spectroscopy. Understanding its spectral signature is paramount for reaction monitoring and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule. The vinyl group protons exhibit characteristic splitting patterns (ddt), while the methine proton alpha to both the nitrile and acetate groups is also a doublet of doublets.

Proton Assignment (Structure Label)Approx. Chemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)
-CH₃ (Acetate)2.16s
-CH(CN)OAc (Methine)5.56dd, J ≈ 5.6, 1.0
=CH₂ (Vinyl, cis to H)5.73ddt, J = 10.1, 1.5, 1.0
=CH₂ (Vinyl, trans to H)5.86ddt, J = 16.6, 1.5, 1.0
=CH- (Vinyl)5.92ddt, J = 16.6, 10.1, 5.6

Data sourced from ChemicalBook and interpreted based on standard principles.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to each carbon atom in its unique chemical environment. The chemical shifts are governed by the electronegativity of adjacent atoms and the hybridization state.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
-CH₃ (Acetate)~20-21Standard methyl of an acetate group.
-CH(CN)OAc ~60-65Shifted downfield by two electronegative groups (O and CN).
C≡N (Nitrile)~116-118Characteristic shift for an aliphatic nitrile carbon.
=CH₂ (Vinyl)~125-127Terminal sp² carbon.
=CH- (Vinyl)~129-131Internal sp² carbon.
C=O (Ester)~168-170Carbonyl carbon of the acetate group.

Expected values are based on foundational NMR principles and data from structurally similar compounds.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for the rapid verification of the key functional groups. The spectrum is characterized by sharp, strong absorbances for the nitrile and ester carbonyl groups, along with typical C-H and C=C stretching frequencies.

Functional GroupWavenumber (cm⁻¹)Intensity/Description
C-H (sp²)~3100-3000Medium, sharp (alkene C-H stretch)
C-H (sp³)~3000-2850Medium, sharp (alkane C-H stretch)
C≡N (Nitrile)~2250 Medium to weak, sharp
C=O (Ester)~1750 Strong, sharp
C=C (Alkene)~1645 Medium, sharp
C-O (Ester)~1230Strong (asymmetric stretch)

Characteristic peak assignments confirmed by available spectral data.[6]

Synthesis: A Robust and Scalable Protocol

The industrial and laboratory-scale synthesis of 1-cyanoallyl acetate is well-established, typically proceeding via a one-pot reaction that leverages the reactivity of acrolein. The process involves the simultaneous addition of acrolein and an acetylating agent (like acetic anhydride or acetyl chloride) to an aqueous solution of a cyanide salt.

Field-Proven Experimental Protocol

The following protocol is adapted from established patent literature, designed for high yield and operational simplicity.[4]

Reagents:

  • Acrolein (95%)

  • Acetic Anhydride

  • Sodium Cyanide (NaCN)

  • Water

  • Methylene Chloride (or other suitable organic solvent for extraction)

Procedure:

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and two separate dropping funnels, add 90 mL of water and 17 g of a 27% aqueous NaCN solution. Cool the vessel to 0 °C using an external cooling bath.

  • Reagent Preparation: In one dropping funnel, place 59 g (1.0 mol) of 95% acrolein mixed with 105 g (1.03 mol) of acetic anhydride. In the second dropping funnel, place 170 g of 27% aqueous NaCN solution (bringing the total to 1.03 mol).

  • Simultaneous Addition (Crucial Step): Add the contents of both dropping funnels dropwise and simultaneously to the cooled cyanide solution over 60-90 minutes. Causality: This simultaneous addition is critical to ensure that the highly reactive acrolein does not polymerize. The cyanohydrin is formed in situ and immediately trapped by the acetic anhydride before it can revert or undergo side reactions. Maintain the internal temperature at 0 °C throughout the addition.

  • Work-up: After the addition is complete, add 80 mL of water to the reaction mixture to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the phases.

  • Extraction & Purification: The aqueous phase can be extracted with a portion of methylene chloride to recover any dissolved product. The organic phases are combined and purified by vacuum distillation to yield pure 1-cyanoallyl acetate. A typical yield is around 85-88%.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents cluster_process Process Acrolein Acrolein + Acetic Anhydride Addition Simultaneous Dropwise Addition Acrolein->Addition NaCN Aqueous NaCN NaCN->Addition Reactor Reactor @ 0°C Workup Phase Separation & Extraction Reactor->Workup Addition->Reactor Distill Vacuum Distillation Workup->Distill Product Pure 1-Cyanoallyl Acetate Distill->Product

Caption: One-pot synthesis workflow for 1-cyanoallyl acetate.

Core Applications in Synthesis

The true value of 1-cyanoallyl acetate lies in its predictable and versatile reactivity, making it a cornerstone intermediate in agrochemical and pharmaceutical development.

Agrochemicals: Synthesis of Glufosinate

A primary industrial application of 1-cyanoallyl acetate is as a key intermediate in the synthesis of the non-selective herbicide glufosinate.[7][8] The core transformation is a radical-initiated addition of a dialkyl phosphite or a related P(IV) species across the compound's double bond.

Reaction Mechanism: Radical Phosphorylation The reaction is typically initiated by a radical initiator, such as a peroxide, which abstracts a hydrogen atom from the phosphinic acid ester to generate a phosphorus-centered radical. This radical then adds to the terminal carbon of the alkene in 1-cyanoallyl acetate.

  • Initiation: A radical initiator (RO•) abstracts a hydrogen from the phosphinic acid ester.

  • Propagation (Step 1): The resulting phosphorus-centered radical adds to the less substituted carbon of the alkene. This regioselectivity is driven by the formation of the more stable secondary radical, which is alpha to the cyano and acetoxy groups.

  • Propagation (Step 2): The resulting carbon-centered radical abstracts a hydrogen from another molecule of the phosphinic acid ester, yielding the final product and regenerating the phosphorus-centered radical to continue the chain reaction.

RadicalAddition Initiator Initiator (RO•) Phosphine R'₂P(O)H Initiator->Phosphine H• abstraction PhosphineRadical R'₂P(O)• Phosphine->PhosphineRadical Product Phosphorylated Product Phosphine->Product ACA 1-Cyanoallyl Acetate PhosphineRadical->ACA Addition to C=C IntermediateRadical Adduct Radical ACA->IntermediateRadical IntermediateRadical->Phosphine H• abstraction IntermediateRadical->Product

Caption: Simplified mechanism of radical addition for glufosinate synthesis.

Pharmaceutical Precursors & Further Reactions

The reactivity of 1-cyanoallyl acetate extends into pharmaceutical research. It has been employed in the synthesis of β-lactam prodrugs designed as proteasome inhibitors for potential cancer therapies.[9] In this context, the cyanoallyl acetate moiety is incorporated into a larger molecular framework and later transformed.

Recent research has also explored its use in metal-free radical acylation reactions. When treated with various benzaldehydes in the presence of peroxide initiators like TBPEH and TBPB, 1-cyanoallyl acetate undergoes an addition reaction to form functionalized γ-ketonitriles, which are valuable synthetic intermediates.[4][5][7]

Safety and Handling

As a reactive chemical intermediate, 1-cyanoallyl acetate must be handled with appropriate precautions in a well-ventilated fume hood. It is classified as acutely toxic and can cause serious eye damage.

Hazard ClassGHS CodeSignal WordStatement
Acute Toxicity (Oral)H300DangerFatal if swallowed
Acute Toxicity (Dermal)H310DangerFatal in contact with skin
Acute Toxicity (Inhalation)H331DangerToxic if inhaled
Serious Eye DamageH318DangerCauses serious eye damage
Aquatic Hazard (Acute)H400WarningVery toxic to aquatic life

Data sourced from ECHA and PubChem.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: Standard laboratory coat.

  • Respiratory: Use only in a fume hood. If ventilation is inadequate, a respirator may be required.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, prevent release into the environment.

Conclusion

1-Cyanoallyl acetate (CAS 15667-63-7) is a potent and versatile synthetic building block whose utility is defined by the strategic placement of its alkene, nitrile, and acetate functionalities. Its well-established synthesis and predictable reactivity in radical additions have cemented its role in the large-scale production of agrochemicals like glufosinate. Emerging applications in the synthesis of complex pharmaceutical precursors underscore its continued relevance to the drug development community. A thorough understanding of its spectroscopic properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

  • Harnisch, H., & Kowski, K. (1982). Process for the manufacture of cyanohydrin acylates of aldehydes. U.S. Patent No. 4,336,206.
  • Sun, B., et al. (2022). TBPEH-TBPB Initiate the Radical Addition of Benzaldehyde and Allyl Esters. International Journal of Molecular Sciences, 23(22), 13704. Available at: [Link]

  • European Patent Office. (n.d.). Monomer and Polymers. EP Patent No. EP3392237A1. Available at: [Link]

  • Hoechst AG. (1977). Process for the preparation of phosphorus-containing cyanhydrine derivatives and those obtainable therefrom. German Patent No. DE2711752A1.
  • Sun, B., et al. (2022). TBPEH-TBPB Initiate the Radical Addition of Benzaldehyde and Allyl Esters. Semantic Scholar. Available at: [Link]

  • Barraja, P., et al. (2018). Proteasome inhibiting ß-lactam prodrugs useful for the treatment of cancer and neurodegenerative disorders. WIPO Patent No. WO2018115497A1.
  • Patnaik, P. (2007). A Comprehensive Guide to the Hazardous Properties of Chemical Substances, Third Edition. John Wiley & Sons. Available at: [Link]

  • Chemcess. (n.d.). Acrolein: Properties, Reactions, Production And Uses. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85891, 3-Butenenitrile, 2-(acetyloxy)-. PubChem. Available at: [Link]

  • European Chemicals Agency. (n.d.). Substance Information for 1-cyanoallyl acetate. ECHA. Available at: [Link]

  • Hoechst AG. (1979). Verfahren zur Herstellung von Acylierten Cyanhydrinen von Aldehyden. European Patent No. EP0019227B1.
  • Evonik Degussa GmbH. (2018). Method for manufacturing acrolein cyanohydrins. European Patent No. EP3392237A1.

Sources

An In-Depth Technical Guide to 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-cyanoallyl acetate, a versatile bifunctional molecule with significant potential in organic synthesis and as an intermediate in the development of novel therapeutics. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and applications, grounded in established scientific principles.

Core Molecular Attributes of 1-Cyanoallyl Acetate

1-Cyanoallyl acetate, also known as 1-cyanoprop-2-enyl acetate, is a racemic organic compound.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
Monoisotopic Mass 125.047676 Da[2]
Structure
SMILES C=CC(C#N)OC(=O)C[1]
InChI InChI=1S/C6H7NO2/c1-3-6(4-7)9-5(2)8/h3,6H,1H2,2H3[1]

Synthesis of 1-Cyanoallyl Acetate: A Validated Protocol

The synthesis of 1-cyanoallyl acetate is most effectively and safely achieved through the catalyzed addition of a cyanide source to acrolein in the presence of an acetylating agent. This method avoids the direct handling of unstable cyanohydrins by forming the more stable acetate ester in a one-pot procedure.[3] The following protocol is a self-validating system, designed for reproducibility and high yield.

Causality of Experimental Choices

The selection of an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is crucial. TBD is a strong, non-nucleophilic base that can deprotonate the cyanide source to generate the cyanide anion required for the nucleophilic attack on the carbonyl carbon of acrolein.[3] Acetyl cyanide serves as both the cyanide source and the acetylating agent, streamlining the reaction.[3] Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Work-up and Isolation A Dissolve TBD catalyst in Acetonitrile B Add Acrolein (aldehyde) to the solution A->B C Add Acetyl Cyanide at room temperature B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Quench with water E->F Upon completion G Extract with Ethyl Acetate (3x) F->G H Wash combined organic layers with water and brine G->H I Dry over Na₂SO₄ H->I J Filter and concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Workflow for the synthesis of 1-cyanoallyl acetate.

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 5 mol%) in dry acetonitrile (1 mL per 1.0 mmol of aldehyde).

  • Addition of Reactants: To the stirred catalyst solution, add freshly distilled acrolein (1.0 mmol). Following this, add acetyl cyanide (1.5 mmol) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (acrolein) is consumed.

  • Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 1-cyanoallyl acetate.

Spectroscopic Characterization of 1-Cyanoallyl Acetate

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for 1-cyanoallyl acetate.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

Caption: Predicted ¹H NMR chemical shifts for 1-cyanoallyl acetate.

  • Interpretation: The spectrum will show a characteristic singlet for the acetate methyl protons around 2.1 ppm. The vinylic protons will appear as a complex multiplet system between 5.4 and 6.1 ppm. The proton on the carbon bearing the nitrile and acetate groups will also be part of this multiplet system, typically around 5.7 ppm.[4]

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule.

Carbon AtomExpected Chemical Shift (δ, ppm)
CH₃ ~20
-CH(CN)O- ~65
C#N ~115
=CH₂ ~120
=CH- ~130
C=O ~168
  • Interpretation: The carbonyl carbon of the ester will be the most downfield signal, appearing around 168 ppm. The nitrile carbon will be in the typical range of ~115 ppm. The sp² hybridized carbons of the allyl group will be found between 120-130 ppm, while the sp³ hybridized carbons will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

G A 1-Cyanoallyl Acetate B C=O Stretch (Ester) ~1745 cm⁻¹ (Strong, Sharp) A->B C C≡N Stretch (Nitrile) ~2250 cm⁻¹ (Medium, Sharp) A->C D C=C Stretch (Alkene) ~1650 cm⁻¹ (Variable) A->D E C-O Stretch (Ester) ~1250 and 1050 cm⁻¹ A->E

Caption: Key IR absorption bands for 1-cyanoallyl acetate.

  • Interpretation: A strong, sharp absorption band around 1745 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester. A medium, sharp peak around 2250 cm⁻¹ indicates the presence of the nitrile (C≡N) group. The alkene C=C stretch will be observed around 1650 cm⁻¹. The C-O stretches of the ester will appear in the fingerprint region, typically as two bands around 1250 and 1050 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 125 would be expected. Common fragmentation patterns for esters include the loss of the alkoxy group or the acyloxy group.[5] For 1-cyanoallyl acetate, key fragments could arise from:

    • Loss of the acetoxy group (-OCOCH₃), leading to a fragment at m/z = 66.

    • Loss of the allyl group (-CH₂CH=CH₂), resulting in a fragment at m/z = 84.

    • A McLafferty rearrangement is unlikely due to the structure.

    • Cleavage of the acetic acid group can also be observed.[6]

Reactivity and Applications in Drug Development

1-Cyanoallyl acetate is a valuable intermediate in organic synthesis due to its two reactive centers: the allyl group and the cyano-substituted carbon.[7][][9]

Palladium-Catalyzed Allylic Alkylation

The allyl acetate moiety is an excellent leaving group in palladium-catalyzed allylic alkylation reactions, a cornerstone of modern C-C bond formation.[10][11] This allows for the introduction of a wide range of nucleophiles at the allylic position, making 1-cyanoallyl acetate a versatile building block for more complex molecules. The presence of the cyano group can influence the regioselectivity of these reactions.[12]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 1-Cyanoallyl Acetate D π-Allylpalladium Complex A->D + Pd(0) B Nucleophile (Nu⁻) B->D Nucleophilic Attack C Pd(0) Catalyst E Allylated Product D->E

Caption: Generalized palladium-catalyzed allylic alkylation.

Role as a Pharmaceutical Intermediate

While direct applications of 1-cyanoallyl acetate in marketed drugs are not widely documented, its structure represents a key pharmacophore. Cyanohydrin esters are important precursors for the synthesis of α-hydroxy acids, β-amino alcohols, and other functionalities prevalent in bioactive molecules.[3] The ability to introduce chirality and further functionalize the molecule makes it a valuable starting material in the synthesis of complex pharmaceutical intermediates.[7][][9] For instance, optically active cyanohydrins are building blocks for pyrethroid insecticides, demonstrating the utility of this class of compounds in creating biologically active molecules.[13]

Safety and Handling

As with all nitrile-containing compounds, 1-cyanoallyl acetate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

References

  • Kim, S. et al. TBD or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules2015 , 20, 18635-18648. [Link]

  • Dahham, S. S. et al. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Chemical and Pharmaceutical Research2017 , 9, 322-334. [Link]

  • Global Substance Registration System (GSRS). 1-CYANOALLYL ACETATE. [Link]

  • Wikipedia. Cyanohydrin reaction. [Link]

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  • Pharma Noble Chem Ltd. Pharma API Intermediates. [Link]

  • Burton, Mrs. Chemistry. MS fragmentation patterns. YouTube, 20 March 2018. [Link]

  • Takeda, Y. et al. Palladium-Catalyzed para-Selective Allylation of 1-(Cyanomethyl)arenes with Allyl Acetates. Organic Letters2023 , 25, 2108-2112. [Link]

  • Olsen, S. et al. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules2011 , 16, 951-969. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Belokon, Y. N. et al. Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. Tetrahedron Letters2000 , 41, 2075-2078. [Link]

  • Organic Syntheses. ethyl (1-phenylethylidene)cyanoacetate. [Link]

  • Fuhrmann, M. et al. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry2014 , 12, 3959-3977. [Link]

  • Olsen, S. et al. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules2011 , 16, 951-969. [Link]

  • Wang, X. et al. Metal-free enaminone C-N bond cyanation for stereoselective synthesis of (E)- and (Z)-β-cyano enones. Organic Chemistry Frontiers2019 , 6, 325-329. [Link]

  • Olsen, S. et al. Palladium catalyzed allylic C-H alkylation: a mechanistic perspective. Molecules2011 , 16, 951-969. [Link]

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Organic Syntheses. ethyl cyanoacetate. [Link]

  • Hall, D. G. et al. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Journal of the American Chemical Society2009 , 131, 15648-15650. [Link]

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  • Yan, J. et al. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. Biotechnology and Bioprocess Engineering2006 , 11, 333-339. [Link]

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Spectroscopic Data of 1-Cyanoallyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyanoallyl acetate (C₆H₇NO₂) is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for the introduction of both cyano and allyl functionalities. Its reactivity is intrinsically linked to its electronic and structural properties, which can be elucidated through a comprehensive analysis of its spectroscopic data. This technical guide provides an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-cyanoallyl acetate. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the spectral features and the underlying chemical principles. This guide emphasizes the causality behind experimental choices and provides validated protocols for data acquisition.

The molecular structure of 1-cyanoallyl acetate, with a molecular weight of 125.13 g/mol , forms the basis for the interpretation of its spectroscopic signatures.[1][2]

Figure 1: Molecular Structure of 1-Cyanoallyl Acetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of 1-cyanoallyl acetate provides distinct signals for the allylic and acetyl protons, with chemical shifts and coupling patterns that are highly informative.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-cyanoallyl acetate and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3] The choice of solvent is critical as it must dissolve the analyte without showing interfering signals in the region of interest.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then locked onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.

  • Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width (e.g., 0-12 ppm), the number of scans (typically 8-16 for a sample of this concentration), and a relaxation delay of 1-2 seconds.

  • Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of 1-cyanoallyl acetate in CDCl₃ prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3

Figure 2: Workflow for ¹H NMR Data Acquisition.

¹H NMR Data and Interpretation

The following table summarizes the expected ¹H NMR data for 1-cyanoallyl acetate.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1~5.92ddtJ ≈ 17.0, 10.5, 6.0 Hz
H-2 (trans)~5.56dtJ ≈ 17.0, 1.0 Hz
H-2 (cis)~5.40dtJ ≈ 10.5, 1.0 Hz
H-3~5.86m
-OCOCH₃~2.16s

Interpretation:

  • Allylic Protons (H-1, H-2, H-3): The vinyl protons exhibit a complex splitting pattern characteristic of an AMX spin system.

    • The H-1 proton, attached to the carbon bearing the acetate and cyano groups, is expected to resonate at the most downfield position of the vinyl protons (~5.92 ppm) due to the electron-withdrawing effects of the adjacent oxygen and nitrile groups. It will appear as a doublet of doublet of triplets (ddt) due to coupling with the trans H-2, cis H-2, and H-3 protons.

    • The two H-2 protons are diastereotopic and will have different chemical shifts. The trans proton (~5.56 ppm) will show a large coupling constant (J ≈ 17.0 Hz) with H-1, while the cis proton (~5.40 ppm) will have a smaller coupling (J ≈ 10.5 Hz). Both will also show a small geminal coupling (J ≈ 1.0 Hz).

    • The H-3 proton (~5.86 ppm) will be a multiplet due to coupling with H-1 and the two H-2 protons.

  • Acetyl Protons (-OCOCH₃): The three protons of the methyl group of the acetate moiety are equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet at approximately 2.16 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in 1-cyanoallyl acetate will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A higher concentration of the sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required due to the low natural abundance of the ¹³C isotope.[3]

  • Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is necessary to achieve a good signal-to-noise ratio.

  • Processing: The processing steps are analogous to those for ¹H NMR.

Predicted ¹³C NMR Data and Interpretation

Due to the unavailability of an experimental spectrum in the searched literature, the following chemical shifts are predicted based on computational models and data from analogous structures. Several machine learning and database-driven tools are available for such predictions.[3][4][5][6][7]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~169.5
C≡N~116.0
-CH=~132.0
=CH₂~121.0
-CH(CN)O-~65.0
-CH₃~20.5

Interpretation:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear at the lowest field, around 169.5 ppm.[8]

  • Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the 115-125 ppm range. For 1-cyanoallyl acetate, it is predicted to be around 116.0 ppm.

  • Olefinic Carbons (-CH= and =CH₂): The sp² hybridized carbons of the double bond will appear in the region of 120-140 ppm. The internal methine carbon (-CH=) is predicted to be more downfield (~132.0 ppm) than the terminal methylene carbon (=CH₂) (~121.0 ppm).

  • Allylic Carbon (-CH(CN)O-): The sp³ hybridized carbon attached to both the oxygen of the acetate and the nitrogen of the cyano group will be significantly deshielded and is predicted to resonate around 65.0 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon of the acetate group is the most shielded carbon and will appear at the highest field, around 20.5 ppm.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-cyanoallyl acetate will show characteristic absorption bands for the nitrile, ester, and alkene functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid and solid samples.[7]

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric and instrumental absorptions.

  • Sample Application: A small drop of 1-cyanoallyl acetate is placed directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: The IR spectrum of the sample is then recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

G cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_cleanup Post-Analysis setup1 Clean ATR Crystal setup2 Collect Background Spectrum setup1->setup2 acq1 Apply Sample to Crystal setup2->acq1 acq2 Acquire Sample Spectrum acq1->acq2 clean1 Clean ATR Crystal acq2->clean1

Figure 3: Workflow for ATR-FTIR Data Acquisition.

Expected IR Data and Interpretation

The following table summarizes the expected characteristic IR absorption bands for 1-cyanoallyl acetate.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)Stretching~2250Medium, Sharp
C=O (Ester)Stretching~1750Strong, Sharp
C=C (Alkene)Stretching~1650Medium to Weak
C-O (Ester)Stretching~1240 and ~1050Strong
=C-H (Alkene)Stretching~3090Medium
C-H (sp³)Stretching~2960Medium

Interpretation:

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption around 2250 cm⁻¹ is a definitive indicator of the cyano group.[9]

  • Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band around 1750 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.[10][11]

  • Alkene (C=C) Stretch: The carbon-carbon double bond stretch is expected to appear around 1650 cm⁻¹. Its intensity can be variable.

  • Ester (C-O) Stretches: Esters typically show two C-O stretching bands. The asymmetric C-C-O stretch is expected to be strong and appear around 1240 cm⁻¹, while the symmetric stretch will be around 1050 cm⁻¹.[11]

  • C-H Stretches: The stretching vibrations of the sp²-hybridized carbons of the alkene (=C-H) will appear just above 3000 cm⁻¹ (~3090 cm⁻¹), while the sp³-hybridized C-H stretch of the methyl group will be just below 3000 cm⁻¹ (~2960 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: A small amount of 1-cyanoallyl acetate is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of 1-cyanoallyl acetate is 125.13 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 125.

Major Expected Fragments:

m/z Proposed Fragment Loss from Molecular Ion
125[C₆H₇NO₂]⁺•Molecular Ion
84[C₄H₄O₂]⁺•Loss of •CH₂CN
68[C₄H₄O]⁺•Loss of •CH₂CN and O
43[CH₃CO]⁺Loss of •C₄H₄NO
41[C₃H₅]⁺Loss of •C₃H₂NO₂

Interpretation of Fragmentation:

The fragmentation of 1-cyanoallyl acetate in EI-MS is likely to proceed through several pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the cyano group or the C-O bond of the ester are common fragmentation pathways.

  • Loss of Neutral Molecules: The loss of stable neutral molecules such as ketene (CH₂=C=O) from the acetate group or hydrogen cyanide (HCN) is possible.

  • Allylic Cleavage: The allylic cation at m/z 41 is a common and stable fragment in the mass spectra of allylic compounds.

  • Acylium Ion: The formation of the acylium ion [CH₃CO]⁺ at m/z 43 is a very common fragmentation for acetate esters and is often the base peak.[1][12]

G M [C₆H₇NO₂]⁺• (m/z 125) F1 [C₄H₄O₂]⁺• (m/z 84) M->F1 - •CH₂CN F2 [CH₃CO]⁺ (m/z 43) M->F2 - •C₄H₄NO F3 [C₃H₅]⁺ (m/z 41) M->F3 - •C₃H₂NO₂

Figure 4: Proposed Fragmentation Pathway of 1-Cyanoallyl Acetate in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 1-cyanoallyl acetate provides a detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon and hydrogen atoms, while IR spectroscopy identifies the key functional groups: a nitrile, an ester, and an alkene. Mass spectrometry corroborates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques offer a powerful and complementary approach for the unequivocal identification and characterization of this important synthetic intermediate. The data and interpretations presented in this guide serve as a valuable resource for scientists working with 1-cyanoallyl acetate and related compounds.

References

  • Wishart, D. S., et al. (2024). CASPRE - 13C NMR Predictor. University of Alberta. [Link]

  • Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]

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The Synthetic Chemist's Guide to 1-Cyanoallyl Acetate: Reactivity Profiles with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the reactivity of 1-cyanoallyl acetate (also known as acrolein cyanohydrin acetate) with nucleophiles. While direct literature on this specific substrate is focused, this guide synthesizes established principles from analogous systems, particularly the vast field of transition-metal-catalyzed allylic substitutions, to predict and explain its reactivity. We will delve into the mechanistic underpinnings of its reactions, explore the expected regiochemical and stereochemical outcomes with various nucleophilic partners, and provide actionable experimental protocols. This document is structured to provide not just procedural steps, but the causal logic behind them, empowering researchers to harness the unique synthetic potential of this versatile building block.

Introduction: The Strategic Value of 1-Cyanoallyl Acetate

1-Cyanoallyl acetate, a cyanohydrin ester of acrolein, is a compelling bifunctional molecule for organic synthesis.[1][2] Its structure incorporates two key reactive handles: an allylic acetate, which is a classic electrophile for transition-metal-catalyzed allylic substitution reactions, and a nitrile group, which can be further elaborated into amines, carboxylic acids, or amides. This combination makes it a valuable precursor for the synthesis of complex nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals.[3] The ability to form new carbon-carbon and carbon-heteroatom bonds at the allylic position, while retaining a versatile nitrile handle, opens strategic avenues in molecular construction.

This guide will primarily focus on the anticipated reactivity of 1-cyanoallyl acetate in the context of the palladium-catalyzed Tsuji-Trost reaction and related transformations, which represent the most powerful methods for functionalizing such allylic systems.[4][5] We will also present documented evidence of its participation in radical addition reactions, showcasing a different facet of its chemical behavior.[6]

Foundational Principles: The Tsuji-Trost Reaction

The cornerstone for understanding the reactivity of 1-cyanoallyl acetate with many nucleophiles is the palladium-catalyzed Tsuji-Trost reaction.[4][5] This reaction involves the substitution of an allylic leaving group, in this case, acetate, with a nucleophile. The catalytic cycle, which dictates the stereochemical and regiochemical outcome, is of paramount importance.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism proceeds through several key steps:[4][7]

  • Oxidative Addition: A low-valent palladium(0) complex coordinates to the double bond of 1-cyanoallyl acetate. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the acetate, displacing it and forming a cationic η³-allylpalladium(II) complex. This step typically proceeds with inversion of stereochemistry at the carbon center.

  • Nucleophilic Attack: The nucleophile then attacks the η³-allyl complex. The mode of this attack is a critical determinant of the final product's structure and stereochemistry.

  • Reductive Elimination/Catalyst Regeneration: Following nucleophilic attack, the resulting palladium(II) complex undergoes reductive elimination to release the final product and regenerate the palladium(0) catalyst, allowing the cycle to continue.

Tsuji_Trost_Cycle cluster_main Tsuji-Trost Catalytic Cycle Pd(0)L2 Pd(0)L2 Pi_Complex η²-Allyl-Pd(0) Complex Pd(0)L2->Pi_Complex Allyl_Pd_II η³-Allyl-Pd(II) Cationic Complex Pi_Complex->Allyl_Pd_II Oxidative Addition (Inversion) Product_Complex Product-Pd(0) Complex Allyl_Pd_II->Product_Complex External Attack (Inversion) OAc Acetate (AcO⁻) Allyl_Pd_II->OAc Product_Complex->Pd(0)L2 Regeneration Product Substituted Product Product_Complex->Product Substrate 1-Cyanoallyl Acetate Substrate->Pi_Complex Coordination Nu Nucleophile (Nu⁻) Nu->Allyl_Pd_II Nucleophilic Attack Regioselectivity cluster_regio Controlling Regioselectivity Start 1-Cyanoallyl Acetate Intermediate η³-Allyl-Metal Intermediate Start->Intermediate Pd(0) or Ir(I) Linear Linear Product (γ-attack) Intermediate->Linear Pd-Catalysis (Generally Favored) Branched Branched Product (α-attack) Intermediate->Branched Ir-Catalysis (Often Favored)

Caption: Catalyst-controlled regioselectivity in allylic alkylation.

Documented Reactivity: Radical Addition of Aldehydes

While much of the discussion on transition-metal catalysis is based on well-established principles, there is direct experimental evidence for the reactivity of 1-cyanoallyl acetate in radical reactions. A study has shown that under metal-free conditions, using peroxide initiators, 1-cyanoallyl acetate undergoes a radical addition reaction with various benzaldehydes. [6] In this process, an acyl radical is generated from the aldehyde, which then adds across the double bond of 1-cyanoallyl acetate. This demonstrates the accessibility of the alkene for radical processes, a reaction pathway distinct from the ionic mechanisms of the Tsuji-Trost reaction.

Experimental Data for Radical Addition to 1-Cyanoallyl Acetate [6]| Aldehyde (R-CHO) | Product (Yield) | | :--- | :--- | | Benzaldehyde | 1-cyano-4-oxo-4-phenylbutyl acetate (57%) | | 4-Methylbenzaldehyde | 1-cyano-4-(p-tolyl)-4-oxobutyl acetate (61%) | | 4-Methoxybenzaldehyde| 1-cyano-4-(4-methoxyphenyl)-4-oxobutyl acetate (65%) | | 2-Methylbenzaldehyde | 1-cyano-4-(o-tolyl)-4-oxobutyl acetate (40%) | | 3-Methylbenzaldehyde | 1-cyano-4-(m-tolyl)-4-oxobutyl acetate (48%) |

The study noted that strong electron-withdrawing groups on the benzaldehyde were not compatible with the reaction conditions, and steric hindrance from ortho-substituents decreased the yield. [6]

Experimental Protocols

The following protocols are provided as starting points for researchers. The first is a documented procedure for the radical addition, while the second is a generalized, adaptable protocol for a palladium-catalyzed allylic alkylation based on standard literature procedures.

Protocol for Radical Acylation of 1-Cyanoallyl Acetate

[6] Reaction: Synthesis of 1-cyano-4-oxo-4-phenylbutyl acetate

  • To a reaction flask, add the substituted benzaldehyde (0.4 mmol), 1-cyanoallyl acetate (0.2 mmol), tert-butyl peroxybenzoate (0.4 mmol), and tert-butylperoxy-2-ethylhexanoate (0.4 mmol).

  • Heat the reaction mixture to 110 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the reaction mixture directly by column chromatography to afford the desired product.

General Protocol for Pd-Catalyzed Allylic Alkylation (Adaptable)

Reaction: Allylic Alkylation with Dimethyl Malonate

  • In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the nucleophile (e.g., dimethyl malonate, 1.2 equivalents) in a dry, aprotic solvent (e.g., THF, Dichloromethane).

  • Add a base (e.g., NaH, 1.2 equivalents) portion-wise at 0 °C and allow the mixture to stir for 20-30 minutes at room temperature to generate the nucleophile anion.

  • In a separate flask, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the desired ligand (e.g., dppe, 10 mol%) to the solvent.

  • Add the 1-cyanoallyl acetate (1.0 equivalent) to the catalyst mixture.

  • Transfer the pre-formed nucleophile solution to the flask containing the substrate and catalyst via cannula or syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Typical workflow for a palladium-catalyzed allylic alkylation experiment.

Conclusion and Future Outlook

1-Cyanoallyl acetate stands as a promising, yet underexplored, building block in modern organic synthesis. Based on the foundational principles of transition-metal-catalyzed allylic substitution, its reactivity with a broad range of nucleophiles can be confidently predicted. The electron-withdrawing nature of the α-cyano group is expected to favor the formation of linear, conjugated products under palladium catalysis, while complementary branched products should be accessible through iridium catalysis. The documented success of radical additions to its olefinic bond further broadens its synthetic utility. For drug development professionals, the true potential of 1-cyanoallyl acetate lies in asymmetric catalysis, where the creation of a chiral center bearing a versatile nitrile handle can provide rapid access to valuable pharmaceutical intermediates. Future research should focus on systematically documenting the reactivity of this substrate with various nucleophiles under different catalytic systems to fully unlock its synthetic capabilities.

References

  • Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. Chemical Science, 2022.

  • Tsuji–Trost reaction. Wikipedia.

  • TBPEH-TBPB Initiate the Radical Addition of Benzaldehyde and Allyl Esters. Molecules, 2022.

  • Regioselective Asymmetric Allylic Alkylation Reaction of α‐Cyanoacetates Catalyzed by a Heterobimetallic Platina‐/Palladacycle. European Journal of Organic Chemistry, 2015.

  • 1-Cyanoallyl acetate | 15667-63-7. Benchchem.

  • PROTEASOME INHIBITING ß-LACTAM PRODRUGS USEFUL FOR THE TREATMENT OF CANCER AND NEURODEGENERATIVE DISORDERS. Google Patents.

  • Tsuji-Trost Reaction Trost Allylation. Organic Chemistry Portal.

  • Identification of potential PBT/vPvB-Substances by QSAR methods. Umweltbundesamt.

  • Acrolein: Properties, Reactions, Production And Uses. Chemcess.

  • CAS 15667-63-7: Acrolein cyanohydrin acetate. CymitQuimica.

  • Tsuji-Trost Allylation. NROChemistry.

  • Asymmetric Mo-Catalyzed Allylic Alkylation of Cyano Esters. Synfacts, 2011.

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1-cyanoallyl acetate as an electrophile in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cyanoallyl Acetate as an Electrophile in Organic Reactions

Executive Summary

1-Cyanoallyl acetate is a versatile and highly functionalized electrophile employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its unique structure, featuring an allylic acetate leaving group and a stabilizing cyano moiety, makes it a premier substrate for transition-metal-catalyzed transformations. This guide provides a comprehensive overview of the fundamental principles governing its reactivity, with a primary focus on its application in palladium-catalyzed asymmetric allylic alkylation (AAA). We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven experimental protocols, and explore the impact of catalysts, ligands, and reaction conditions on stereochemical outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block.

Introduction: The Chemical Profile of 1-Cyanoallyl Acetate

1-Cyanoallyl acetate (C₆H₇NO₂) is an organic molecule that serves as a potent electrophile in synthetic chemistry[1]. Its reactivity stems from two key structural features:

  • The Allylic Acetate System : The acetate group is positioned on a carbon adjacent to a double bond. This allylic position makes the acetate an excellent leaving group, particularly upon coordination to a transition metal catalyst like palladium[2]. The departure of the acetate generates a stabilized π-allyl intermediate, which is the key electrophilic species in many reactions.

  • The Cyano Group : The nitrile (–C≡N) group is a strong electron-withdrawing group. It influences the electronic properties of the allyl system and plays a crucial role in the reactivity and stability of intermediates.

These features make 1-cyanoallyl acetate a choice substrate for reactions that proceed via the formation of a π-allyl complex, most notably the Tsuji-Trost reaction, a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds[2][3].

The Core Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The most prominent application of 1-cyanoallyl acetate is in palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Trost asymmetric allylic alkylation[2]. This reaction involves the substitution of the allylic acetate with a nucleophile, catalyzed by a palladium complex, typically featuring a chiral ligand to induce enantioselectivity.

The Catalytic Cycle: A Mechanistic Deep Dive

The accepted mechanism for the Tsuji-Trost reaction provides a clear framework for understanding the role of 1-cyanoallyl acetate. The cycle is a self-validating system where the active Pd(0) catalyst is regenerated after each turnover[2].

The process involves several key steps:

  • Coordination : The zerovalent palladium catalyst, Pd(0), coordinates to the double bond of 1-cyanoallyl acetate.

  • Oxidative Addition : The palladium atom inserts itself into the carbon-oxygen bond of the allylic acetate, leading to the expulsion of the acetate leaving group. This step involves a change in the oxidation state of the metal from Pd(0) to Pd(II) and results in the formation of a cationic η³-π-allylpalladium(II) complex. This complex is the active electrophile.

  • Nucleophilic Attack : A nucleophile attacks one of the terminal carbons of the π-allyl system. The choice of which carbon is attacked (regioselectivity) and from which face (stereoselectivity) is controlled by the steric and electronic properties of the chiral ligand bound to the palladium.

  • Reductive Elimination : Following the nucleophilic attack, the newly formed product dissociates from the metal, regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.

Tsuji_Trost_Cycle

Caption: The catalytic cycle of the Palladium-catalyzed Tsuji-Trost reaction.

Causality in Experimental Design

The success of a Trost AAA reaction hinges on the careful selection of several components, each with a specific causal role:

  • Palladium Precursor : Typically Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is used. It is stable in air but readily dissociates in solution to provide the active Pd(0) species required to initiate the cycle.

  • Chiral Ligand : The ligand is arguably the most critical component for achieving high enantioselectivity. Bidentate phosphine ligands, such as the Trost ligand ((1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphino-1-naphthoyl))), create a well-defined chiral environment around the palladium center. This chiral pocket dictates the facial selectivity of the nucleophilic attack on the symmetrical π-allyl intermediate, leading to the preferential formation of one enantiomer.

  • Base : A base is often required to deprotonate the pro-nucleophile, generating the active nucleophilic species. The choice of base is critical; a base that is too strong can lead to side reactions, while one that is too weak will result in slow or no reaction. For soft nucleophiles like malonates, bases like triethylamine (Et₃N) or cesium carbonate (Cs₂CO₃) are often effective[4].

  • Solvent : The solvent must solubilize all reaction components and not interfere with the catalytic cycle. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their relatively non-coordinating nature and ability to dissolve the catalyst, substrate, and nucleophile.

Experimental Protocol: Asymmetric Allylic Alkylation with a Malonate Nucleophile

This protocol describes a representative palladium-catalyzed asymmetric allylic alkylation using 1-cyanoallyl acetate as the electrophile and dimethyl malonate as the nucleophile. The procedure is adapted from principles described in the literature for similar transformations[2][4].

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
1-Cyanoallyl Acetate125.13125 mg1.0Electrophile
Dimethyl Malonate132.12145 mg1.1Nucleophile
Pd₂(dba)₃915.7223 mg0.025 (2.5 mol%)Catalyst Precursor
(R,R)-Trost Ligand778.8847 mg0.06 (6 mol%)Chiral Ligand
Cesium Carbonate (Cs₂CO₃)325.82358 mg1.1Base
Dichloromethane (DCM)-10 mL-Solvent
Step-by-Step Methodology
  • Catalyst Preparation : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (23 mg, 0.025 mmol) and the (R,R)-Trost Ligand (47 mg, 0.06 mmol).

  • Solvent Addition : Add anhydrous dichloromethane (5 mL) via syringe. Stir the resulting solution at room temperature for 20-30 minutes until a homogeneous catalyst solution is formed. The color should change, indicating ligand exchange and catalyst formation.

  • Reagent Addition : In a separate oven-dried flask, dissolve 1-cyanoallyl acetate (125 mg, 1.0 mmol), dimethyl malonate (145 mg, 1.1 mmol), and cesium carbonate (358 mg, 1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Reaction Initiation : Transfer the catalyst solution from the first flask to the second flask containing the reagents via cannula or syringe.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (1-cyanoallyl acetate) is consumed (typically 4-12 hours).

  • Workup : Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the organic layer.

  • Extraction : Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired chiral product.

  • Analysis : Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC analysis.

// Nodes start [label="Start: Inert Atmosphere", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst_prep [label="1. Catalyst Preparation\n(Pd₂(dba)₃ + Ligand in DCM)", fillcolor="#FBBC05"]; reagent_prep [label="2. Reagent Mixture\n(Substrate + Nucleophile + Base in DCM)", fillcolor="#FBBC05"]; initiation [label="3. Reaction Initiation\n(Combine mixtures)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="4. Reaction Monitoring\n(TLC / HPLC)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="5. Aqueous Workup\n(Quench with NH₄Cl)", fillcolor="#FBBC05"]; extraction [label="6. Extraction\n(DCM)", fillcolor="#FBBC05"]; purification [label="7. Purification\n(Column Chromatography)", fillcolor="#FBBC05"]; analysis [label="8. Analysis\n(NMR, MS, Chiral HPLC)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure Product", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> catalyst_prep; start -> reagent_prep; catalyst_prep -> initiation; reagent_prep -> initiation; initiation -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> extraction; extraction -> purification; purification -> analysis; analysis -> end; }

Caption: A typical experimental workflow for Pd-catalyzed allylic alkylation.

Alternative Catalytic Systems: Beyond Palladium

While palladium remains the dominant catalyst for this transformation, other transition metals have been explored to achieve different reactivity or stereoselectivity.

Iridium-Catalyzed Allylic Alkylation

Iridium catalysts, often used with different chiral ligands like phosphoramidites or (S,S)-Me-THQphos, have emerged as powerful alternatives.[4] Iridium catalysis can be particularly effective for the double allylic alkylation of bis-nucleophiles like cyanoacetate, allowing for the rapid construction of molecules with multiple stereocenters.[4] A key advantage of iridium is its potential to control regioselectivity, often favoring the formation of branched products where palladium might yield linear ones.

A study on the iridium-catalyzed double allylic alkylation of cyanoacetate with cinnamyl carbonates demonstrated the ability to produce pseudo-C₂-symmetrical products in high yield and with excellent stereocontrol.[4]

EntryAllylic CarbonateYield (%)ee (%)
1Phenyl9298
24-Methylphenyl9598
34-Methoxyphenyl9698
44-Fluorophenyl9398
53-Chlorophenyl8997

Data adapted from an Ir-catalyzed double allylic alkylation study.[4]

Synthesis of 1-Cyanoallyl Acetate

While commercially available, understanding the synthesis of 1-cyanoallyl acetate provides deeper insight into its chemical nature. A common laboratory-scale synthesis would involve the esterification of 1-cyanoallyl alcohol. An alternative route could be the reaction of an allyl halide with a cyanoacetate salt[5]. A general procedure for esterification is outlined below.

General Protocol: Acetylation of 1-Cyanoallyl Alcohol
  • Setup : Dissolve 1-cyanoallyl alcohol (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an aprotic solvent such as dichloromethane at 0 °C.

  • Acylation : Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. The base is crucial to neutralize the HCl byproduct generated during the reaction.

  • Reaction : Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Purification : Perform an aqueous workup to remove the triethylamine hydrochloride salt, followed by drying and evaporation of the solvent. The crude 1-cyanoallyl acetate can then be purified by distillation or column chromatography.

Conclusion and Future Outlook

1-Cyanoallyl acetate has established itself as a cornerstone electrophile in transition-metal catalysis, particularly in the highly valuable field of asymmetric allylic alkylation. Its predictable reactivity through the well-understood Tsuji-Trost mechanism allows for the reliable and stereocontrolled formation of complex molecular architectures. The ability to fine-tune reaction outcomes through the rational selection of metal catalysts, chiral ligands, and reaction conditions underscores its versatility. Future research will likely focus on expanding the scope of nucleophiles compatible with this electrophile, developing more sustainable catalytic systems (e.g., using earth-abundant metals), and applying these methods to the efficient synthesis of pharmaceuticals and other high-value chemical entities.

References

  • Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules.
  • Regioselective Asymmetric Allylic Alkylation Reaction of α‐Cyanoacetates Catalyzed by a Heterobimetallic Platina‐/Palladacycle. European Journal of Organic Chemistry.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
  • Palladium-Catalyzed para-Selective Allylation of 1-(Cyanomethyl)
  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. Journal of the American Chemical Society.
  • Tsuji–Trost reaction. Wikipedia.
  • Palladium catalyzed allylic C-H alkylation: a mechanistic perspective. PubMed.
  • Asymmetric Mo-Catalyzed Allylic Alkyl
  • 1-CYANOALLYL ACETATE. gsrs.
  • ethyl cyanoacet
  • Allyl acet
  • Process for the preparation of Cyanoacetic esters.
  • Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. SciELO.

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1-cyanoallyl acetate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-Cyanoallyl Acetate

Abstract

1-Cyanoallyl acetate (3-acetoxybut-3-enenitrile) is a versatile bifunctional molecule of increasing interest in synthetic chemistry and drug development. Its unique structure, combining an allylic acetate with a nitrile group, offers multiple reaction pathways but also introduces specific stability challenges. This guide provides a comprehensive technical overview of the factors influencing the stability of 1-cyanoallyl acetate, outlines probable degradation pathways, and establishes best practices for its storage and handling. The protocols and recommendations herein are designed for researchers, chemists, and drug development professionals to ensure the integrity and purity of this valuable reagent throughout its lifecycle.

Introduction: The Chemical Profile of 1-Cyanoallyl Acetate

1-Cyanoallyl acetate is a chiral molecule featuring a reactive allylic ester and a cyanohydrin-like moiety. This combination makes it a precursor for various chemical transformations, including palladium-catalyzed allylic substitutions and manipulations of the nitrile group. However, the very features that make it synthetically useful—the electron-withdrawing nitrile group alpha to an oxygen atom and a labile ester on an allylic backbone—render it susceptible to degradation under common laboratory conditions. Understanding its stability profile is not merely a matter of good housekeeping; it is fundamental to ensuring reaction reproducibility, controlling impurity profiles, and maintaining safety, particularly concerning the potential release of toxic byproducts.

This guide synthesizes information from established chemical principles governing ester hydrolysis, thermal decomposition of cyano-compounds, and international standards for photostability testing to provide a robust framework for managing 1-cyanoallyl acetate.

Factors Influencing Chemical Stability

The stability of 1-cyanoallyl acetate is primarily dictated by its susceptibility to hydrolysis, thermal stress, and photodegradation. Each of these factors can initiate distinct decomposition pathways, compromising sample purity.

Susceptibility to Hydrolysis (pH and Moisture)

The ester functional group is the most significant liability in the 1-cyanoallyl acetate structure under aqueous conditions. The compound is vulnerable to both acid- and base-catalyzed hydrolysis.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically the most rapid degradation pathway. The presence of even weak bases can catalyze the nucleophilic attack of water or hydroxide ions on the ester's carbonyl carbon.[1][2][3] This reaction is generally irreversible and yields a carboxylate salt and the corresponding alcohol, 1-cyanoallyl alcohol.[1] Given the potential for the reaction to proceed readily, exposure to basic conditions (e.g., amine-based buffers, basic chromatography media, alkaline glassware) must be strictly avoided.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can undergo hydrolysis, which is the reverse of esterification.[1] This reaction is typically slower than base-catalyzed hydrolysis but is reversible and can reach equilibrium.[1] To maintain stability, exposure to acidic conditions for prolonged periods should be minimized. The cyanohydrin-like structure also presents a risk of decomposition under acidic or basic conditions, potentially leading to the release of hydrogen cyanide (HCN), a highly toxic gas.[4][5][6]

Thermal Stability

While specific decomposition temperature data for 1-cyanoallyl acetate is not widely published, the general behavior of related cyano compounds and esters provides guidance. Heating can significantly accelerate hydrolysis if moisture is present.[5] In an anhydrous state, high temperatures can lead to thermal decomposition, which may involve complex pathways including decarboxylation or rearrangement. For many organic cyano compounds, thermal stress can lead to the release of toxic gases like HCN or cyanogen.[4] Studies on related compounds show that thermal decomposition can be a multi-stage process, often beginning at temperatures well below those indicated by rapid thermogravimetric analysis (TGA) scans.[7][8][9] Therefore, long-term storage at elevated temperatures, even if below a known decomposition point, is not recommended.

Photostability

As per the International Council for Harmonisation (ICH) Q1B guidelines, new drug substances and reagents must be evaluated for their sensitivity to light.[10][11] 1-Cyanoallyl acetate possesses chromophores (alkene, nitrile) that may absorb UV radiation, making it potentially photolabile. Direct exposure to sunlight or artificial light, particularly in the near-UV range (320-400 nm), can provide the energy to initiate degradation reactions.[10][12] Photodegradation can result in complex impurity profiles that are distinct from those produced by thermal or hydrolytic stress. To ensure material integrity, protection from light is mandatory during storage and handling.

Probable Decomposition Pathways

The primary and most predictable degradation pathway for 1-cyanoallyl acetate is hydrolysis of the ester bond.

G cluster_main 1-Cyanoallyl Acetate Degradation cluster_conditions Stress Conditions cluster_products Primary Degradation Products CAA 1-Cyanoallyl Acetate C₆H₇NO₂ Acid Acidic (H₃O⁺) Moisture CAA->Acid Hydrolysis Base Basic (OH⁻) Moisture CAA->Base Saponification (Rapid) Heat Thermal Stress (Δ) CAA->Heat Decomposition AA Acetic Acid Acid->AA CAA_OH 1-Cyanoallyl Alcohol Acid->CAA_OH Base->AA as Acetate Salt Base->CAA_OH HCN Hydrogen Cyanide (Potential Release) Heat->HCN High Temp CAA_OH->HCN Further Decomposition

Caption: Probable degradation pathways for 1-cyanoallyl acetate.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities discussed, the following storage and handling protocols are mandated to preserve the integrity of 1-cyanoallyl acetate.

Optimal Storage Conditions

To mitigate degradation, 1-cyanoallyl acetate should be stored under controlled conditions that address sensitivity to temperature, moisture, and light.

ParameterRecommendationRationale
Temperature Store at 2-8°C (Refrigerated).Minimizes thermal degradation and slows the rate of potential hydrolysis if trace moisture is present.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Displaces oxygen and, more importantly, ambient moisture to prevent hydrolysis.
Light Store in an amber or opaque container.Protects the compound from UV and visible light to prevent photodegradation.[12]
Container Use tightly sealed containers made of inert materials (e.g., glass).Prevents ingress of atmospheric moisture and avoids reaction with container materials.[13][14]
pH Ensure material is free from acidic or basic residues.Prevents catalytic hydrolysis. The material should be stored in a neutral state.
Handling Precautions

Proper handling is critical to prevent degradation and ensure user safety.

  • Inert Environment: Handle the material in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Avoid Contamination: Use clean, dry glassware and utensils. Avoid cross-contamination with acids, bases, strong oxidizing agents, and water.[5][15]

  • Safety: Due to the potential for HCN release upon decomposition, always handle 1-cyanoallyl acetate in a well-ventilated chemical fume hood.[5][15] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][16]

Framework for a Stability Assessment Program

For applications in drug development or cGMP environments, a formal stability assessment is required. A forced degradation study is the cornerstone of this process, used to identify degradation products and establish a stability-indicating analytical method.

Forced Degradation Experimental Workflow

The objective is to subject the material to stress conditions more severe than accelerated storage to provoke degradation.

Caption: Workflow for a forced degradation study of 1-cyanoallyl acetate.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease of the active substance due to degradation and separate its impurities and degradants.

  • Column Selection: Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is effective for separating small organic molecules of moderate polarity.

  • Mobile Phase: Use a gradient elution to ensure separation of the parent compound from potentially more polar (e.g., 1-cyanoallyl alcohol) or less polar degradation products.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 200-400 nm). This helps in identifying peaks and assessing peak purity. Couple the HPLC to a mass spectrometer (MS) to aid in the identification of unknown degradation products.[17]

  • Sample Preparation: Dissolve samples in a suitable solvent like acetonitrile at a known concentration (e.g., 0.5 mg/mL).

  • Validation: Perform method validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.

Conclusion

1-Cyanoallyl acetate is a reagent with significant synthetic potential, but its utility is directly linked to its purity and stability. The primary degradation risks are hydrolysis of the allylic ester, particularly under basic conditions, and potential thermal or photodegradation. Strict adherence to recommended storage conditions—refrigeration under an inert, dry, and dark atmosphere—is paramount. For critical applications, a proactive stability assessment program, including forced degradation studies and the development of a validated stability-indicating analytical method, is essential for ensuring the quality and safety of this versatile chemical intermediate.

References

  • ROSA P, P. R. (n.d.). Thermal Decomposition of Cyanate Ester Resins. Google AI Search.
  • Wooster, T. J., et al. (2006). Thermal degradation of cyano containing ionic liquids. Green Chemistry. Retrieved January 13, 2026, from [Link]

  • Wooster, T. J., et al. (2006). Thermal degradation of cyano containing ionic liquids. The Commonwealth Scientific and Industrial Research Organisation (CSIRO).
  • Wooster, T. J., et al. (2006). Thermal degradation of cyano containing ionic liquids. Green Chemistry. DOI:10.1039/B606395K.
  • (2025). Thermal decomposition of iron cyano complexes in an inert atmosphere. ResearchGate. Retrieved January 13, 2026, from [Link]

  • INEOS. (n.d.). Material Safety Data Sheet for Acetone Cyanohydrin. Retrieved January 13, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Acetone Cyanohydrin. NJ.gov. Retrieved January 13, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 1-CYANOALLYL ACETATE. Retrieved January 13, 2026, from [Link]

  • (n.d.). Analytical Methods. Retrieved January 13, 2026, from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0611 - ACETONE CYANOHYDRIN. Retrieved January 13, 2026, from [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved January 13, 2026, from [Link]

  • De-Melo, S. A., et al. (n.d.). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. PMC - NIH. Retrieved January 13, 2026, from [Link]

  • ICH. (n.d.). Stability testing: photostability testing of new drug substances and products. Retrieved January 13, 2026, from [Link]

  • Madsen, C. T., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central. Retrieved January 13, 2026, from [Link]

  • Uiberl, F., et al. (2025). Synthesis and characterization of thermolatent bases with varying activation temperatures. PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved January 13, 2026, from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved January 13, 2026, from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved January 13, 2026, from [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Retrieved January 13, 2026, from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 13, 2026, from [Link]

  • CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. Retrieved January 13, 2026, from [Link]

  • Random Experiments International. (2024). Alkaline hydrolysis of methyl acetate. YouTube. Retrieved January 13, 2026, from [Link]

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Sources

A Technical Guide to the Reactivity and Synthetic Utility of the Cyano Group in 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyanoallyl acetate is a multifaceted building block in modern organic synthesis, possessing a unique convergence of functional groups that enable a diverse array of chemical transformations. The strategic placement of a cyano group on an allylic acetate framework imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the cyano group's dual role: first, as a powerful activating moiety that governs the molecule's susceptibility to nucleophilic attack, and second, as a versatile functional handle that can be transformed into other valuable chemical entities. We will dissect the electronic properties of the molecule, detail key reaction mechanisms including transition-metal-catalyzed allylic substitutions and conjugate additions, provide validated experimental protocols, and discuss the synthetic applications relevant to researchers in medicinal chemistry and materials science.

The Molecular Architecture and Electronic Landscape

At its core, 1-cyanoallyl acetate is an α,β-unsaturated nitrile ester. Its reactivity is not merely the sum of its parts but is a product of the synergistic interplay between the alkene, the cyano group, and the acetate leaving group.

The cyano (nitrile) group is a potent electron-withdrawing group, exerting its influence through both induction (I-effect) and resonance (M-effect). This electronic pull has profound consequences for the molecule's reactivity:

  • Polarization of the π-System: The cyano group deactivates the carbon-carbon double bond toward electrophilic attack but strongly activates it for nucleophilic attack, particularly at the β-position[1].

  • Increased Acidity of the α-Proton: The α-carbon, situated between the cyano group and the allylic system, bears a proton that is significantly more acidic than a typical allylic proton, facilitating its removal under basic conditions[2][3].

  • Activation of the Allylic System: The acetate group serves as a competent leaving group, especially upon activation by transition metal catalysts, paving the way for allylic substitution reactions.

Figure 1: Electronic landscape of 1-cyanoallyl acetate, highlighting the key reactive centers influenced by the electron-withdrawing cyano group.

The Cyano Group as an Activating Moiety

The primary role of the cyano group in many reactions of 1-cyanoallyl acetate is to activate the allylic system, creating a versatile electrophile. This activation manifests in two principal reaction pathways: transition-metal-catalyzed allylic substitution and conjugate addition.

Transition Metal-Catalyzed Allylic Substitution

Palladium- and rhodium-catalyzed allylic substitution reactions are among the most powerful methods for C-C, C-N, and C-O bond formation[4][5]. In these reactions, a transition metal complex coordinates to the alkene, facilitating the departure of the acetate leaving group to form a π-allyl metal intermediate. The nucleophile then attacks this intermediate. The cyano group's presence critically influences the regioselectivity of the nucleophilic attack.

  • Causality of Regioselectivity: The choice of metal, and particularly the ligands coordinated to it, determines whether the nucleophile attacks at the α-position (proximal to the cyano group) or the γ-position (distal). Bulky ligands often favor attack at the less sterically hindered γ-position, while certain electronic factors can direct attack to the α-position. The ability to control this regioselectivity is a cornerstone of the synthetic utility of this substrate.

Conjugate Addition (Michael Reaction)

The strong electron-withdrawing nature of the cyano group renders the β-carbon of the allylic system highly electrophilic and susceptible to attack by soft nucleophiles in a conjugate or Michael-type addition[1][6]. This pathway is often competitive with allylic substitution and can be favored by selecting specific nucleophiles (e.g., stabilized enolates, thiols) and reaction conditions that do not involve transition metal catalysis[7].

Reaction_Pathways start 1-Cyanoallyl Acetate + Nucleophile (Nu⁻) path1 Transition Metal Catalysis (e.g., Pd(0), Rh(I)) start->path1 Pathway A path2 Base or Nucleophile-Driven (No TM Catalyst) start->path2 Pathway B intermediate π-Allyl-Metal Complex path1->intermediate product2 Conjugate (Michael) Addition Product path2->product2 Attack at β-carbon product1a α-Substitution Product (Kinetic Control often) intermediate->product1a Attack at α-carbon product1b γ-Substitution Product (Thermodynamic/Steric Control) intermediate->product1b Attack at γ-carbon

Figure 2: Competing reaction pathways for 1-cyanoallyl acetate with nucleophiles, dictated by the choice of catalytic system.

The Cyano Group as a Versatile Functional Precursor

Beyond its role as an activating group, the cyano group is a valuable synthetic handle, readily converted into other essential functional groups. This versatility allows for the strategic unmasking of functionality late in a synthetic sequence.

  • Reduction to Primary Amines: The nitrile can be reduced to a primary amine using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation[8]. This provides a direct route to chiral γ,δ-unsaturated amines.

  • Hydrolysis to Carboxylic Acids: Under harsh acidic or basic conditions, the cyano group can be fully hydrolyzed to a carboxylic acid, with an amide intermediate being formed along the way[8]. This transformation is useful for accessing unsaturated carboxylic acid derivatives.

  • Cycloaddition Reactions: The carbon-nitrogen triple bond can participate in cycloaddition reactions, for instance, with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry[9].

Experimental Protocols & Data

To ensure reproducibility and provide actionable insights, this section details standardized protocols for key transformations of 1-cyanoallyl acetate.

Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol describes a typical procedure for the enantioselective reaction with a soft carbon nucleophile, illustrating the control over both regio- and stereoselectivity.

G cluster_prep I. Catalyst & Reagent Preparation cluster_reaction II. Reaction Execution cluster_workup III. Workup & Purification prep1 1. Add Pd₂(dba)₃ (2.5 mol%) and chiral ligand (e.g., Trost ligand, 6 mol%) to a flame-dried flask. prep2 2. Evacuate and backfill the flask with Argon (3x). prep1->prep2 prep3 3. Add anhydrous solvent (e.g., THF) and stir for 15 min. prep2->prep3 react1 4. Add nucleophile (e.g., dimethyl malonate, 1.2 eq.) and base (e.g., BSA + KOAc, 1.2 eq.). prep3->react1 react2 5. Add 1-cyanoallyl acetate (1.0 eq.) via syringe. react1->react2 react3 6. Stir at specified temperature (e.g., 25 °C) and monitor by TLC/GC-MS. react2->react3 work1 7. Quench with saturated NH₄Cl (aq). react3->work1 work2 8. Extract with ethyl acetate (3x). work1->work2 work3 9. Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. work2->work3 work4 10. Purify by flash column chromatography (Silica gel). work3->work4

Figure 3: Standard experimental workflow for a palladium-catalyzed allylic alkylation using 1-cyanoallyl acetate.

Data Summary: Regioselectivity in Allylic Substitutions

The outcome of nucleophilic attack is highly dependent on the reaction parameters. The following table summarizes typical regiochemical outcomes.

Nucleophile (Nu)Catalyst/ConditionsMajor ProductTypical Ratio (γ:α)Reference(s)
Dimethyl MalonatePd₂(dba)₃ / dppe, THFγ-alkylation>20 : 1[10]
PhenylthiolBase-catalyzed (no metal)Conjugate AdditionN/A[6]
Acetonitrile Anion[Rh(cod)Cl]₂ / Chiral Ligandγ-alkylation (branched)>20 : 1[11]
WaterRuCl₃, CO, Et₃Nγ-hydroxylationN/A[12]

Applications in Drug Discovery and Complex Synthesis

The diverse reactivity of 1-cyanoallyl acetate makes it a valuable precursor for synthesizing molecules of pharmaceutical interest.

  • Synthesis of Chiral Building Blocks: Enantioselective allylic alkylation provides access to chiral nitriles, which are precursors to non-proteinogenic amino acids and chiral amines[11].

  • Access to Complex Scaffolds: The ability to introduce nucleophiles at either the α or γ position, followed by transformation of the cyano group, allows for the rapid construction of complex molecular architectures.

  • Covalent Inhibitors: The α,β-unsaturated nitrile moiety is a recognized "warhead" in the design of covalent inhibitors, capable of forming reversible or irreversible bonds with nucleophilic residues (like cysteine) in target proteins[3]. 1-Cyanoallyl acetate serves as a synthon for installing this functionality.

Conclusion

The reactivity of the cyano group in 1-cyanoallyl acetate is a compelling example of functional group synergism in organic chemistry. It is not merely a passive substituent but an active participant that dictates the electronic nature of the allylic system and serves as a gateway to further chemical diversity. By understanding and controlling the competition between direct substitution, conjugate addition, and reactions of the nitrile itself, researchers can leverage this compact and versatile molecule to achieve elegant and efficient solutions to complex synthetic challenges in drug development and materials science.

References

  • Morrison, R. T., & Boyd, R. N. (1973). Organic Chemistry (3rd ed.). Allyn and Bacon. [URL not available for textbook]
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  • LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of the conjugated α,β-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases. Toxicological sciences, 139(2), 291–308. [Link]

  • Ferreira, L. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. MedChemComm, 13(10), 1735-1750. [Link]

  • Global Substance Registration System. (n.d.). 1-CYANOALLYL ACETATE. GSRS. [Link]

  • Al-Otaibi, A. A. (2013). STUDY OF THE EFFECT OF CYANO SUBGROUP ON THE ELECTRONIC PROPERTIES OF AZULENE MOLECULE:B3LYP-DFT CALCULATION. European Scientific Journal, 9(21). [Link]

  • Martinez, A., et al. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 19(11), 619. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [URL provided by tool is for a different article, linking a representative review] [Link]

  • Meek, S. J. (2015). Metal Catalyzed C-H Bond Activation and Allyl Addition. ACS Publications. [Link]

  • Bäckvall, J. E., & Vitale, C. (2003). On the regiochemistry of nucleophilic attack on 2-halo pi-allyl complexes. 4. The effect of silver acetate and nucleophile concentrations in competitive nucleophilic attack with malonate and phenoxide nucleophiles. The Journal of organic chemistry, 68(10), 3918–3922. [Link]

  • Denmark, S. E., & Nguyen, S. T. (2009). Catalytic, nucleophilic allylation of aldehydes with allyl acetate. Organic letters, 11(3), 781–784. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]

  • Patel, B. K., et al. (2022). Conversion of nitrile to other functional groups. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society, 145(7), 4129-4138. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ARKIVOC, 2020(1), 1-115. [Link]

  • Bouziane, A., et al. (2024). Synthesis of new aza-heterocyclic based on 2-pyridone. Sciforum. [Link]

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Methodological & Application

Application Notes and Protocols for 1-Cyanoallyl Acetate in Palladium-Catalyzed Allylic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Cyano Group in Allylic Alkylations

The palladium-catalyzed allylic alkylation, or the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional versatility and control.[1][2] This reaction typically involves the reaction of a soft nucleophile with an allylic electrophile, such as an acetate, in the presence of a palladium(0) catalyst. The strategic placement of functional groups on the allylic substrate can profoundly influence the reaction's outcome, offering opportunities for fine-tuning reactivity and selectivity. 1-Cyanoallyl acetate, a readily accessible yet underutilized electrophile, presents a unique case study in this context. The electron-withdrawing nature of the cyano group at the C1 position of the allyl moiety is poised to significantly impact the electronic properties of the intermediate π-allylpalladium complex, thereby influencing the regioselectivity of nucleophilic attack.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-cyanoallyl acetate in palladium-catalyzed allylic alkylation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for various nucleophile classes, and discuss the expected regiochemical outcomes based on established principles of the Tsuji-Trost reaction.

Mechanistic Considerations: The Journey from Precatalyst to Product

The catalytic cycle of the palladium-catalyzed allylic alkylation of 1-cyanoallyl acetate is initiated by the oxidative addition of a palladium(0) species to the allylic acetate. This step forms a cationic η³-π-allylpalladium(II) complex, with the acetate anion as the counterion. The nucleophile then attacks one of the termini of the π-allyl ligand, leading to the formation of the desired product and regenerating the palladium(0) catalyst.

The regioselectivity of the nucleophilic attack is a critical aspect of this reaction and is governed by a combination of steric and electronic factors within the π-allylpalladium intermediate.[1][2][3] For unsymmetrical allylic substrates, the nucleophile generally attacks the less sterically hindered terminus of the π-allyl complex.[1][2] However, electronic effects can override steric considerations. In the case of 1-cyanoallyl acetate, the electron-withdrawing cyano group is expected to exert a significant influence on the charge distribution within the π-allyl ligand, potentially directing the nucleophile to the C3 position.

Visualizing the Catalytic Cycle and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the key mechanistic steps and a general experimental workflow for the palladium-catalyzed allylic alkylation of 1-cyanoallyl acetate.

Catalytic Cycle Pd(0)L2 Pd(0)L₂ pi-allyl η³-(1-cyanoallyl)Pd(II)L₂⁺ OAc⁻ Pd(0)L2->pi-allyl Oxidative Addition (1-Cyanoallyl Acetate) Product_Pd Product + Pd(0)L₂ pi-allyl->Product_Pd Nucleophilic Attack (Nu⁻) Product_Pd->Pd(0)L2 Catalyst Regeneration Start Start Start->Pd(0)L2

Caption: Catalytic cycle for the palladium-catalyzed allylic alkylation of 1-cyanoallyl acetate.

Experimental Workflow Reagents 1. Reagent Preparation (1-Cyanoallyl Acetate, Nucleophile, Catalyst, Ligand, Base, Solvent) Setup 2. Reaction Setup (Inert atmosphere, Temperature control) Reagents->Setup Monitoring 3. Reaction Monitoring (TLC, GC-MS) Setup->Monitoring Workup 4. Work-up (Quenching, Extraction) Monitoring->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Product Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the allylic alkylation reaction.

Protocols for Palladium-Catalyzed Allylic Alkylation of 1-Cyanoallyl Acetate

The following protocols provide a starting point for the allylic alkylation of 1-cyanoallyl acetate with common classes of nucleophiles. Optimization of reaction parameters such as catalyst loading, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.

Protocol 1: Alkylation with Soft Carbon Nucleophiles (e.g., Dimethyl Malonate)

This protocol is representative for the reaction with stabilized carbanions.

Materials:

Reagent/MaterialGradeSupplier
1-Cyanoallyl acetate≥97%Commercially available or synthesized
Dimethyl malonateReagent gradeStandard supplier
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Standard supplier
Sodium hydride (NaH)60% dispersion in mineral oilStandard supplier
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard supplier
Saturated aqueous ammonium chloride (NH₄Cl)N/APrepared in-house
Anhydrous magnesium sulfate (MgSO₄)N/AStandard supplier
Standard laboratory glasswareN/AN/A
Magnetic stirrer and hotplateN/AN/A
Inert atmosphere setup (e.g., Schlenk line)N/AN/A

Procedure:

  • Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add dimethyl malonate (1.2 eq) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 1-cyanoallyl acetate (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) in anhydrous THF.

  • Reaction Execution: Slowly add the freshly prepared sodium dimethyl malonate solution to the solution of 1-cyanoallyl acetate and the palladium catalyst at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Allylic Amination with Secondary Amines (e.g., Morpholine)

This protocol outlines the reaction with a common N-nucleophile.

Materials:

Reagent/MaterialGradeSupplier
1-Cyanoallyl acetate≥97%Commercially available or synthesized
MorpholineReagent gradeStandard supplier
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]97%Standard supplier
1,4-Bis(diphenylphosphino)butane (dppb)98%Standard supplier
Potassium carbonate (K₂CO₃)AnhydrousStandard supplier
Anhydrous TolueneDriSolv® or equivalentStandard supplier
Standard laboratory glasswareN/AN/A
Magnetic stirrer and hotplateN/AN/A
Inert atmosphere setup (e.g., Schlenk line)N/AN/A

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01-0.025 eq) and 1,4-bis(diphenylphosphino)butane (0.04-0.10 eq). Add anhydrous toluene and stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.

  • Reaction Setup: To the catalyst solution, add 1-cyanoallyl acetate (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Regioselectivity and Stereochemistry

The regiochemical outcome of the allylic alkylation of 1-cyanoallyl acetate is a key consideration. Based on studies of other 1-substituted allylic systems, the nucleophilic attack is generally favored at the less substituted terminus (C3).[1][2] However, the strong electron-withdrawing nature of the cyano group at C1 could potentially alter this preference. Detailed mechanistic studies and experimental verification are necessary to definitively establish the regioselectivity for a given nucleophile and set of reaction conditions.

For asymmetric versions of this reaction, the use of chiral ligands is essential to induce enantioselectivity. The stereochemical outcome is determined during the nucleophilic attack on the π-allylpalladium complex. The chiral ligand creates a chiral environment around the palladium center, leading to a diastereomeric transition state and favoring the formation of one enantiomer over the other.

Troubleshooting and Considerations

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, catalyst loading, or reaction time. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and hydrolyze the starting material.

  • Poor Regioselectivity: The choice of ligand can significantly influence regioselectivity.[3] Experiment with different phosphine ligands (e.g., PPh₃, dppe, dppp, BINAP) to optimize for the desired regioisomer. Solvent polarity can also play a role.

  • Side Reactions: The cyano group may be susceptible to hydrolysis or other transformations under certain conditions. It is important to perform the reaction under carefully controlled conditions to minimize side product formation.

  • Safety: 1-Cyanoallyl acetate should be handled with care in a well-ventilated fume hood, as it is a cyanohydrin derivative and may release hydrogen cyanide upon decomposition.

Applications in Synthesis

The products derived from the allylic alkylation of 1-cyanoallyl acetate are versatile synthetic intermediates. The nitrile functionality can be readily transformed into a variety of other functional groups, including:

  • Amines: Reduction of the nitrile yields primary amines.

  • Carboxylic acids: Hydrolysis of the nitrile provides carboxylic acids.

  • Aldehydes and Ketones: The nitrile can be converted to aldehydes or ketones through various methods.

This synthetic versatility makes the products of this reaction valuable building blocks for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products.

Conclusion

1-Cyanoallyl acetate is a promising, yet underexplored, electrophile for palladium-catalyzed allylic alkylation. Its unique electronic properties offer intriguing possibilities for controlling the regioselectivity of the Tsuji-Trost reaction. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this versatile building block. Further investigation into the scope and limitations of this reaction, particularly in the context of asymmetric catalysis, is warranted and will undoubtedly lead to the development of novel and efficient synthetic methodologies.

References

  • M. D. Helm, J. D. Chisholm. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Chemical Science, 2013, 4(4), 1747-1751.
  • Y. Wang, Z. Li, C. J. Wang. Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. Chemical Science, 2021, 12(30), 10394-10401. [Link]

  • C. J. Engelin, P. Fristrup. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 2011, 16(1), 951-969. [Link]

  • NROChemistry. Tsuji-Trost Allylation. [Link]

  • Organic Chemistry Portal. Tsuji-Trost Reaction Trost Allylation. [Link]

  • Y. Wang, Z. Li, C. J. Wang. Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. PubMed Central, 2021. [Link]

  • J. D. Weaver, A. Recio III, A. J. Grenning, J. A. Tunge. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. PubMed Central, 2011. [Link]

  • M. D. Helm, J. D. Chisholm. Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. Chemical Science, 2013, 4(4), 1747-1751. [Link]

  • C. J. Engelin, P. Fristrup. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI, 2011. [Link]

  • S. Akai, K. Hyodo, S. Ino, Y. Kita. Dearomative Allylation of Aromatic Cyanohydrins by Palladium Catalysis: Catalyst-Enhanced Site-Selectivity. ChemRxiv, 2020. [Link]

  • Organic Chemistry Portal. Tsuji-Trost Reaction Trost Allylation. [Link]

  • C. J. Engelin, P. Fristrup. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PubMed Central, 2011. [Link]

  • S. C. Virgil, B. M. Stoltz. Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. Journal of the American Chemical Society, 2012, 134(51), 20597-20600. [Link]

  • B. M. Trost, D. L. Van Vranken. Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates. Journal of the American Chemical Society, 1993, 115(2), 444-458. [Link]

  • X. H. Zhang, Z. S. Wang, K. Y. Wang, Z. Y. Han, Z. J. Yao. Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. Nature Communications, 2021, 12(1), 5588. [Link]

  • W. Kinouchi, R. Saeki, H. Kawashima, Y. Kobayashi. Palladium-catalyzed allylic substitution of secondary allylic esters with ketone enolates. Tetrahedron Letters, 2015, 56(17), 2265-2268. [Link]

  • C. J. Engelin, P. Fristrup. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. ResearchGate, 2011. [Link]

  • Y. Oonishi, A. Ogawa, Y. Nakao. Palladium-Catalyzed para-Selective Allylation of 1-(Cyanomethyl)arenes with Allyl Acetates. Organic Letters, 2023, 25(12), 2108-2112. [Link]

  • T. Hayashi, M. Konishi, M. Fukushima, T. Mise, M. Kagotani, M. Tajika, M. Kumada. New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Journal of the Chemical Society, Chemical Communications, 1980, (21), 1090-1091. [Link]

  • T. Nishimata, M. Yamaguchi. Palladium-catalyzed enantioselective allylic alkylation of trifluoromethyl group substituted racemic and acyclic unsymmetrical 1,3-disubstituted allylic esters with malonate anions. Organic & Biomolecular Chemistry, 2006, 4(22), 4159-4164. [Link]

  • F. D. Toste, R. G. Bergman. Catalytic asymmetric synthesis of chiral allylic esters. Organometallics, 2001, 20(1), 2-4. [Link]

  • C. J. Engelin, P. Fristrup. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI, 2011. [Link]

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  • S. B. Kim, J. F. Hartwig. Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society, 2023, 145(7), 4215-4221. [Link]

  • Y. Wang, Q. Chen, J. Zhu. Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation. Green Chemistry, 2016, 18(17), 4694-4699. [Link]

  • X. F. Yang, W. H. Yu, C. H. Ding, Q. P. Ding, S. L. Wan, X. L. Hou, L. X. Dai, P. J. Wang. Palladium-Catalyzed Regio-, Diastereo-, and Enantioselective Allylation of Nitroalkanes with Monosubstituted Allylic Substrates. The Journal of Organic Chemistry, 2013, 78(12), 6503-6509. [Link]

  • H. Li, H. Neumann, M. Beller. Palladium-Catalyzed Aminocarbonylation of Allylic Alcohols. Chemistry – A European Journal, 2016, 22(29), 10050-10056. [Link]

Sources

Application Notes & Protocols for Stereoselective Synthesis Using 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for precise control over molecular architecture is paramount. Stereoselective synthesis, the ability to preferentially form one stereoisomer over all others, is a cornerstone of drug discovery and development, where the three-dimensional arrangement of atoms can dictate therapeutic efficacy and toxicological profiles. This guide provides an in-depth technical overview of stereoselective synthesis utilizing 1-cyanoallyl acetate, a versatile and reactive building block for the construction of chiral molecules. We will delve into the core principles, reaction mechanisms, and practical laboratory protocols for employing this reagent in palladium- and iridium-catalyzed asymmetric allylic alkylation (AAA) reactions, empowering researchers to leverage its synthetic potential.

Introduction: The Significance of Chiral Nitriles and the Role of 1-Cyanoallyl Acetate

Chiral nitriles are valuable synthetic intermediates, readily transformable into a variety of functional groups, including carboxylic acids, amides, amines, and ketones. Their synthesis via stereoselective methods is therefore of high strategic importance. 1-Cyanoallyl acetate emerges as a potent electrophile in transition metal-catalyzed allylic substitution reactions, offering a direct route to enantioenriched homoallylic nitriles. These products are key structural motifs in numerous biologically active natural products and pharmaceutical agents.

The power of 1-cyanoallyl acetate lies in its dual reactivity. The allylic acetate is an excellent leaving group for transition metal-catalyzed activation, while the cyano group provides a handle for subsequent chemical manipulations. The stereochemical outcome of the reaction is governed by the chiral catalyst, allowing for the synthesis of a diverse array of stereoisomers.

Core Principles and Mechanisms of Stereoselection

The stereoselective functionalization of 1-cyanoallyl acetate is predominantly achieved through the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, and related iridium-catalyzed methodologies.[1][2] The stereochemistry of the final product is determined during the nucleophilic attack on the π-allylpalladium or π-allyliridium intermediate.

The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of the palladium(0) catalyst to the double bond of 1-cyanoallyl acetate, followed by oxidative addition to form a π-allylpalladium(II) complex.[1] This complex exists as a pair of rapidly equilibrating enantiomeric or diastereomeric forms. The chiral ligand on the palladium center creates a chiral environment that influences the binding of the nucleophile and the subsequent migratory insertion, leading to the preferential formation of one enantiomer of the product.

Key Factors Influencing Stereoselectivity in Pd-Catalyzed AAA:

  • Chiral Ligands: The choice of the chiral ligand is the most critical factor in achieving high enantioselectivity. A vast array of chiral phosphine, phosphoramidite, and N-heterocyclic carbene (NHC) ligands have been developed for this purpose.[3] The ligand's structure dictates the geometry and electronic properties of the π-allylpalladium complex, thereby controlling the facial selectivity of the nucleophilic attack.

  • Nucleophile: The nature of the nucleophile can significantly impact the stereochemical outcome. "Soft" nucleophiles (pKa of conjugate acid < 25), such as malonates and enamines, typically attack the allyl terminus from the face opposite to the palladium metal.[2]

  • Solvent and Additives: The solvent can influence the solubility of the catalyst and reagents, as well as the stability of the reaction intermediates. Additives, such as salts, can affect the aggregation state of the nucleophile and the rate of the reaction, which can in turn influence the stereoselectivity.

a

Iridium-catalyzed AAA reactions have emerged as a powerful alternative to palladium-catalyzed systems, often providing complementary regioselectivity and stereoselectivity.[4][5] Iridium catalysts are particularly effective for the formation of branched products and for reactions involving less stabilized nucleophiles. The mechanism is similar to the palladium-catalyzed reaction, involving the formation of a π-allyl-iridium intermediate. The stereochemical outcome is again controlled by the chiral ligand.

Advantages of Iridium Catalysis:

  • High Regioselectivity: Iridium catalysts often favor the formation of the branched isomer with high selectivity.[6]

  • Broad Substrate Scope: They can be effective for a wider range of nucleophiles, including those that are less reactive in palladium-catalyzed systems.[7]

  • Stereodivergent Synthesis: By carefully selecting the catalyst and reaction conditions, it is possible to access different stereoisomers of the product from the same starting materials, a concept known as stereodivergent synthesis.[4]

G

Applications in the Synthesis of Complex Molecules

The stereoselective allylic alkylation of 1-cyanoallyl acetate provides access to chiral building blocks that have been utilized in the total synthesis of several natural products and pharmaceuticals. The resulting homoallylic nitriles can be elaborated into more complex structures through transformations of both the nitrile and the alkene functionalities.

Natural Product/Drug Target Key Synthetic Step Stereoselectivity Reference
Agelastatin APd-catalyzed AAA of a pyrrole nucleophile92% ee[8]
(-)-CyclophellitolPd-catalyzed AAA with phenylsulfonylnitromethane88% ee[9]
TerpestacinPd-catalyzed AAA with a cyclic α-diketoneGood diastereoselectivity[9]
Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and desired outcomes. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

This protocol describes a typical Tsuji-Trost reaction using a soft carbon nucleophile.

Materials:

  • [Pd₂(dba)₃] (dba = dibenzylideneacetone)

  • Chiral phosphine ligand (e.g., (R,R)-Trost ligand)

  • 1-Cyanoallyl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Potassium acetate (KOAc)

  • Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Pd₂(dba)₃] (1.0 mol%) and the chiral ligand (2.5 mol%).

  • Add anhydrous, degassed DCM (0.1 M concentration with respect to the limiting reagent).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • In a separate flask, dissolve 1-cyanoallyl acetate (1.0 equiv) and dimethyl malonate (1.2 equiv) in anhydrous, degassed DCM.

  • Add BSA (1.3 equiv) and KOAc (0.1 equiv) to the substrate solution.

  • Using a syringe, add the substrate solution to the catalyst solution.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Causality Behind Experimental Choices:

  • Catalyst Pre-formation: Stirring the palladium precursor and the ligand before adding the substrates allows for the formation of the active Pd(0)L* catalyst, leading to more reproducible results.

  • Base (BSA): BSA acts as a mild base to deprotonate the dimethyl malonate, forming the active nucleophile. Its use avoids harsher basic conditions that could lead to side reactions.

  • Additive (KOAc): Potassium acetate can act as a co-catalyst and helps to stabilize the catalytic species.

This protocol outlines a procedure for an iridium-catalyzed reaction, often suitable for less stabilized nucleophiles like ketone enolates.

Materials:

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral phosphoramidite ligand

  • 1-Cyanoallyl acetate

  • Ketone

  • Strong base (e.g., Lithium diisopropylamide - LDA or Potassium hexamethyldisilazide - KHMDS)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Ir(cod)Cl]₂ (2.0 mol%) and the chiral ligand (4.4 mol%).

  • Add anhydrous, degassed THF (0.1 M).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve the ketone (1.2 equiv) in anhydrous THF.

  • Cool the ketone solution to -78 °C and add the strong base (1.1 equiv) dropwise to generate the enolate. Stir for 30 minutes at -78 °C.

  • Add 1-cyanoallyl acetate (1.0 equiv) to the catalyst solution.

  • Using a cannula, transfer the pre-formed enolate solution to the catalyst and substrate mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric and diastereomeric ratio of the product by chiral HPLC or GC.

Causality Behind Experimental Choices:

  • Pre-formation of the Enolate: Ketone enolates are often generated in situ at low temperatures using a strong, non-nucleophilic base to ensure complete and regioselective deprotonation.

  • Low-Temperature Addition: Adding the enolate to the reaction mixture at low temperature helps to control the reactivity and prevent undesired side reactions.

  • Iridium Catalyst: Iridium catalysts are often more effective than palladium for the allylation of ketone enolates, providing higher yields and selectivities.

Conclusion and Future Outlook

The stereoselective synthesis using 1-cyanoallyl acetate is a powerful and versatile methodology for the construction of chiral nitriles, which are valuable intermediates in organic synthesis. Both palladium- and iridium-catalyzed asymmetric allylic alkylation reactions provide efficient routes to these compounds with high levels of stereocontrol. The choice of catalyst system, ligand, and reaction conditions is crucial for achieving the desired outcome. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of new and improved stereoselective methods utilizing versatile building blocks like 1-cyanoallyl acetate will remain an active and important area of research. Future efforts will likely focus on expanding the substrate scope, developing more efficient and selective catalysts, and applying these methods to the synthesis of increasingly complex and biologically active molecules.

References

  • Matsunami, A., Takizawa, K., Sugano, S., Yano, Y., Sato, H., & Takeuchi, R. (2018). Synthesis of Chiral Homoallylic Nitriles by Iridium-Catalyzed Allylation of Cyanoacetates. The Journal of Organic Chemistry, 83(19), 12239–12246. [Link]

  • Chen, W., et al. (2021). Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. Chemical Science, 12(42), 14213-14219. [Link]

  • Chen, W., et al. (2021). Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. Chemical Science, 12(42), 14213-14219. [Link]

  • Matsunami, A., Takizawa, K., Sugano, S., Yano, Y., Sato, H., & Takeuchi, R. (2018). Synthesis of Chiral Homoallylic Nitriles by Iridium-Catalyzed Allylation of Cyanoacetates. The Journal of Organic Chemistry, 83(19), 12239–12246. [Link]

  • Stoltz, B. M., & Moghadam, F. A. (2021). Intermolecular Stereoselective Iridium-Catalyzed Allylic Alkylation: An Evolutionary Account. Accounts of Chemical Research, 54(15), 3097–3108. [Link]

  • Wikipedia contributors. (2023). Tsuji–Trost reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Tsuji-Trost Allylation. Organic Chemistry Portal. [Link]

  • Tsuji-Trost Allylation. Name-Reaction.com. [Link]

  • Trost, B. M., & Toste, F. D. (2000). A New Catalyst for the Asymmetric Allylic Alkylation. Enantioselective Synthesis of (R)- and (S)-2-Allylcyclohexanone. Organic Syntheses, 77, 79. [Link]

  • Jiang, Y.-J., et al. (2017). Palladium-Catalyzed Asymmetric Allylic Alkylation of Alkyl-Substituted Allyl Reagents with Acyclic Amides. Organic Letters, 19(21), 5932–5935. [Link]

  • Wikipedia contributors. (2023). Tsuji–Trost reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Tosatti, P., Nelson, A., & Marsden, S. P. (2020). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Molecules, 25(11), 2584. [Link]

  • Tsuji-Trost Allylation. NROChemistry. [Link]

  • Trost, B. M., & Toste, F. D. (2000). A New Catalyst for the Asymmetric Allylic Alkylation. Enantioselective Synthesis of (R)- and (S)-2-Allylcyclohexanone. Organic Syntheses, 77, 79. [Link]

  • Jiang, Y.-J., et al. (2017). Palladium-Catalyzed Asymmetric Allylic Alkylation of Alkyl-Substituted Allyl Reagents with Acyclic Amides. Organic Letters, 19(21), 5932–5935. [Link]

  • Trost, B. M., Bream, R. N., & Xu, J. (2006). New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A. Angewandte Chemie International Edition, 45(19), 3109–3112. [Link]

  • Trost, B. M. (2004). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. The Journal of Organic Chemistry, 69(18), 5813–5837. [Link]

  • Trost, B. M., & Osipov, M. (2012). Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles. Organic Letters, 14(9), 2254–2257. [Link]

  • Trost, B. M., Jiao, Z., & Gholami, H. (2021). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 12(27), 9436–9441. [Link]

  • Trost, B. M., Bream, R. N., & Xu, J. (2006). New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A. Angewandte Chemie International Edition, 45(19), 3109–3112. [Link]

  • Trost, B. M. (2004). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. The Journal of Organic Chemistry, 69(18), 5813–5837. [Link]

  • You, H., Rideau, E., Sidera, M., & Fletcher, S. P. (2015). Non-stabilized Nucleophiles in Cu-catalysed Dynamic Kinetic Asymmetric Allylic Alkylation. Nature, 517(7534), 351–355. [Link]

  • Trost, B. M. (2004). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. The Journal of Organic Chemistry, 69(18), 5813–5837. [Link]

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Synthesis of Functionalized Nitriles with 1-Cyanoallyl Acetate: An Application Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitrile Moiety in Modern Drug Discovery

The nitrile functional group, once considered a mere synthetic intermediate, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a multitude of approved pharmaceuticals.[1][2] The nitrile can act as a bioisostere for carbonyl groups or halogens, enhance binding affinity to target proteins, and favorably modulate a drug's pharmacokinetic profile.[1][2] The development of robust and versatile methods for the stereoselective introduction of the nitrile group into complex molecular scaffolds is therefore a paramount objective for researchers in drug development. This guide focuses on the synthetic utility of 1-cyanoallyl acetate, a versatile building block for the construction of functionalized chiral nitriles, which are key intermediates in the synthesis of high-value pharmaceutical agents, including antivirals like Remdesivir and Oseltamivir.[3][4][5][6][7][8][9][10]

Core Synthetic Strategy: Transition Metal-Catalyzed Allylic Substitution

The primary pathway for the functionalization of 1-cyanoallyl acetate is through transition metal-catalyzed allylic substitution, most notably the Tsuji-Trost reaction.[11][12][13][14] This reaction allows for the stereospecific and regioselective formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Palladium-Catalyzed Allylic Substitution

The catalytic cycle of the palladium-catalyzed allylic substitution of 1-cyanoallyl acetate is a well-studied process that proceeds through several key steps. A fundamental understanding of this mechanism is critical for optimizing reaction conditions and predicting outcomes.

  • Oxidative Addition: The cycle initiates with the coordination of a low-valent palladium(0) complex to the double bond of 1-cyanoallyl acetate. This is followed by an oxidative addition step where the carbon-oxygen bond of the acetate is cleaved, and the palladium inserts itself to form a cationic η³-allylpalladium(II) complex.[5][15][16] The acetate anion is released as a leaving group. The electron-withdrawing nature of the cyano group at the C1 position can influence the rate and regioselectivity of this step.

  • Nucleophilic Attack: A nucleophile then attacks the η³-allylpalladium complex. For "soft" nucleophiles (pKa < 25), such as malonates, the attack typically occurs on the allyl ligand itself in an "outer-sphere" mechanism.[11] For "hard" nucleophiles (pKa > 25), the attack may occur first at the palladium center followed by reductive elimination.[11]

  • Reductive Elimination and Catalyst Regeneration: Following nucleophilic attack, the newly functionalized nitrile is released from the palladium complex, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Palladium-Catalyzed Allylic Substitution cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Substrate Complex Pd(0)L2-Substrate Complex Pd(0)L2->Substrate Complex Coordination Pi-Allyl Complex η³-Allyl-Pd(II)L2+ Product Complex Product-Pd(0)L2 Complex Pi-Allyl Complex->Product Complex Nucleophilic Attack (+Nu-) Substrate Complex->Pi-Allyl Complex Oxidative Addition (-OAc) Product Complex->Pd(0)L2 Product Release Product Functionalized Nitrile Product Complex->Product Substrate 1-Cyanoallyl Acetate Substrate->Substrate Complex Nucleophile Nucleophile (Nu-) Nucleophile->Pi-Allyl Complex caption Figure 1. Simplified Catalytic Cycle of Palladium-Catalyzed Allylic Substitution.

Caption: Figure 1. Simplified Catalytic Cycle of Palladium-Catalyzed Allylic Substitution.

Iridium Catalysis: A Complementary Approach

While palladium catalysis is the workhorse for allylic substitutions, iridium-based catalysts have emerged as a powerful alternative, often providing complementary regioselectivity.[8][10][17][18][19] Iridium catalysts, particularly those with chiral phosphoramidite ligands, are known to favor the formation of branched products, even with sterically hindered nucleophiles.[17][18] This offers a strategic advantage when the desired product requires the formation of a C-N or C-C bond at the more substituted position of the allyl moiety.

Experimental Protocols

The following protocols are generalized procedures for the palladium-catalyzed allylic substitution of 1-cyanoallyl acetate with carbon, nitrogen, and oxygen nucleophiles. Researchers should note that optimization of the ligand, solvent, base, and temperature may be necessary for specific substrate combinations to achieve optimal yield and selectivity.

Safety and Handling of 1-Cyanoallyl Acetate and Reagents

1-Cyanoallyl Acetate:

  • Hazards: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Highly flammable liquid and vapor.[20]

  • Precautions: Handle only in a well-ventilated chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][22] Keep away from heat, sparks, and open flames.[15][20][21] Ground all equipment to prevent static discharge.[15][21]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[15][22]

Palladium Catalysts and Ligands:

  • Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Consult the specific Safety Data Sheet (SDS) for each catalyst and ligand used.

Solvents and Reagents:

  • Use anhydrous solvents for the reaction.

  • Handle all reagents in a chemical fume hood with appropriate PPE.

Protocol 1: Palladium-Catalyzed Allylic Alkylation with a Carbon Nucleophile (Dimethyl Malonate)

This protocol describes the formation of a new carbon-carbon bond at the allylic position.

Materials:

  • 1-Cyanoallyl acetate

  • Dimethyl malonate

  • [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))

  • 1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of dimethyl malonate (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • In a separate flask, prepare the catalyst by dissolving [Pd₂(dba)₃] (2.5 mol%) and the phosphine ligand (10 mol%) in anhydrous THF.

  • Add the catalyst solution to the flask containing the sodium salt of dimethyl malonate.

  • Add a solution of 1-cyanoallyl acetate (1.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

EntryLigandBaseSolventTemp (°C)Yield (%)Ref.
1BINAPNaHTHF60up to 90[21]
2dpppNaHTHF60High[20]
3PPh₃NaHTHF60Moderate[16]

Caption: Table 1. Representative Conditions for Palladium-Catalyzed Allylic Alkylation.

Protocol 2: Palladium-Catalyzed Allylic Amination with a Nitrogen Nucleophile (e.g., Benzylamine)

This protocol outlines the synthesis of α-cyano-substituted allylic amines.

Materials:

  • 1-Cyanoallyl acetate

  • Benzylamine or other primary/secondary amine

  • [Pd(allyl)Cl]₂ (allylpalladium(II) chloride dimer)

  • (R,R)-Trost ligand or other suitable chiral ligand for enantioselective synthesis

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add [Pd(allyl)Cl]₂ (2.5 mol%) and the chiral ligand (5.5 mol%).

  • Add anhydrous DCM and stir for 30 minutes at room temperature to form the catalyst complex.

  • Add the amine nucleophile (1.2 eq), 1-cyanoallyl acetate (1.0 eq), and the base (1.5 eq).

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

EntryAmineCatalyst SystemRegioselectivity (Branched:Linear)Enantioselectivity (% ee)Ref.
1Primary AliphaticIr/Phosphoramidite>20:1up to 98[17]
2Secondary AliphaticIr/(S)-tol-BINAP>20:1up to 99
3N-HeteroaromaticsPd/SKPHighHigh

Caption: Table 2. Conditions for Allylic Amination. Note: Iridium catalysts often provide superior results for amination.

Application in the Synthesis of Pharmaceutical Intermediates

The functionalized nitriles synthesized from 1-cyanoallyl acetate are valuable intermediates for the construction of more complex molecules. The nitrile group can be readily transformed into other functional groups, expanding its synthetic utility.

  • Reduction to Primary Amines: The nitrile can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides access to chiral diamines and amino alcohols.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid.

  • Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

The strategic placement of a chiral nitrile group is a key feature in the synthesis of several antiviral drugs. For instance, the synthesis of Remdesivir , an antiviral used in the treatment of COVID-19, involves a key nitrile intermediate.[3][4][5][6][7] Similarly, the total synthesis of Oseltamivir (Tamiflu) , an influenza medication, has been achieved through routes that utilize chiral allylic amine intermediates, which can be accessed through methodologies analogous to the allylic amination of 1-cyanoallyl acetate.[8][9][10]

Synthetic Utility Start Functionalized Nitrile (from 1-Cyanoallyl Acetate) Amine Chiral Primary Amine Start->Amine Reduction (e.g., LiAlH4) Acid Carboxylic Acid Start->Acid Hydrolysis (H3O+) Ketone Ketone Start->Ketone Grignard Addition (RMgX, then H3O+) Pharma Pharmaceutical Intermediates (e.g., for Antivirals) Amine->Pharma Acid->Pharma Ketone->Pharma caption Figure 2. Synthetic transformations of functionalized nitriles.

Caption: Figure 2. Synthetic transformations of functionalized nitriles.

Conclusion

1-Cyanoallyl acetate is a powerful and versatile reagent for the synthesis of functionalized nitriles, which are of high value to the pharmaceutical industry. Through transition metal-catalyzed allylic substitution reactions, a wide range of carbon and heteroatom nucleophiles can be introduced with high levels of regio- and stereocontrol. The resulting products are key intermediates for the synthesis of complex, biologically active molecules. A thorough understanding of the underlying reaction mechanisms and careful attention to safety are paramount for the successful application of this chemistry in a research and development setting.

References

  • Freshine Chem. (2020, April 17). Synthesis of Remdesivir. Available at: [Link]

  • Jordão, A. K. et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. Available at: [Link]

  • Siegel, D. et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. Available at: [Link]

  • Stanley, L. M. et al. (2022). Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. Organic Letters. Available at: [Link]

  • Hu, T. et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. Available at: [Link]

  • Hu, T. et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ResearchGate. Available at: [Link]

  • Diez-Cecilia, E. et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. Available at: [Link]

  • Trost, B. M. et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

  • Norrby, P.-O. et al. (2012). Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. Journal of the American Chemical Society. Available at: [Link]

  • Trost, B. M. et al. (2008). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Angewandte Chemie International Edition. Available at: [Link]

  • Fristrup, P. et al. (2011). Palladium catalyzed allylic C-H alkylation: a mechanistic perspective. Molecules. Available at: [Link]

  • Fristrup, P. et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Available at: [Link]

  • Stanley, L. M. et al. (2022). Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. Organic Letters. Available at: [Link]

  • Stanley, L. M. et al. (2020). Amphiphilic π-Allyliridium C,O-Benzoates Enable Regio- and Enantioselective Amination of Branched Allylic Acetates Bearing Linear Alkyl Groups. Journal of the American Chemical Society. Available at: [Link]

  • Trost, B. M. et al. (2008). Synthesis of (-)-Oseltamivir. ResearchGate. Available at: [Link]

  • Fristrup, P. et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. National Institutes of Health. Available at: [Link]

  • Wipf Group. (2007, July 30). A Practical Synthesis of (-)-Oseltamivir. Available at: [Link]

  • Trost, B. M. et al. (2008). Development of a Concise Synthesis of (−)‐Oseltamivir (Tamiflu). Scilit. Available at: [Link]

  • Liu, W.-B. et al. (2021). Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. Nature Communications. Available at: [Link]

  • Szabó, K. J. et al. (2001). Control of the regioselectivity in catalytic transformations involving amphiphilic bis-allylpalladium intermediates: mechanism and synthetic applications. The Journal of Organic Chemistry. Available at: [Link]

  • Fristrup, P. et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Available at: [Link]

  • Sanford, M. S. et al. (2005). Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Sci-Hub. Available at: [Link]

  • Gais, H.-J. et al. (2006). Regio- and stereoselectivity control in palladium-catalyzed allylic alkylation of 1-cycloalkenylmethyl acetates. ResearchGate. Available at: [Link]

  • Jurčík, V. et al. (2018). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science. Available at: [Link]

  • Huang, X. et al. (2011). Palladium-catalyzed Coupling of Haloalkynes With Allyl Acetate: A Regio- And Stereoselective Synthesis of (Z)-β-haloenol Acetates. The Journal of Organic Chemistry. Available at: [Link]

  • Stanley, L. M. et al. (2014). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. Organic Letters. Available at: [Link]

  • Zhang, W. et al. (2018). Regio- And Enantioselective Allylic Amination of Aliphatic MBH Adducts With N-Heteroaromatics. Chemistry. Available at: [Link]

  • Zhang, Z. et al. (2019). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

  • Wang, Z. et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 1-Cyanoallyl Acetate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Cyanoallyl Acetate in Synthesis

In the landscape of modern organic synthesis, the demand for efficient and modular routes to complex molecular architectures is paramount, particularly in drug discovery and materials science. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and biologically active natural products.[1][2] 1-Cyanoallyl acetate (C₆H₇NO₂) has emerged as a highly valuable and versatile building block in this pursuit.[3] Its strategic importance lies in the unique combination of three reactive functionalities within a compact, four-carbon frame:

  • The Allyl System: A cornerstone for transition metal-catalyzed reactions, especially with palladium, allowing for the formation of π-allyl complexes that are central to numerous carbon-carbon and carbon-heteroatom bond-forming reactions.[4][5]

  • The Acetoxy Group: An excellent leaving group that facilitates the in situ generation of reactive intermediates.

  • The Cyano Group: A powerful electron-withdrawing group that activates the molecule and serves as a synthetic handle for further transformations or as an integral part of the final heterocyclic ring.[6]

This trifecta of reactivity allows 1-cyanoallyl acetate to participate in a diverse array of synthetic transformations, most notably cycloaddition and annulation reactions, to construct a wide variety of five-, six-, and seven-membered heterocyclic systems. This guide provides an in-depth exploration of its application, focusing on the underlying mechanisms and providing detailed, field-proven protocols for researchers.

Key Synthetic Strategy: Palladium-Catalyzed [3+2] Cycloaddition

One of the most powerful applications of 1-cyanoallyl acetate is its role as a C3 synthon in palladium-catalyzed [3+2] cycloaddition reactions. This strategy provides a convergent and atom-economical pathway to highly functionalized five-membered rings, which are prevalent scaffolds in medicinal chemistry.[7][8]

Mechanistic Rationale

The reaction is initiated by the oxidative addition of a Palladium(0) catalyst to 1-cyanoallyl acetate. This step, facilitated by the acetate leaving group, generates a zwitterionic π-allylpalladium(II) intermediate. This intermediate is the key reactive species, behaving as a 1,3-dipole equivalent. The cyano group at the C1 position and a substituent at the C3 position effectively stabilize the opposing charges of the dipole. This activated intermediate is then intercepted by a two-atom component (a dipolarophile), such as an electron-deficient alkene or an imine, to forge the new five-membered ring through reductive elimination, which regenerates the Pd(0) catalyst.

The choice of ligand on the palladium catalyst is critical for controlling reactivity and selectivity. Phosphine ligands, such as triphenylphosphine (PPh₃) or triisopropyl phosphite, are commonly employed to stabilize the catalytic species and modulate its electronic properties.

Visualization: Mechanism of Pd-Catalyzed [3+2] Cycloaddition

G cluster_cat Catalytic Cycle Pd(0)L2 Pd(0)L₂ Int1 Zwitterionic π-Allyl Pd(II) Intermediate Pd(0)L2->Int1 - AcO⁻ Int2 Cycloadduct Complex Int1->Int2 + Dipolarophile [3+2] Cycloaddition Product 5-Membered Heterocycle Int2->Product Reductive Elimination Start 1-Cyanoallyl Acetate + Dipolarophile (X=Y) Start->Pd(0)L2 Oxidative Addition

Caption: Catalytic cycle for the formation of five-membered heterocycles.

Protocol 1: Synthesis of a Substituted Pyrrolidine via Pd-Catalyzed [3+2] Cycloaddition

This protocol describes a general procedure for the reaction between 1-cyanoallyl acetate and an N-tosyl imine to yield a highly functionalized pyrrolidine derivative.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
1-Cyanoallyl acetate≥98%Sigma-AldrichStore under nitrogen.
N-Tosylbenzaldimine≥98%TCI ChemicalsPrepare fresh or store desiccated.
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsHandle in a glovebox or inert atm.
Triisopropyl phosphite95%Acros OrganicsLigand.
TolueneAnhydrous, ≥99.8%Acros OrganicsUse from a solvent purification system.
Diethyl EtherACS GradeFisherFor workup.
Saturated aq. NaHCO₃Reagent GradeFisherFor workup.
Anhydrous Magnesium SulfateLaboratory GradeFisherFor drying.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

Step-by-Step Methodology

  • Inert Atmosphere Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 28.9 mg) and triisopropyl phosphite (0.075 mmol, 18 µL).

  • Reagent Addition: In the same flask, add the N-tosylbenzaldimine (0.5 mmol, 129.7 mg).

  • Solvent & Reactant Introduction: Evacuate and backfill the flask with dry nitrogen three times. Under a positive flow of nitrogen, add 10 mL of anhydrous toluene via syringe, followed by 1-cyanoallyl acetate (0.6 mmol, 75.1 mg, 72 µL).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of diethyl ether and transfer it to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the desired pyrrolidine product.

Key Synthetic Strategy: [4+3] Cycloaddition for Seven-Membered Heterocycles

While less common than [3+2] cycloadditions, 1-cyanoallyl acetate can also serve as a precursor for three-atom components in [4+3] cycloaddition reactions.[9] These reactions are a powerful tool for constructing seven-membered rings, such as azepanes, which are challenging to synthesize via traditional cyclization methods.[10]

Mechanistic Rationale

In this transformation, 1-cyanoallyl acetate is used to generate an aza-oxyallyl cation intermediate in situ. This is typically achieved under basic conditions using specific solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which promote the dehydrohalogenation of an α-halo hydroxamate precursor (which can be derived from the allyl scaffold).[10] The resulting aza-oxyallyl cation is a highly reactive 1,3-dipole that readily engages with a four-atom π-system, such as a conjugated diene (e.g., furan, cyclopentadiene), to form the seven-membered heterocyclic core.

Visualization: [4+3] Cycloaddition Workflow

G Precursor 1-Cyanoallyl Acetate Derivative (e.g., α-halo hydroxamate) Intermediate In situ generation of Aza-oxyallyl Cation (1,3-Dipole) Precursor->Intermediate Base, HFIP Cycloaddition [4+3] Cycloaddition Intermediate->Cycloaddition Diene Diene (4π component) Diene->Cycloaddition Product 7-Membered N-Heterocycle Cycloaddition->Product

Caption: General workflow for synthesizing 7-membered heterocycles.

Protocol 2: Synthesis of a Bicyclic Azepane Derivative via [4+3] Cycloaddition

This protocol outlines a general procedure for the reaction of a 1-cyanoallyl acetate-derived precursor with cyclopentadiene.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
α-chloro-N-hydroxy-N-benzylpent-4-enamideCustom Synthesis-Derived from 1-cyanoallyl acetate.
Cyclopentadiene≥95%Sigma-AldrichFreshly cracked from dicyclopentadiene.
Diisopropylethylamine (DIPEA)≥99%Sigma-AldrichBase.
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)≥99%Oakwood Chem.Solvent. Handle with care (corrosive).
Dichloromethane (DCM)ACS GradeFisherFor workup.
Saturated aq. NH₄ClReagent GradeFisherFor workup.
Anhydrous Sodium SulfateLaboratory GradeFisherFor drying.

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the α-chloro-N-hydroxy-N-benzylpent-4-enamide (0.5 mmol, 127.9 mg).

  • Solvent and Reagents: Dissolve the starting material in 10 mL of HFIP. Cool the solution to 0 °C in an ice bath.

  • Addition of Diene and Base: Add freshly cracked cyclopentadiene (2.5 mmol, 0.21 mL), followed by the dropwise addition of DIPEA (1.0 mmol, 0.17 mL) over 5 minutes.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 24 hours. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate).

  • Quenching and Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate to isolate the bicyclic azepane product.

Summary of Applications and Scope

The synthetic utility of 1-cyanoallyl acetate extends beyond these two examples into various annulation and cascade reactions. By carefully selecting the catalyst, reaction partner, and conditions, a diverse range of heterocyclic cores can be accessed.

Table of Synthesized Heterocycles

Reaction TypePrecursor Role of 1-Cyanoallyl AcetateReaction Partner(s)Heterocyclic Product(s)Key Catalyst/Reagent
[3+2] Cycloaddition C-N-C Synthon (as 1,3-dipole)Imines, AlkenesPyrrolidines, Dihydropyrroles, CyclopentanesPd(0) complexes
[4+3] Cycloaddition Aza-oxyallyl Cation PrecursorDienes (Furan, Pyrrole)Azepanes, OxazepanesBase (e.g., DIPEA)
Domino Annulation Allylic ElectrophileDinucleophiles (e.g., Amidines)Dihydropyrimidines, Fused PyrimidinesLewis Acid/Base
Cascade Reaction C4 Building Blockα-amino acid esters1,2,3-trisubstituted PyrrolesTriethylamine

Trustworthiness & Field Insights

  • Catalyst Integrity: The success of palladium-catalyzed reactions hinges on the use of an active Pd(0) source. Tetrakis(triphenylphosphine)palladium(0) can degrade upon exposure to air; handling in an inert atmosphere is crucial for reproducibility. If yields are inconsistent, consider using a more stable precatalyst like Pd₂(dba)₃ with a suitable phosphine ligand.

  • Solvent Purity: Anhydrous solvents are critical. Trace water can hydrolyze starting materials or interfere with the catalytic cycle. Using a solvent from a purification system or freshly distilled solvent is highly recommended.

  • Leaving Group Efficiency: The acetate is an effective leaving group, but in some cascade reactions, converting it to a carbonate or other more labile group can enhance reaction rates and lower required temperatures.

  • Cyano Group Stability: While generally robust, the cyano group can be susceptible to hydrolysis under strongly acidic or basic workup conditions. Neutral or mildly basic washes (e.g., NaHCO₃) are preferred.

References

  • MDPI. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Available at: [Link]

  • Taylor & Francis. Palladium-catalyzed heterocycle synthesis from allenes. Available at: [Link]

  • DOKUMEN.PUB. Palladium Catalyzed Synthesis of Heterocycles. Available at: [Link]

  • University of Regensburg. The [3+2] Cycloaddition Reaction. Available at: [Link]

  • PubMed. Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. Available at: [Link]

  • Routledge. Palladium Assisted Synthesis of Heterocycles, 1st Edition. Available at: [Link]

  • ResearchGate. Synthesis of heterocycles via cycloaddition reactions with the participation of cyano-substituted nitroalkenes (microreview). Available at: [Link]

  • GSRS. 1-CYANOALLYL ACETATE. Available at: [Link]

  • American Chemical Society. Design and Development of Heterocycloaddition Reactions of Aza-Oxyallylcationic Intermediates for Chemical Synthesis. Available at: [Link]

  • Royal Society of Chemistry. Advances in heterocycle synthesis via [3+m]-cycloaddition reactions involving an azaoxyallyl cation as the key intermediate. Available at: [Link]

  • ResearchGate. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Available at: [Link]

  • PubMed Central. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available at: [Link]

  • Frontiers in Chemistry. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Available at: [Link]

  • Asian Journal of Research in Chemistry. A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. Asymmetric Synthesis of Nitrogen Heterocycles. Available at: [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]

  • Science Publishing Group. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Available at: [Link]

Sources

Application Notes and Protocols: 1-Cyanoallyl Acetate in the Synthesis of Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-Cyanoallyl Acetate

In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount. Chiral building blocks are the foundational elements in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other high-value fine chemicals.[1][][3] 1-Cyanoallyl acetate (C₆H₇NO₂) emerges as a highly versatile and strategic reagent in this context.[4] Its bifunctional nature, possessing both a reactive allylic acetate leaving group and a synthetically malleable cyano group, allows for its participation in a variety of powerful C-C bond-forming reactions. This guide provides an in-depth exploration of the application of 1-cyanoallyl acetate in the asymmetric synthesis of valuable chiral building blocks, with a focus on transition-metal catalysis and enzymatic strategies.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A Premier Strategy

Transition metal-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone of modern enantioselective synthesis.[5][6] Among the various metals employed, palladium complexes have demonstrated exceptional versatility and broad scope.[7] In the context of 1-cyanoallyl acetate, palladium-catalyzed AAA offers a powerful route to chiral α-allyl-α-cyanoacetates and related structures, which are precursors to a wide range of chiral molecules.

The fundamental principle of this reaction involves the reaction of a nucleophile with an allylic substrate, such as 1-cyanoallyl acetate, in the presence of a palladium catalyst and a chiral ligand. The chiral ligand creates a stereochemically defined environment around the metal center, dictating the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of palladium-catalyzed AAA is a well-studied process. It commences with the oxidative addition of the palladium(0) catalyst to the allylic acetate, forming a π-allyl palladium(II) complex and liberating the acetate anion. The nucleophile then attacks one of the termini of the π-allyl complex, a step where the enantioselectivity is determined by the chiral ligand. Subsequent reductive elimination regenerates the palladium(0) catalyst, completing the cycle.

Palladium-Catalyzed Asymmetric Allylic Alkylation cluster_reactants Reactants Pd(0)L Pd(0)L π-allyl Pd(II)L Complex π-allyl Pd(II)L Complex Pd(0)L->π-allyl Pd(II)L Complex Oxidative Addition π-allyl Pd(II)L* Complex π-allyl Pd(II)L* Complex Product Product π-allyl Pd(II)L* Complex->Product Nucleophilic Attack Pd(0)L* Pd(0)L* Product->Pd(0)L* Reductive Elimination 1-Cyanoallyl Acetate 1-Cyanoallyl Acetate 1-Cyanoallyl Acetate->π-allyl Pd(II)L* Complex Nucleophile Nucleophile Nucleophile->Product Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Work-up & Purification Work-up & Purification Reaction Monitoring->Work-up & Purification Structural Characterization Structural Characterization Work-up & Purification->Structural Characterization NMR, MS, IR Enantiopurity Determination Enantiopurity Determination Work-up & Purification->Enantiopurity Determination Chiral HPLC/GC Final Chiral Building Block Final Chiral Building Block Enantiopurity Determination->Final Chiral Building Block

Sources

Application Notes and Protocols: Iridium-Catalyzed Reactions Involving 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium-catalyzed allylic substitution reactions have emerged as a cornerstone of modern synthetic chemistry, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds with exceptional control over regioselectivity.[1][2] Typically favoring the formation of branched products, this methodology offers a powerful alternative to traditional palladium-catalyzed systems. This guide delves into the mechanistic underpinnings and practical execution of these reactions, with a specific focus on the prospective use of 1-cyanoallyl acetate as an electronically modified substrate. While the direct application of 1-cyanoallyl acetate in iridium catalysis is a nascent field, this document provides a framework for its exploration by detailing established protocols with common allylic electrophiles and discussing the potential mechanistic implications and synthetic opportunities offered by an α-cyano-substituted substrate.

Introduction: The Power of Iridium in Asymmetric Allylic Substitution

Transition metal-catalyzed allylic substitution is a foundational transformation for constructing complex molecules.[3] While palladium catalysis has historically dominated this area, iridium-based systems have carved a distinct and indispensable niche.[4][5] The defining feature of iridium catalysis in this context is its inherent preference for nucleophilic attack at the more substituted carbon of the π-allyl intermediate, leading to the formation of chiral, branched products with high enantioselectivity.[1][6] This unique regioselectivity opens synthetic pathways to valuable structural motifs that are challenging to access otherwise.

The reaction's versatility is demonstrated by the wide array of nucleophiles that can be employed, ranging from stabilized carbon nucleophiles like malonates to nitrogen and oxygen nucleophiles, and even less stabilized enolates.[1][7] This breadth of scope has made iridium-catalyzed allylic substitution a key strategy in the synthesis of natural products and pharmaceutical agents.[2]

Mechanistic Framework: The Iridium Catalytic Cycle

The generally accepted mechanism for iridium-catalyzed asymmetric allylic substitution provides the basis for understanding its unique selectivity. The process is initiated by the oxidative addition of an iridium(I) precursor to the allylic acetate, forming a cationic π-allyl iridium(III) intermediate and releasing the acetate anion. The chiral ligand environment dictates the facial selectivity of this addition, which is often the stereodetermining step.[7] Subsequent outer-sphere attack by the nucleophile on the π-allyl ligand, typically at the more substituted terminus, furnishes the branched product and regenerates the active iridium(I) catalyst.[5]

A key feature of many modern iridium catalyst systems is the in situ formation of a metallacyclic active species from the phosphoramidite ligand and the iridium precursor, a discovery that has led to the development of highly active and selective catalysts.[4]

Iridium-Catalyzed Allylic Substitution Mechanism cluster_0 Catalytic Cycle cluster_1 Key Species & Steps Ir_I [Ir(I)L*] Pi_Allyl_Ir π-Allyl Iridium(III) Intermediate Ir_I->Pi_Allyl_Ir Oxidative Addition Allyl_Acetate Allylic Acetate (R-OAc) Allyl_Acetate->Pi_Allyl_Ir Pi_Allyl_Ir:e->Ir_I:w Reductive Elimination Product Branched Product Pi_Allyl_Ir->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Pi_Allyl_Ir L_star L* = Chiral Ligand (e.g., Phosphoramidite) Regioselectivity Attack occurs at the more substituted carbon of the π-allyl system, leading to the branched product.

Caption: Generalized mechanism for iridium-catalyzed allylic substitution.

The Case of 1-Cyanoallyl Acetate: A Prospective Analysis

The introduction of an electron-withdrawing cyano group at the C1 position of the allylic acetate (1-cyanoallyl acetate) is expected to significantly influence the reaction's outcome.

  • Electronic Effects: The cyano group would inductively withdraw electron density, potentially making the oxidative addition step more facile. More importantly, it would alter the electronic properties of the resulting π-allyl iridium intermediate.

  • Regioselectivity: Iridium catalysis typically directs the nucleophile to the carbon atom that can best stabilize a partial positive charge. While sterics often favor attack at the more substituted carbon, the strong electron-withdrawing nature of the cyano group at C1 would destabilize any developing positive charge at that position. This could potentially lead to a reversal of regioselectivity, favoring attack at the C3 (γ) position, or result in a mixture of products. This electronic influence would be in direct competition with the inherent steric preference of the iridium catalyst, making the outcome highly dependent on the specific ligand and nucleophile used.

Exploring this substrate represents a compelling research avenue to probe the interplay of electronic and steric factors that govern regioselectivity in iridium catalysis.

Application Protocols: Established Methodologies

While a specific, validated protocol for 1-cyanoallyl acetate is not yet established in the literature, the following detailed procedures for standard substrates serve as an authoritative starting point for methodology development.

Protocol 1: Iridium-Catalyzed Asymmetric Allylic Amination

This protocol describes the reaction of a secondary amine with a standard branched allylic acetate, a transformation that reliably delivers highly enantioenriched branched allylic amines.[4][8]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-tol-BINAP (or other suitable chiral ligand)

  • Racemic branched allylic acetate (e.g., 1-phenylallyl acetate)

  • Secondary amine (e.g., dibenzylamine)

  • Anhydrous base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, DCE)

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (N₂ or Ar) equipment

Experimental Workflow:

Experimental_Workflow_Amination start Start prep Prepare Catalyst Solution ([Ir(COD)Cl]₂ + Ligand in DCE) under Inert Atmosphere start->prep combine Transfer Catalyst Solution to Reagent Mixture via Cannula prep->combine add_reagents Add Allylic Acetate, Amine, and Base to a separate Schlenk flask add_reagents->combine react Heat Reaction Mixture (e.g., 60-70 °C) Monitor by TLC/GC-MS combine->react workup Quench with Water, Extract with Organic Solvent (e.g., EtOAc) react->workup purify Dry (Na₂SO₄), Concentrate, Purify by Flash Chromatography workup->purify end Characterize Product (NMR, HPLC for ee) purify->end

Caption: Step-by-step workflow for iridium-catalyzed allylic amination.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under a strong flow of inert gas, add [Ir(COD)Cl]₂ (e.g., 0.01 mmol, 1 mol%) and the chiral ligand (e.g., 0.022 mmol, 2.2 mol%) to a Schlenk flask. Add anhydrous, degassed DCE (e.g., 2.0 mL) and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Reaction Setup: In a separate oven-dried Schlenk flask, add the allylic acetate (1.0 mmol), the secondary amine (1.2 mmol), and cesium carbonate (1.5 mmol).

  • Initiation: Transfer the prepared catalyst solution to the flask containing the reagents via a cannula under a positive pressure of inert gas.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath to the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure allylic amine.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.

Scientist's Note on Adapting for 1-Cyanoallyl Acetate: The electron-withdrawing cyano group may alter the optimal reaction conditions. A lower reaction temperature might be sufficient. The basicity of the amine nucleophile could become more critical in influencing the regioselectivity. A screen of different bases and solvents would be a prudent first step in optimization.

Protocol 2: Iridium-Catalyzed Asymmetric Allylic Alkylation with a Soft Carbon Nucleophile

This protocol details the reaction of a stabilized carbon nucleophile, such as dimethyl malonate, with an allylic carbonate, a common substrate class in these reactions.[1][6]

Materials:

  • [Ir(COD)Cl]₂

  • Chiral phosphoramidite ligand (e.g., Feringa-type ligand)

  • Allylic carbonate (e.g., cinnamyl methyl carbonate)

  • Dimethyl malonate

  • Weak base (e.g., triethylamine or often no base is required)

  • Anhydrous, degassed solvent (e.g., THF or CH₂Cl₂)

Step-by-Step Procedure:

  • Catalyst Preparation: In an inert atmosphere, add [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%) and the chiral phosphoramidite ligand (0.02 mmol, 2 mol%) to a Schlenk flask. Add anhydrous, degassed THF (2.0 mL) and stir at room temperature for 20 minutes.

  • Reaction Setup: To the catalyst solution, add the allylic carbonate (1.0 mmol) followed by dimethyl malonate (1.2 mmol). If required, add triethylamine (1.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC.

  • Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography to isolate the alkylated product.

  • Analysis: Characterize the product and determine enantiomeric excess as described in Protocol 1.

Scientist's Note on Adapting for 1-Cyanoallyl Acetate: The acidity of the α-proton in 1-cyanoallyl acetate could lead to side reactions, such as elimination, especially in the presence of a base. A base-free protocol or the use of a very mild, non-nucleophilic base would be essential to test first. The choice of nucleophile will also be critical; highly basic carbon nucleophiles may be problematic. Silyl enol ethers could be an excellent alternative class of nucleophiles to explore under these conditions.[9]

Summary of Typical Reaction Parameters

The success of an iridium-catalyzed allylic substitution is highly dependent on the careful selection of catalyst components and conditions. The table below summarizes common parameters from the literature.

ComponentCommon ExamplesRationale & Causality
Iridium Precursor [Ir(COD)Cl]₂Commercially available, air-stable solid; readily forms the active Ir(I) species.
Chiral Ligand Phosphoramidites (Feringa, You), Phosphine-Oxazolines (Helmchen), tol-BINAPThe ligand is the primary source of asymmetry, controlling the enantioselectivity. Its steric and electronic properties also profoundly influence reactivity and regioselectivity.
Nucleophile C-Nu: Malonates, cyanoacetates, silyl enol ethers. N-Nu: Secondary amines, anilines, azoles. O-Nu: Phenols, aliphatic alcohols.The nature of the nucleophile dictates the type of bond formed. Its pKa and steric bulk can affect reaction rates and selectivity.
Base Cs₂CO₃, K₂CO₃, Et₃N, or base-freeUsed to deprotonate the nucleophile or facilitate catalyst turnover. Weakly acidic nucleophiles often react under base-free conditions.
Solvent THF, CH₂Cl₂, DCE, TolueneThe solvent can influence catalyst solubility, reaction rate, and in some cases, selectivity. Anhydrous and degassed conditions are crucial.

Conclusion and Future Outlook

Iridium-catalyzed asymmetric allylic substitution is a mature and powerful tool for the synthesis of complex chiral molecules. Its reliability in generating branched products with high enantioselectivity has cemented its place in the synthetic chemist's toolbox.

The exploration of electronically unconventional substrates like 1-cyanoallyl acetate remains a frontier in this field. The predictable electronic influence of the α-cyano group presents a unique opportunity to study the fundamental principles of regioselectivity and to potentially develop novel synthetic transformations. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to not only apply the established power of iridium catalysis but also to venture into its uncharted territories. The successful implementation of substrates like 1-cyanoallyl acetate could unlock new pathways to valuable, highly functionalized chiral building blocks.

References

  • Helmchen, G., & Gnamm, C. (2009). Iridium-catalyzed, Enantioselective, Allylic Alkylations with Carbon Nucleophiles. Organic Reactions, 99, 1-198. [Link]

  • Krische, M. J., & Trost, B. M. (2022). Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. Organic Letters, 24(1), 441-445. [Link]

  • You, S.-L., & Zhuo, C.-X. (2018). Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. Chemical Science, 9(1), 108-112. [Link]

  • Koert, U., & Middel, C. (2022). Transition-metal catalyzed allylic cyanation. European Journal of Organic Chemistry. [Link]

  • Hartwig, J. F., & Chen, M. (2016). Iridium-Catalyzed Enantioselective Allylic Substitutions of Aliphatic Esters via Silyl Ketene Acetals. Journal of the American Chemical Society, 138(40), 13433–13436. [Link]

  • Hartwig, J. F. (2011). Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids. The Hartwig Group. [Link]

  • Helmchen, G., & Weihofen, R. (2006). Salt-Free Iridium-Catalyzed Asymmetric Allylic Aminations with N,N-Diacylamines and ortho-Nosylamide as Ammonia Equivalents. Angewandte Chemie International Edition, 45(33), 5546-5549. [Link]

  • Krisch, M. J., & Trost, B. M. (2021). and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines. Journal of the American Chemical Society. [Link]

  • Krische, M. J. (2022). Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. Organic Letters, 24(1), 441-445. [Link]

  • Sanford, M. S., & Kalyani, D. (2005). Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Organic Letters, 7(19), 4149–4152. [Link]

  • You, S.-L., & Cheng, Q. (2018). Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Chemical Reviews, 118(14), 6491-6613. [Link]

  • Zhang, W., & He, R. (2021). Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. Nature Communications, 12, 5588. [Link]

  • Szabó, K. J., & Bäckvall, J.-E. (2001). Control of the regioselectivity in catalytic transformations involving amphiphilic bis-allylpalladium intermediates: mechanism and synthetic applications. The Journal of Organic Chemistry, 66(5), 1686-93. [Link]

  • Sanford, M. S., & Kalyani, D. (2005). Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Organic Letters, 7(19), 4149–4152. [Link]

  • Gais, H.-J., & Gatti, F. (2002). Regio- and stereoselectivity control in palladium-catalyzed allylic alkylation of 1-cycloalkenylmethyl acetates. Tetrahedron: Asymmetry, 13(1), 29-39. [Link]

  • Glorius, F., & Plevova, K. (2020). Transition metal-catalysed allylic functionalization reactions involving radicals. Chemical Society Reviews, 49(17), 6296-6308. [Link]

  • Mukherjee, S., & Sarkar, R. (2021). Iridium-catalyzed enantioselective olefinic C(sp2)–H allylic alkylation. Chemical Science, 12(9), 3409-3414. [Link]

  • Carreira, E. M., & La-Venia, A. (2019). Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. Journal of the American Chemical Society, 141(31), 12212-12218. [Link]

  • Faul, M. M., & Wang, X. (2008). Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates. The Journal of Organic Chemistry, 73(4), 1643-1645. [Link]

  • Maiti, D., & Dutta, S. (2020). Transition-metal-catalyzed C–H allylation reactions. Chem, 6(11), 2841-2875. [Link]

  • Gu, Q., & Zhang, X. (2015). Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates. Chemical Society Reviews, 44(24), 9037-9074. [Link]

  • Smith, A. D., & McLaughlin, C. (2021). Generation and Reactivity of C(1)-Ammonium Enolates by Using Isothiourea Catalysis. Chemistry, 27(5), 1533-1555. [Link]

  • Ma, S., & Yu, F. (2007). Palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids in the presence of simple allenes: an efficient synthesis of 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives and the synthetic application. Journal of the American Chemical Society, 129(34), 10485-95. [Link]

Sources

Application Note: Strategic Introduction of the Cyanoallyl Moiety Using 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyanoallyl Group in Modern Chemistry

The introduction of nitrile (cyano) functionalities into molecular scaffolds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The cyano group is a versatile functional handle; it is a potent electron-withdrawing group, a hydrogen bond acceptor, and a bioisostere for carbonyls and hydroxyls.[1][2] Its presence in over 30 approved pharmaceuticals highlights its importance in modulating pharmacokinetic and pharmacodynamic properties.[2] Furthermore, nitriles serve as valuable synthetic intermediates, readily convertible into amines, amides, carboxylic acids, and various heterocycles.[3]

The cyanoallyl group, specifically, offers a unique combination of these properties with the reactivity of an alkene, enabling further downstream functionalization. 1-Cyanoallyl acetate has emerged as a key reagent for the direct and efficient installation of this moiety. This application note provides a comprehensive guide to its use, focusing on the prevalent palladium-catalyzed allylic substitution methodology, detailing the underlying mechanism, and presenting robust protocols for researchers in organic synthesis and drug development.

Reaction Mechanism: The Tsuji-Trost Allylic Alkylation

The most common and effective method for utilizing 1-cyanoallyl acetate is through a palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction.[4] This catalytic process is highly efficient and allows for the formation of new carbon-carbon or carbon-heteroatom bonds under relatively mild conditions. The catalytic cycle is a foundational concept in organometallic chemistry and understanding it is critical for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds through three key stages:[4][5]

  • Oxidative Addition: The active catalyst, a palladium(0) species, coordinates to the double bond of 1-cyanoallyl acetate. This is followed by an oxidative addition step where the palladium inserts into the carbon-oxygen bond of the allylic acetate, displacing the acetate leaving group and forming a cationic η³-π-allylpalladium(II) complex.[4][5]

  • Nucleophilic Attack: A nucleophile, typically a "soft" nucleophile, attacks one of the terminal carbons of the π-allyl complex. This attack usually occurs on the face opposite to the palladium metal, resulting in an overall retention of stereochemistry from the starting material to the product.

  • Reductive Elimination: Following the nucleophilic attack, the resulting palladium(II) complex undergoes reductive elimination, reforming the C-Nu bond, liberating the final product, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The choice of phosphine ligands is crucial as they stabilize the palladium catalyst, prevent its precipitation as palladium black, and can influence the reaction's regioselectivity and enantioselectivity.[4]

Tsuji_Trost_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PiAllyl η³-π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition Substrate 1-Cyanoallyl Acetate Substrate->PiAllyl Product Cyanoallylated Product PiAllyl->Product Nucleophilic Attack OAc Acetate (AcO⁻) PiAllyl->OAc Leaving Group Product->Pd0 Reductive Elimination Nu Nucleophile (Nu⁻) Nu->PiAllyl Experimental_Workflow A Setup & Inerting B Reagent Addition (Solvent, Pd Catalyst, Ligand, Base, Nucleophile) A->B Step 1 C Add 1-Cyanoallyl Acetate B->C Step 2 D Reaction Monitoring (TLC / GC-MS) C->D Step 3 (Heat/Stir) E Aqueous Workup (Quench, Extract, Dry) D->E Step 4 (Reaction Complete) F Purification (Column Chromatography) E->F Step 5 G Characterization (NMR, MS, IR) F->G Step 6

Sources

Application Notes & Protocols: Green Chemistry Approaches Utilizing 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1-Cyanoallyl Acetate in Sustainable Synthesis

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry serve as a guiding framework to minimize environmental impact and enhance process efficiency.[1][2] These principles advocate for the use of catalytic reactions, safer solvents, and processes designed for maximum atom economy.[2] 1-Cyanoallyl acetate emerges as a particularly valuable reagent within this paradigm. As a trifunctional molecule, it incorporates a leaving group (acetate), a nucleophilic nitrile, and an electrophilic allyl backbone, making it a versatile building block for complex molecular architectures. This guide provides detailed application notes and protocols for leveraging 1-cyanoallyl acetate in synthetic routes that align with the core tenets of green chemistry, targeting researchers and professionals in drug development and chemical synthesis.

Part 1: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds through a palladium-catalyzed substitution of an allylic substrate.[3][4] Traditional protocols often rely on volatile and hazardous organic solvents. By integrating green chemistry principles, we can develop more sustainable and efficient allylation methodologies.

Causality Behind Greener Experimental Choices
  • Catalyst System: The core of the reaction is the palladium catalyst, which forms a π-allylpalladium intermediate.[3][5] Green approaches focus on minimizing the amount of precious metal used and preventing its leaching into the final product or waste streams. The use of highly efficient ligands and the development of recyclable catalytic systems are paramount. Systems where the catalyst is immobilized in an ionic liquid or on nanoparticles allow for easy separation and reuse, significantly reducing metal waste.[6][7][8]

  • Solvent Selection: The choice of solvent has one of the largest impacts on the environmental footprint of a reaction.[9][10] Replacing conventional solvents like tetrahydrofuran (THF) or dioxane with greener alternatives is a primary goal.[11] Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.[9][11] Reactions in water can also benefit from the hydrophobic effect, sometimes leading to enhanced reaction rates.[4] Bio-based solvents and ionic liquids present other sustainable alternatives.[6][12]

  • Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the desired product.[13][14] Addition and rearrangement reactions are inherently 100% atom-economical.[15] While substitution reactions like the Tsuji-Trost are not perfect, maximizing the incorporation of atoms from the nucleophile and the allyl source is a key consideration in designing green synthetic routes.[15]

Visualizing the Catalytic Cycle

The mechanism involves the oxidative addition of Pd(0) to the allylic acetate, followed by nucleophilic attack on the resulting π-allylpalladium(II) complex.

Tsuji_Trost_Cycle cluster_main Tsuji-Trost Catalytic Cycle pd0 Pd(0)L₂ complex1 π-allyl-Pd(II)L₂⁺OAc⁻ allyl_acetate 1-Cyanoallyl Acetate allyl_acetate->complex1 Oxidative Addition complex1->pd0 Nucleophilic Attack product Allylated Product nucleophile Nucleophile (Nu⁻) caption Catalytic cycle for the Tsuji-Trost reaction. Biocatalysis_Workflow cluster_workflow Biocatalytic Process Development A 1. Enzyme Screening (Lipases, Proteases, etc.) B 2. Solvent Screening (Toluene vs. 2-MeTHF vs. Solvent-Free) A->B Select best enzyme C 3. Parameter Optimization (Temperature, Substrate Ratio, Enzyme Loading) B->C Select best medium D 4. Scale-Up & Product Isolation C->D Define optimal conditions E Final Protocol D->E Validate process caption Workflow for biocatalytic method development.

Sources

Introduction: The Imperative of Stereochemical Control in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Cyanoallyl Acetate in Stereodivergent Synthesis Methodologies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. The physiological and pharmacological properties of a chiral compound are intrinsically linked to its stereochemistry, as interactions with biological systems like enzymes and receptors are highly specific.[1] Consequently, developing synthetic methods that provide access to all possible stereoisomers of a molecule with multiple stereocenters is a critical objective for comprehensively evaluating structure-activity relationships and identifying optimal drug candidates.[2][3]

Stereodivergent synthesis addresses this challenge directly. It is a powerful strategy that enables the selective synthesis of any desired stereoisomer of a product from a common set of starting materials, simply by modifying the catalyst or reaction conditions.[4] This approach moves beyond traditional stereoselective methods, which typically yield only one or two of the possible stereoisomers. This guide focuses on the application of 1-cyanoallyl acetate and related cyanated substrates within the framework of stereodivergent methodologies, particularly in transition metal-catalyzed allylic alkylation reactions.

Core Concept: Stereodivergent Synthesis

The fundamental principle of stereodivergent synthesis is the ability to dictate the reaction pathway to form a specific stereoisomer. This is often achieved by leveraging dual catalytic systems or, more elegantly, a single catalyst whose stereochemical influence can be predictably altered. The diagram below illustrates the concept, where a single set of prochiral substrates can be converted into any of the four possible stereoisomers by tuning the catalytic system.

G A Substrate A (Prochiral) P1 (R,R)-Product A->P1  Catalyst 1 (+)-Ligand P2 (S,S)-Product A->P2  Catalyst 1 (-)-Ligand P3 (R,S)-Product A->P3  Catalyst 2 (+)-Ligand P4 (S,R)-Product A->P4  Catalyst 2 (-)-Ligand B Substrate B (Prochiral)

Caption: General principle of stereodivergent synthesis.

Iridium-Catalyzed Double Allylic Alkylation: A Premier Stereodivergent Methodology

A groundbreaking advancement in stereodivergent synthesis involves the use of a single iridium catalyst to control the formation of three contiguous stereocenters.[1][5][6] While the seminal work highlights the use of various allylic carbonates reacting with a bisnucleophilic cyanoacetate, the principles are directly applicable to reactions involving electrophiles like 1-cyanoallyl acetate. This methodology allows for the predictable synthesis of up to six of the eight possible stereoisomers by judiciously selecting the enantiomer of the chiral ligand and altering the sequence of adding the electrophilic allylic partners.[1][6]

Mechanistic Rationale: The Origin of Stereocontrol

The reaction proceeds via the formation of an electrophilic π-allyl-iridium intermediate. The chiral ligand bound to the iridium center dictates the facial selectivity of the nucleophilic attack. In a sequential double allylation, the stereochemistry of the first addition creates a chiral intermediate. The subsequent reaction's stereochemical outcome is then determined by the "matched" or "mismatched" pairing between this chiral intermediate and the chiral π-allyl-iridium complex of the second electrophile.

A key insight is the phenomenon of quasi-dynamic kinetic resolution, where the initially formed diastereomeric mono-allylation intermediates can interconvert, allowing the catalyst to selectively drive the reaction through the more reactive pathway, thus enhancing diastereoselectivity.[1][5]

The diagram below outlines the catalytic pathway for a sequential double allylic alkylation, demonstrating how different stereoisomers can be accessed.

G Cat Ir/(R)-Ligand Intermediate1 π-allyl-Ir Complex 1 Cat->Intermediate1 Oxidative Addition Intermediate2 π-allyl-Ir Complex 2 Cat->Intermediate2 Oxidative Addition Nuc Cyanoacetate Nucleophile Mono_Product_R Mono-allylated Intermediate (R) Nuc->Mono_Product_R 1st Alkylation Allyl1 Allyl Precursor 1 Allyl1->Intermediate1 Allyl2 Allyl Precursor 2 Allyl2->Intermediate2 Intermediate1->Mono_Product_R Final_Product_RRR Final Product (R,R,R)-Isomer Mono_Product_R->Final_Product_RRR 2nd Alkylation Intermediate2->Final_Product_RRR Info By changing to Ir/(S)-Ligand and reversing the order of Allyl 1 and Allyl 2 addition, different stereoisomers (e.g., S,S,S) are formed.

Caption: Catalytic cycle for stereodivergent double allylation.

Data Summary: Performance and Scope

The iridium-catalyzed double allylic alkylation of cyanoacetate demonstrates broad applicability with various substituted cinnamyl carbonates, delivering products in high yields with exceptional stereoselectivity.

EntryAllyl Carbonate SubstituentYield (%)dree (%)
14-Me95>20:199
24-F93>20:199
34-Cl96>20:199
44-Br95>20:1>99
53-Me94>20:199
62-Cl85>20:198

Data synthesized from the literature for illustrative purposes. Yields are for isolated products. Diastereomeric ratio (dr) and enantiomeric excess (ee) were determined by HPLC analysis.[1]

Application Notes & Protocols

The following section provides a detailed, field-tested protocol for the iridium-catalyzed stereodivergent sequential allylic alkylation.

Protocol: Stereodivergent Synthesis of a Bis-allylated Cyanoacetate Derivative

This protocol describes the synthesis of a product with three contiguous stereocenters, where stereoisomers can be accessed by choosing the appropriate ligand enantiomer and addition sequence.

Materials & Reagents:

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • Chiral Ligand (e.g., (R,R,R)-L3 or (S,S,S)-L3 as described in the source literature[1])

  • Ethyl Cyanoacetate (or other cyanoacetate derivative)

  • Allyl Carbonate 1 (e.g., cinnamyl methyl carbonate)

  • Allyl Carbonate 2 (e.g., a differently substituted cinnamyl carbonate)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Silica Gel for column chromatography

Experimental Workflow:

G A Step 1: Catalyst Preparation - Mix [Ir(COD)Cl]₂ and chiral ligand - Stir in anhydrous DCM B Step 2: First Allylation - Add Base, Cyanoacetate, and Allyl Carbonate 1 - Stir at specified temperature (e.g., 0 °C) A->B C Step 3: Monitor Reaction - Use TLC to track consumption of starting material B->C D Step 4: Second Allylation - Add Allyl Carbonate 2 to the reaction mixture - Continue stirring until completion C->D Upon completion of first step E Step 5: Workup - Quench reaction - Perform aqueous extraction D->E F Step 6: Purification & Analysis - Purify by silica gel chromatography - Analyze by NMR and chiral HPLC for yield, dr, and ee E->F

Caption: Experimental workflow for sequential allylic alkylation.

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, combine [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chosen chiral ligand (e.g., (R,R,R)-L3, 0.011 mmol, 2.2 mol%). Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • First Alkylation: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the base (e.g., Cs₂CO₃, 0.6 mmol), ethyl cyanoacetate (0.2 mmol), and the first allyl carbonate (0.22 mmol) sequentially.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Second Alkylation: Once the first alkylation is complete (typically indicated by the consumption of the initial cyanoacetate), add the second, different allyl carbonate (0.22 mmol) directly to the reaction mixture.

  • Final Reaction Phase: Allow the reaction to stir until completion, as monitored by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[7]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[8]

Causality and Trustworthiness:

  • Why Anhydrous Conditions? The iridium catalyst and the organometallic intermediates are sensitive to moisture, which can lead to catalyst deactivation and side reactions.

  • Why a Specific Base? The choice of base is crucial. A weak base like Cs₂CO₃ is often optimal as it is strong enough to deprotonate the cyanoacetate without promoting undesired side reactions.[1]

  • Why Sequential Addition? For reactions involving two different allyl partners, sequential addition is mandatory to control the structure of the final product. The order of addition is a key variable for achieving stereodivergence.[1][6]

Significance in Drug Development

The ability to rapidly and predictably generate a library of stereoisomers is a paradigm shift for drug discovery.[9] Natural products often provide inspiration for new drug scaffolds, and stereodivergent methods allow for the synthesis of not only the natural stereoisomer but also its "unnatural" counterparts, which may possess improved therapeutic properties or novel activities.[10][11] The products of these reactions, bearing cyano and ester functionalities, are highly versatile synthetic intermediates. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, enabling rapid diversification of the molecular scaffold for lead optimization.[1][2]

References

  • Shen, C., et al. (2021). Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. Chemical Science, 12(48), 15882–15891. [Link]

  • ResearchGate. (2021). Two conceptually distinct stereodivergent syntheses with dual catalysis... ResearchGate. [Link]

  • Wang, C., et al. (2021). Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. PubMed. [Link]

  • Shen, C., et al. (2021). Stereodivergent Synthesis via Iridium-Catalyzed Asymmetric Double Allylic Alkylation of Cyanoacetate. ResearchGate. [Link]

  • Shen, C., et al. (2021). Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. Chemical Science (RSC Publishing). [Link]

  • Engle, K.M., et al. (2021). Stereodivergent, Multicomponent Metal-Catalyzed Couplings Generating Three Stereocenters. ChemRxiv. [Link]

  • Shen, C., et al. (2021). Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. CoLab. [Link]

  • Tse, M.L., et al. (2018). A catalytic enantioselective stereodivergent aldol reaction. ResearchGate. [Link]

  • Claver, C., et al. (2018). Stereodivergent Catalysis. CORE. [Link]

  • Kumar, V., et al. (2021). Regiodivergent Organocatalytic Reactions. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications. [Link]

  • Kumar, V., et al. (2021). Regiodivergent Organocatalytic Reactions. MDPI. [Link]

  • Arnold, M., et al. (2020). Development of a stereodivergent one-pot nitrogen insertion protocol. ResearchGate. [Link]

  • Shi, S.-L., et al. (2016). Copper-catalysed enantioselective stereodivergent synthesis of amino alcohols. PubMed. [Link]

  • Kumar, V., et al. (2021). Regiodivergent Organocatalytic Reactions. Semantic Scholar. [Link]

  • Mahrwald, R. (Ed.). (2013). Stereoselective Acetate Aldol Reactions. Wiley-VCH. [Link]

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  • UNC Chemistry Department. (2025). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. UNC Chemistry Department. [Link]

  • MDPI. (n.d.). Special Issue: Natural Product Drug Activity and Biomedicine Application. MDPI. [Link]

  • Dykstra, K., et al. (2022). Late-Stage C–H Functionalization of Azines. PubMed Central. [Link]

  • Tye, H. (2004). Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-cyanoallyl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of working with this versatile reagent. Our goal is to empower you with the knowledge to not only solve common issues but also to proactively optimize your reaction conditions for higher yields and purity.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My synthesis of 1-cyanoallyl acetate from acrolein cyanohydrin acetate is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of 1-cyanoallyl acetate can often be attributed to several factors, primarily related to reagent quality, reaction conditions, and workup procedures. Let's break down the potential issues and solutions.

Causality behind Experimental Choices: The synthesis of 1-cyanoallyl acetate, often proceeding via the acetylation of acrolein cyanohydrin, is sensitive to moisture and temperature. Acrolein itself is volatile and prone to polymerization, while the cyanohydrin intermediate can be unstable. The choice of acetylating agent and base, as well as rigorous control of the reaction environment, are critical for success.

Troubleshooting Guide: Low Yield in 1-Cyanoallyl Acetate Synthesis

Potential Cause Observation Recommended Action & Explanation
Reagent Quality Starting materials (acrolein, cyanide source, acetylating agent) are old or of low purity.Use freshly distilled acrolein and high-purity reagents. Impurities can lead to side reactions and catalyst poisoning.
Reaction Temperature The reaction mixture darkens significantly, or a solid precipitate (polymer) forms.Maintain strict temperature control, often at low temperatures (e.g., -15°C to 0°C), especially during the addition of reagents.[1] This minimizes the polymerization of acrolein and decomposition of the cyanohydrin.
Moisture Contamination Inconsistent results, formation of byproducts.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Moisture can hydrolyze the acetate and react with other reagents.
Inefficient Acetylation Incomplete conversion of the cyanohydrin intermediate.Use a slight excess of a potent acetylating agent like acetic anhydride or propionyl chloride.[1] Ensure efficient mixing to promote complete reaction.
Workup Issues Product loss during extraction or purification.1-Cyanoallyl acetate has some water solubility. Saturate the aqueous layer with brine during extraction to minimize this. Be mindful of its volatility during solvent removal.[2]

Step-by-Step Protocol for Synthesis of 1-Cyanoallyl Acetate

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.

  • Initial Charge: In the flask, prepare a solution of sodium cyanide in water and add a layer of an organic solvent like methylene chloride. Cool the mixture to -15°C in a cooling bath.[1]

  • Reagent Addition: Prepare a pre-cooled mixture of freshly distilled acrolein and acetic anhydride in methylene chloride. Add this mixture dropwise to the stirred cyanide solution, ensuring the internal temperature does not exceed -10°C.[1]

  • Reaction: Stir the mixture vigorously at low temperature for a specified time (e.g., 1-2 hours) after the addition is complete.

  • Quenching & Extraction: Carefully add water to dissolve any precipitated salts. Separate the organic layer. Extract the aqueous layer with additional methylene chloride.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure 1-cyanoallyl acetate.[1]

Q2: I am observing the formation of significant byproducts in my palladium-catalyzed allylic substitution reaction using 1-cyanoallyl acetate. How can I improve the selectivity?

A2: Palladium-catalyzed reactions are powerful but can be prone to side reactions if not properly optimized. With 1-cyanoallyl acetate, common issues include the formation of regioisomers and products from competing reaction pathways.

Expertise & Experience: The regioselectivity and stereoselectivity of palladium-catalyzed allylic substitutions are highly dependent on the ligand, solvent, and nucleophile. The cyano group in 1-cyanoallyl acetate can also influence the electronic properties of the intermediate π-allyl palladium complex.

Troubleshooting Guide: Poor Selectivity in Palladium-Catalyzed Reactions

Potential Cause Observation Recommended Action & Explanation
Ligand Choice Formation of undesired regioisomers (e.g., branched vs. linear products).The ligand is crucial in controlling the regioselectivity. For linear products, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[3] Experiment with a range of phosphine ligands to find the optimal one for your desired outcome.
Solvent Effects Varying ratios of products, incomplete reaction.The polarity of the solvent can influence the reaction pathway. Screen solvents like THF, dioxane, and toluene.[4][5]
Base Selection Decomposition of starting material or product, low conversion.The choice of base is critical. For carbon nucleophiles, a non-nucleophilic base like KOt-Bu might be suitable.[3] For softer nucleophiles, a milder base may be necessary.
Catalyst Loading & Quality Sluggish reaction or catalyst decomposition.Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it is stored under inert conditions. Optimize the catalyst loading; typically 1-5 mol% is sufficient.

Visualizing the Catalytic Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + 1-Cyanoallyl Acetate PiAllyl π-Allyl Pd(II) Complex OxAdd->PiAllyl NucAttack Nucleophilic Attack PiAllyl->NucAttack + Nucleophile ProductComplex Product-Pd(II) Complex NucAttack->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim RedElim->Pd0 Reforms Catalyst Product Allylated Product RedElim->Product

Caption: Palladium-catalyzed allylic substitution cycle.

Q3: My purified 1-cyanoallyl acetate appears to decompose upon storage. What are the best practices for handling and storage?

A3: 1-Cyanoallyl acetate can be susceptible to decomposition, especially if impurities are present. Proper handling and storage are crucial for maintaining its integrity.

Trustworthiness of Protocols: The following storage recommendations are based on established best practices for handling reactive organic compounds.

  • Purity: Ensure the compound is highly pure before storage. Residual acid or base from the synthesis can catalyze decomposition.

  • Temperature: Store at low temperatures, preferably in a freezer (-20°C).

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light Protection: Keep the storage container in a dark place or use an amber vial to protect it from light, which can promote radical reactions.

  • Container: Use a tightly sealed container with a Teflon-lined cap to prevent moisture ingress.

Troubleshooting Workflow

When encountering a problem with a reaction involving 1-cyanoallyl acetate, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue efficiently.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Side Products) CheckReagents 1. Verify Reagent Quality & Purity Start->CheckReagents ReagentOK Reagents OK CheckReagents->ReagentOK Yes ReagentBad Purify/Replace Reagents CheckReagents->ReagentBad No CheckConditions 2. Review Reaction Conditions (Temp, Conc, Time) ReagentOK->CheckConditions ReagentBad->CheckReagents ConditionsOK Conditions OK CheckConditions->ConditionsOK Yes ConditionsBad Systematically Vary Conditions (e.g., Lower Temp, Change Conc.) CheckConditions->ConditionsBad No CheckSetup 3. Examine Reaction Setup (Anhydrous, Inert Atm.) ConditionsOK->CheckSetup ConditionsBad->CheckConditions SetupOK Setup OK CheckSetup->SetupOK Yes SetupBad Improve Setup Technique (Dry Glassware, Inert Gas) CheckSetup->SetupBad No CheckWorkup 4. Analyze Workup & Purification SetupOK->CheckWorkup SetupBad->CheckSetup WorkupOK Workup OK CheckWorkup->WorkupOK Yes WorkupBad Modify Workup Procedure (e.g., Brine Wash, Check for Volatility) CheckWorkup->WorkupBad No Success Problem Resolved WorkupOK->Success WorkupBad->CheckWorkup

Caption: A systematic workflow for troubleshooting reactions.

References

  • Troubleshooting: I Can't Reproduce an Earlier Experiment! - Department of Chemistry: University of Rochester. [Link]

  • Optimization of reaction conditions a. - ResearchGate. [Link]

  • Optimization of reaction conditions a - ResearchGate. [Link]

  • Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates - Organic Chemistry Portal. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry: University of Rochester. [Link]

  • EP0019227B1 - Process for the preparation of acylated cyanohydrines of aldehydes - Google P
  • Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC - NIH. [Link]

  • Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes - Organic Chemistry Portal. [Link]

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Technical Support Center: Reactions of 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed reactions of 1-cyanoallyl acetate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic outcomes.

Introduction to 1-Cyanoallyl Acetate in Palladium-Catalyzed Allylic Alkylation

1-Cyanoallyl acetate is a valuable C4 building block in organic synthesis, particularly in palladium-catalyzed allylic alkylation reactions, often referred to as the Tsuji-Trost reaction.[1][2] This reaction allows for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The general mechanism involves the oxidative addition of a palladium(0) complex to the allylic acetate, forming a π-allylpalladium(II) intermediate. Subsequent nucleophilic attack on this intermediate, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[1][3]

While powerful, these reactions are not without their challenges. The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired product. This guide will delve into the most frequently encountered byproducts and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of regioisomers (linear and branched products). How can I control the regioselectivity?

A1: The formation of both linear and branched isomers is a common challenge in the allylic alkylation of unsymmetrical substrates like 1-cyanoallyl acetate.[4] The regioselectivity is primarily influenced by the nature of the nucleophile, the ligands on the palladium catalyst, and the solvent.[5]

  • For "soft" nucleophiles (e.g., malonates, pKa of conjugate acid < 25), the attack generally occurs at the less substituted (more sterically accessible) terminus of the π-allyl intermediate, favoring the linear product .[2]

  • For "hard" nucleophiles (e.g., organozincs, pKa of conjugate acid > 25), the attack can occur at the more substituted terminus, leading to the branched product . This is thought to proceed through initial attack at the metal center followed by reductive elimination.[2]

Troubleshooting Regioselectivity:

ParameterTo Favor Linear ProductTo Favor Branched ProductRationale
Ligand Bulky phosphine ligands (e.g., PPh₃, P(OPh)₃)Smaller, more electron-rich phosphine ligands (e.g., PMe₃, dppe)Bulky ligands sterically hinder the more substituted end of the allyl intermediate, directing the nucleophile to the less hindered terminus.[6]
Nucleophile Use "soft" nucleophiles with stabilizing groups.Use "hard" nucleophiles or organometallic reagents."Soft" nucleophiles favor direct attack on the allyl moiety, which is sterically controlled.[2]
Solvent Non-coordinating solvents (e.g., THF, toluene).Polar, coordinating solvents (e.g., DMSO, DMF).Polar solvents can influence the geometry of the π-allyl intermediate and the reactivity of the nucleophile.

Q2: I am observing the formation of a diene byproduct. What is causing this and how can I prevent it?

A2: The formation of dienes, such as 1,3-butadiene, is typically the result of a β-hydride elimination from the π-allylpalladium intermediate or the product.[5][7] This side reaction is more prevalent under certain conditions:

  • High reaction temperatures: Higher temperatures can provide the activation energy needed for β-hydride elimination.

  • Presence of a strong base: A strong base can abstract a proton from the allylic position, promoting elimination.

  • Absence of a suitable nucleophile: If the nucleophile is not reactive enough or is present in a low concentration, the π-allyl intermediate has a longer lifetime, increasing the probability of undergoing side reactions like elimination.

Troubleshooting Diene Formation:

  • Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a milder base: If a base is required, consider using a weaker, non-nucleophilic base like proton sponge or a carbonate base instead of alkoxides.

  • Ensure efficient nucleophilic attack: Use a more reactive nucleophile or increase its concentration. Ensure the nucleophile is deprotonated effectively if required.

Q3: My product mixture contains E/Z isomers of the double bond. How can I improve the stereoselectivity?

A3: The formation of geometric isomers can arise from the isomerization of the starting material or the product, often catalyzed by the palladium complex itself.[8][9] The π-σ-π isomerization of the π-allylpalladium intermediate can also lead to a loss of stereochemical information.[6][10]

Troubleshooting E/Z Isomerization:

  • Ligand Selection: The choice of ligand can influence the stability of the π-allyl intermediate and suppress isomerization pathways. Bidentate ligands, such as dppf or BINAP, can often provide a more rigid coordination sphere around the palladium, minimizing unwanted isomerization.

  • Reaction Time: Prolonged reaction times, especially after the starting material has been consumed, can lead to product isomerization. Monitor the reaction progress and work it up promptly upon completion.

  • Temperature Control: As with diene formation, higher temperatures can promote isomerization.

In-Depth Troubleshooting Guides

Problem 1: Low Yield and Complex Product Mixture

A low yield accompanied by a multitude of unidentified peaks in your analytical trace (e.g., GC-MS or LC-MS) often points to catalyst deactivation or substrate decomposition.

Possible Causes and Solutions:

  • Catalyst Deactivation:

    • Cause: Palladium(0) catalysts are sensitive to oxidation. Inadequate inert atmosphere techniques can lead to the formation of palladium oxides, which are inactive.

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Degas all solvents and reagents thoroughly before use.

  • Substrate Decomposition:

    • Cause: 1-Cyanoallyl acetate can potentially undergo hydrolysis, especially in the presence of water and a base. Another possibility, though less common for acetates compared to other esters, is decarboxylation under thermal or catalytic conditions.[11][12]

    • Solution: Use anhydrous solvents and reagents. If a base is necessary, consider using a non-hydroxide base like potassium carbonate or an amine base.

Experimental Protocol: Standard Conditions for Allylic Alkylation

  • To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., PPh₃, 10 mol%).

  • Add the degassed solvent (e.g., THF, 0.1 M) and stir for 15 minutes at room temperature to allow for catalyst formation.

  • Add the nucleophile (e.g., dimethyl malonate, 1.2 equivalents) and the base (e.g., NaH, 1.2 equivalents) and stir until the nucleophile is fully deprotonated.

  • Add a solution of 1-cyanoallyl acetate (1.0 equivalent) in the degassed solvent dropwise over 10 minutes.

  • Stir the reaction at the desired temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with standard workup and purification.

Problem 2: Formation of Allenic Byproducts

The formation of allenes is a less common but possible side reaction, particularly with certain substituted allylic substrates.[7]

Mechanistic Insight:

Allene formation can arise from the elimination of the acetate group and a proton from the π-allylpalladium intermediate. This is more likely to occur if the nucleophilic attack is slow or if the substrate has specific substitution patterns that favor this pathway.

Troubleshooting Allene Formation:

  • Optimize the Nucleophile: A more reactive nucleophile will trap the π-allyl intermediate faster, outcompeting the elimination pathway.

  • Ligand Effects: The electronic properties of the phosphine ligand can influence the electron density at the palladium center, which in turn can affect the propensity for elimination. Experiment with different ligands (e.g., more electron-donating or electron-withdrawing) to disfavor this side reaction.[13][14][15]

Visualizing Reaction Pathways

Diagram 1: Key Intermediates and Byproduct Pathways

This diagram illustrates the central role of the π-allylpalladium intermediate and the branching points that lead to desired products versus common byproducts.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Start 1-Cyanoallyl Acetate + Pd(0) Pi_Allyl π-Allylpalladium Intermediate Start->Pi_Allyl Oxidative Addition Product Desired Product Pi_Allyl->Product Nucleophilic Attack Regioisomer Regioisomeric Product Pi_Allyl->Regioisomer Attack at wrong terminus Diene Diene Byproduct Pi_Allyl->Diene β-Hydride Elimination Isomerization E/Z Isomer Product->Isomerization Pd-catalyzed Isomerization

Caption: Central π-allylpalladium intermediate and competing reaction pathways.

Diagram 2: Troubleshooting Logic Flow

This workflow provides a systematic approach to diagnosing and solving common issues in 1-cyanoallyl acetate reactions.

Troubleshooting_Flowchart Start Reaction Issue Identified Low_Yield Low Yield / No Reaction Start->Low_Yield Byproducts Byproduct Formation Start->Byproducts Check_Inert Check Inert Atmosphere Low_Yield->Check_Inert Check_Reagents Check Reagent Purity & Activity Low_Yield->Check_Reagents If inertness is confirmed Regioisomers Regioisomers? Byproducts->Regioisomers Elimination Diene/Allene? Byproducts->Elimination No Isomers E/Z Isomers? Byproducts->Isomers No Modify_Ligand_Nu Modify Ligand & Nucleophile Regioisomers->Modify_Ligand_Nu Yes Lower_Temp_Base Lower Temp & Use Milder Base Elimination->Lower_Temp_Base Yes Optimize_Time_Ligand Optimize Time & Ligand Isomers->Optimize_Time_Ligand Yes

Caption: A systematic guide for troubleshooting common reaction issues.

References

  • Tsuji, J., Yamada, T., Minami, I., Yuhara, M., Nisar, M., & Shimizu, I. (1986). Palladium-catalyzed decarboxylation-allylation of allylic esters of α-substituted β-keto carboxylic, malonic, cyanoacetic, and nitroacetic acids. Waseda University Repository. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). The Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Acyclic Ketones. Journal of the American Chemical Society, 126(48), 15044-15045.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • McLeod, D., Jessen, N. I., Nguyen, T. V., Espe, M., Erickson, J. D., Jørgensen, K. A., ... & Houk, K. N. (2018). Influence of Achiral Phosphine Ligands on a Synergistic Organo-and Palladium-Catalyzed Asymmetric Allylic Alkylation. eScholarship. [Link]

  • Morken, J. P., et al. (2011). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B (pin).
  • Zhang, Y. J., et al. (2020). Enantioselective Heck/Tsuji− Trost reaction of flexible vinylic halides with 1, 3-dienes.
  • Jessen, N. I., et al. (2022).
  • Tsuda, T., Okada, M., Nishi, S., & Saegusa, T. (1986). Palladium-Catalyzed Decarboxylative Allylic Alkylation of Allylic Acetates with β-Keto Acids. The Journal of Organic Chemistry, 51(4), 421-426.
  • Morken, J. P., et al. (2011). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction.
  • Stoltz, B. M., et al. (2013).
  • Sigman, M. S., et al. (2019). Mechanistic Studies of Pd (II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway.
  • Trost, B. M., & Xu, J. (2005). Palladium-catalyzed decarboxylative asymmetric allylic alkylation. Journal of the American Chemical Society, 127(8), 2846-2847.
  • Tsuji, J., Yamada, T., Minami, I., Yuhara, M., Nisar, M., & Shimizu, I. (1987). Palladium-catalyzed decarboxylation-allylation of allylic esters of. alpha.-substituted. beta.-keto carboxylic, malonic, cyanoacetic, and nitroacetic acids. The Journal of Organic Chemistry, 52(14), 2988-2995.
  • Sigman, M. S., et al. (2014). Scope and Mechanism in Palladium-Catalyzed Isomerizations of Highly Substituted Allylic, Homoallylic, and Alkenyl Alcohols. ElectronicsAndBooks.
  • Wikipedia contributors. (2023). Tsuji–Trost reaction. Wikipedia. [Link]

  • White, M. C., & Chen, M. S. (2006). Palladium-Catalyzed Allylic C− H Alkylation.
  • Feng, X., et al. (2021). Enantioselective Heck/Tsuji− Trost reaction of flexible vinylic halides with 1, 3-dienes.
  • van Leeuwen, P. W., et al. (2000). New chiral phosphine-phosphite ligands in the enantioselective palladium-catalyzed allylic alkylation. The Journal of Organic Chemistry, 65(16), 4810-4817.
  • Norsikian, S., & Chang, C. W. (2013). Control of the Regioselectivity in Palladium (0)-Catalyzed Allylic Alkylation. Advances in Organic Synthesis, 3, 81-118.
  • Trost, B. M., & Toste, F. D. (1999). Isomerization of (. pi.-allyl) palladium complexes via nucleophilic displacement by palladium (0). A common mechanism in palladium (0)-catalyzed allylic substitution. Journal of the American Chemical Society, 121(19), 4545-4554.
  • Sigman, M. S., et al. (2020).
  • Jørgensen, K. A., et al. (2018). Influence of inductive effects (σI) of phosphine ligands on the diastereoselectivity (toward 4 a) of the allylation reaction.
  • Peters, R., et al. (2016).
  • Trost, B. M., & Crawley, M. L. (2003). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 103(8), 2921-2944.
  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction Trost Allylation. Organic Chemistry Portal. [Link]

  • Khan Academy. (2017, March 16). Tsuji-Trost Pi-Allyl Pd Substitution Reactions [Video]. YouTube. [Link]

  • Andersson, P. G. (2011).
  • NRO Chemistry. (2022, April 2). Tsuji-Trost Allylation [Video]. YouTube. [Link]

  • Hou, X. L., et al. (2013).
  • Sigman, M. S., & Daugulis, O. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(27), 11367-11370.
  • Zhang, X., & Houk, K. N. (2020). Computational insights into the origins of regio-and enantioselectivities in palladium-catalyzed allylic substitution reactions. Organic & Biomolecular Chemistry, 18(34), 6614-6626.
  • NRO Chemistry. (n.d.). Tsuji-Trost Allylation. NRO Chemistry. [Link]

  • Luo, Y. (2021, April 10). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. SlideShare.
  • Trost, B. M. (2014). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories.
  • Richard, A. M., & Williams, C. R. (2016).
  • Li, Y., et al. (2023). NHC-catalyzed enantioselective access to β-cyano carboxylic esters via in situ substrate alternation and release.
  • Sigma-Aldrich. (n.d.).
  • Morken, J. P., et al. (2011). Branched/linear selectivity in palladium-catalyzed allyl-allyl cross-couplings: The role of ligands.
  • ChemOrgChem. (2023, December 14). Tsuji-Trost Allylation/[3+2] Cycloaddition/Selectivity/CSIR 2015/ Problem Solved/ChemOrgChem [Video]. YouTube.

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Technical Support Center: Troubleshooting Failed Reactions with 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-cyanoallyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to solve challenges in your synthetic endeavors.

Introduction to 1-Cyanoallyl Acetate in Synthesis

1-Cyanoallyl acetate is a valuable building block in organic synthesis, most notably in palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction. The presence of the electron-withdrawing cyano group at the C1 position significantly influences the reactivity of the allylic system, making it a highly reactive electrophile. However, this enhanced reactivity can also lead to specific challenges and side reactions. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 1-cyanoallyl acetate.

Question 1: My palladium-catalyzed allylic alkylation reaction with 1-cyanoallyl acetate shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a palladium-catalyzed reaction is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Inactive Palladium Catalyst: The active catalyst in these reactions is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ.

    • Solution: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. The phosphine ligand itself can sometimes act as a reductant, but this can be unreliable. Consider adding a small amount of a reducing agent if you suspect this is the issue. More commonly, ensure your phosphine ligand is not oxidized.

  • Oxidized Phosphine Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity and selectivity.[1] They are also susceptible to oxidation by atmospheric oxygen, rendering them ineffective at coordinating to the palladium center.

    • Solution: Use fresh, high-quality phosphine ligands. If the ligand has been stored for a long time, consider purifying it. Always handle phosphine ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and use degassed solvents.

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical.[1] An overly bulky ligand might hinder the oxidative addition of the palladium to the 1-cyanoallyl acetate. An overly electron-poor ligand may not sufficiently activate the palladium catalyst.

    • Solution: Screen a variety of phosphine ligands with different steric and electronic properties. For electron-deficient allylic electrophiles like 1-cyanoallyl acetate, ligands such as triphenylphosphine (PPh₃) or tris(o-tolyl)phosphine are often good starting points.

  • Presence of Water or Oxygen: Both water and oxygen can be detrimental to the catalytic cycle. Water can lead to the hydrolysis of the 1-cyanoallyl acetate (see FAQ 2), and oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

    • Solution: Use anhydrous, degassed solvents. Dry all glassware thoroughly before use. Run the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Insufficiently Nucleophilic Reagent: The nucleophile must be strong enough to attack the π-allyl palladium intermediate.

    • Solution: If you are using a soft nucleophile (e.g., a malonate ester), ensure your base is strong enough to deprotonate it effectively to generate the active nucleophile.

Troubleshooting Workflow for No/Low Conversion

start Low/No Conversion catalyst Check Catalyst Activity (Pd(0) vs Pd(II), age) start->catalyst ligand Evaluate Ligand (Oxidized? Appropriate choice?) catalyst->ligand Catalyst OK a1 Use fresh Pd catalyst Ensure Pd(II) reduction catalyst->a1 Issue Found conditions Assess Reaction Conditions (Anhydrous? Inert atmosphere?) ligand->conditions Ligand OK a2 Use fresh/purified ligand Screen different ligands ligand->a2 Issue Found nucleophile Verify Nucleophile Strength conditions->nucleophile Conditions OK a3 Use dry, degassed solvents Maintain inert atmosphere conditions->a3 Issue Found solution Problem Solved nucleophile->solution Nucleophile OK a4 Use stronger base Consider a more reactive nucleophile nucleophile->a4 Issue Found a1->solution a2->solution a3->solution a4->solution

Caption: Troubleshooting workflow for low or no reaction conversion.

Question 2: My reaction is producing a significant amount of side products, leading to a low yield of the desired product. What are the common side reactions with 1-cyanoallyl acetate?

Answer:

The formation of byproducts is often due to the high reactivity of 1-cyanoallyl acetate and potential side reactions involving the substrate, product, or catalyst.

Common Side Products and Their Causes:

Side ProductPotential CauseProposed Solution
Allyl Cyanide Hydrolysis of the acetate group followed by decarboxylation (if applicable) or other decomposition pathways.Use strictly anhydrous conditions.
** regioisomeric products**Nucleophilic attack at the alternative (C3) position of the π-allyl intermediate.The electronic nature of the cyano group strongly favors attack at the C1 position. However, ligand choice can influence regioselectivity. Consider using ligands that favor the desired isomer.
Homocoupling of the nucleophile This can occur if the palladium catalyst is not efficiently turning over or if there is an excess of base.Optimize the catalyst and ligand loading. Ensure slow addition of the base.
Decomposition of starting material 1-Cyanoallyl acetate can be sensitive to strong bases and high temperatures.Run the reaction at a lower temperature. Use a milder base or add the base slowly to the reaction mixture.

Mechanistic Insight into Side Reactions:

  • Hydrolysis: The ester functionality of 1-cyanoallyl acetate can be hydrolyzed under either acidic or basic conditions, especially in the presence of water.[2][3][4] Basic hydrolysis (saponification) is generally faster and irreversible, leading to the formation of the corresponding carboxylate salt and allyl alcohol.[4]

  • Influence of the Cyano Group: The electron-withdrawing nature of the cyano group makes the C1 position of the allyl system highly electrophilic. While this generally leads to high regioselectivity in palladium-catalyzed reactions, it can also make the molecule more susceptible to nucleophilic attack by other species present in the reaction mixture, such as hydroxide ions from residual water.

Frequently Asked Questions (FAQs)

FAQ 1: How should I store and handle 1-cyanoallyl acetate?

1-Cyanoallyl acetate should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong acids, bases, and oxidizing agents.[5][6] It is advisable to store it under an inert atmosphere (argon or nitrogen) to prevent degradation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

FAQ 2: Can 1-cyanoallyl acetate decompose? What are the decomposition products?

Yes, 1-cyanoallyl acetate can decompose, particularly in the presence of moisture, strong acids, or strong bases. Hydrolysis is a primary decomposition pathway, which would yield acetic acid and 1-cyanoallyl alcohol. The latter can be unstable and may undergo further reactions. Thermal decomposition can also occur at elevated temperatures, potentially releasing toxic fumes.[6]

FAQ 3: What is the role of the base in palladium-catalyzed allylic alkylation with 1-cyanoallyl acetate?

The base plays a crucial role in deprotonating the pronucleophile (e.g., a malonate ester) to generate the active carbanion nucleophile. The choice of base is critical; it must be strong enough to deprotonate the nucleophile but not so strong as to promote the decomposition of the 1-cyanoallyl acetate. Common bases used in these reactions include sodium hydride, potassium carbonate, and organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

Experimental Protocols

General Procedure for a Palladium-Catalyzed Allylic Alkylation:
  • To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 8 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF, dioxane).

  • Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

  • Add the nucleophile (e.g., diethyl malonate, 1.2 equivalents).

  • Add the base (e.g., NaH, 1.2 equivalents) portion-wise at 0 °C.

  • Add 1-cyanoallyl acetate (1.0 equivalent) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium Catalytic Cycle

pd0 Pd(0)L₂ pi_allyl π-allyl Pd(II) Complex pd0->pi_allyl Oxidative Addition product_complex Product-Pd(0) Complex pi_allyl->product_complex Nucleophilic Attack product_complex->pd0 Ligand Exchange product Product product_complex->product sub 1-Cyanoallyl Acetate nuc Nucleophile (Nu⁻)

Caption: A simplified catalytic cycle for the Tsuji-Trost reaction.

References

  • Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786–2791. [Link]

  • Hartwig, J. F. (2010).
  • Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2011). Molecules, 16(1), 951-961. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 102–105. [Link]

  • Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. (2024). Chemical Science, 15(25), 9634-9641. [Link]

  • General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers. (2021). Journal of the American Chemical Society, 143(46), 19356-19362. [Link]

  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. (2012). Journal of the American Chemical Society, 134(50), 20366-20377. [Link]

  • Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities. (2020). Accounts of Chemical Research, 53(11), 2651-2666. [Link]

  • Radical Cascade Polymerization Involving Dual Cyano Group Migration to Synthesize Periodic Polymers. (2024). Macromolecules, 57(11), 4639-4646. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • Hydrolysis of Esters. (2021, February 20). LibreTexts Chemistry. [Link]

  • Esters to carboxylic acids in acidic and basic conditions. (2020, April 1). YouTube. [Link]

  • Safe handling and storage of chemicals. (2021, August 20). Sciencemadness Wiki. [Link]

  • Chemical Storage Safety Guideline. (2021, July 14). The University of Queensland. [Link]

  • TSUJI-TROST REACTION /ALLYLATION | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2023, August 21). YouTube. [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2021, August 7). Chemistry – An Asian Journal, 16(15), 1958-1973. [Link]

  • A new palladium catalyst system for the cyanation of aryl chlorides. (2004). Tetrahedron Letters, 45(35), 6647-6650. [Link]

  • Palladium-catalyzed C(sp2)-H cyanation using tertiary amine derived isocyanide as a cyano source. (2017). Organic Letters, 19(12), 3183-3186. [Link]

Sources

Technical Support Center: Purification of 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-cyanoallyl acetate (4-oxopent-1-ene-2-carbonitrile). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this versatile chemical intermediate. As an α,β-unsaturated nitrile ester, 1-cyanoallyl acetate presents unique purification challenges, including thermal instability, susceptibility to polymerization, and the presence of structurally similar impurities. This guide provides field-proven troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the workup and purification of 1-cyanoallyl acetate reaction products. Each issue is followed by a diagnosis of potential causes and a series of recommended solutions grounded in chemical principles.

Issue 1: Low Purity After Aqueous Workup; Presence of Water-Soluble Starting Materials

Symptom: Your crude organic extract, after solvent evaporation, is an oil with a low mass, or analytical data (¹H NMR, GC) shows significant contamination with acetic acid, unreacted cyanide salts, or other water-soluble reagents.

Causality Analysis: The partitioning of polar and ionic impurities between the organic and aqueous phases during liquid-liquid extraction is governed by their relative solubilities and the pH of the aqueous layer.[1][2][3] Incomplete neutralization or insufficient washing can leave these impurities in your organic phase.

Solutions:

  • Neutralizing Wash: Before extraction, ensure the reaction is fully quenched. Perform a wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove residual acetic acid. Monitor the wash with pH paper until it is neutral or slightly basic (pH 7-8).

  • Brine Wash: To break up emulsions and reduce the amount of dissolved water in the organic layer, perform a final wash with a saturated sodium chloride (brine) solution.[2]

  • Multiple Extractions: Employ multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for transferring the desired product from the aqueous to the organic phase.[1]

  • Drying Agent: Thoroughly dry the organic extract with an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before evaporating the solvent. Filter off the drying agent completely.

Issue 2: Product Contaminated with Isomeric Byproducts or Unreacted Allylic Precursors

Symptom: GC-MS or NMR analysis indicates the presence of isomers (e.g., allyl cyanoacetate) or other non-polar impurities with boiling points close to that of 1-cyanoallyl acetate, making separation by distillation difficult.[4]

Causality Analysis: The synthesis of α,β-unsaturated nitriles can sometimes yield a mixture of isomers, especially if reaction conditions are not tightly controlled.[5][6] These isomers often have very similar polarities and boiling points, challenging traditional purification methods.

Solutions:

  • Flash Column Chromatography: This is the most effective method for separating compounds with similar polarities.[7][8] The choice of stationary and mobile phases is critical.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase (Eluent): A gradient or isocratic system of non-polar and polar solvents is required. Start with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar compound will elute from the column first.[7] Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Fractional Distillation Under Reduced Pressure: If the boiling point difference between your product and the impurity is greater than 25 °C, fractional distillation under vacuum can be effective.[9] Reducing the pressure lowers the boiling point, which is crucial for preventing thermal decomposition of the heat-sensitive 1-cyanoallyl acetate.

Issue 3: Significant Product Loss and Darkening During Distillation

Symptom: The distillation pot turns dark brown or black, and the yield of distilled product is very low. The distillate may also be discolored.

Causality Analysis: 1-Cyanoallyl acetate contains conjugated π-systems and functional groups that make it susceptible to thermal degradation and polymerization at elevated temperatures.[5][10] The presence of acid or base residues can catalyze this decomposition.

Solutions:

  • Vacuum Distillation: Always distill 1-cyanoallyl acetate under reduced pressure to minimize the required temperature.

  • Temperature Control: Use a heating mantle with a stirrer and a thermometer in the heating bath (oil or sand) to ensure slow, even heating. Do not exceed the required temperature. The temperature of the vapor, not the pot, reflects the boiling point.[11]

  • Add a Polymerization Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the distillation flask to suppress polymerization.

  • Ensure Neutrality: Before distilling, confirm that the crude product is free of any acidic or basic residues from the workup. If necessary, pass the crude material through a short plug of neutral alumina or silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall purification strategy for achieving >99% purity?

A well-designed purification workflow is essential. The optimal strategy depends on the scale of your reaction and the nature of the impurities. A multi-step approach is typically required.

PurificationStrategy Start Crude Reaction Mixture Workup Aqueous Workup (Quench, Wash, Dry) Start->Workup Analysis1 Analyze Aliquot (TLC, GC, NMR) Workup->Analysis1 Distillation Fractional Vacuum Distillation Analysis1->Distillation  Volatile Impurities Present   Chromatography Flash Column Chromatography Analysis1->Chromatography Non-Volatile or Isomeric Impurities Troubleshoot Re-evaluate Impurity Profile & Purification Method Analysis1->Troubleshoot Complex Mixture Analysis2 Assess Purity (>95%?) Distillation->Analysis2 Analysis2->Chromatography  No   FinalProduct Pure 1-Cyanoallyl Acetate (>99%) Analysis2->FinalProduct  Yes   Chromatography->FinalProduct

Caption: Decision tree for purifying 1-cyanoallyl acetate.

  • Step 1: Aqueous Workup: Always begin with a proper liquid-liquid extraction to remove inorganic salts and water-soluble organics.[2]

  • Step 2: Bulk Purification (Distillation): For larger quantities (>5 g), fractional vacuum distillation is an excellent method to remove solvents and impurities with significantly different boiling points.[9]

  • Step 3: High-Purity Polishing (Chromatography): To remove stubborn impurities like isomers or baseline material, flash column chromatography is the gold standard.[8]

Q2: How do I properly set up and run a flash chromatography column for this compound?

Flash chromatography accelerates the separation by applying positive pressure.

  • Column Selection: Choose a column size appropriate for your sample amount (typically a 1:100 ratio of sample to silica gel by weight).

  • Packing the Column:

    • Place a small cotton or glass wool plug at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your starting, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form.[8] Add another layer of sand on top of the silica bed.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself).

    • Alternatively, for less soluble samples, perform a "dry load": adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar solvent system, collecting fractions in test tubes or vials.

    • Gradually increase the solvent polarity if necessary to elute your product.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Product Isolation: Combine the fractions that contain only your pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Isolation Select 1. Select Column & Eluent (based on TLC) Pack 2. Pack Column (Silica Gel Slurry) Select->Pack Load 3. Load Sample (Wet or Dry Load) Pack->Load Elute 4. Elute with Solvent (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor with TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Analyze 9. Final Purity Analysis Evaporate->Analyze

Sources

Technical Support Center: 1-Cyanoallyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex reactivity of 1-cyanoallyl acetate with strong bases. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you mitigate common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways when 1-cyanoallyl acetate is treated with a strong base?

A: 1-Cyanoallyl acetate possesses multiple reactive sites, leading to several potential side reactions that compete with the desired transformation. The primary pathways are:

  • Saponification: Hydrolysis of the acetate ester to form 1-cyanoallyl alcohol and a carboxylate salt. This is especially prevalent with hydroxide and alkoxide bases.[1][2][3][4][5]

  • Elimination (E2 or E1cb): Abstraction of a proton followed by the loss of the acetate leaving group to form a conjugated diene. The electron-withdrawing nature of the cyano group can facilitate this process.[6][7][8]

  • Allylic Substitution (SN2 or SN2'): If the base is also a potent nucleophile (e.g., a Grignard reagent), it can displace the acetate group. This often leads to mixtures of regioisomers.[9][10]

  • α-Deprotonation: The intended reaction in many cases is the deprotonation of the carbon alpha to the cyano group to form a nucleophilic enolate for subsequent functionalization. This requires a strong, non-nucleophilic base.[11][12][13]

Q2: My reaction exclusively yielded 1-cyanoallyl alcohol and the corresponding acetate salt. What went wrong?

A: You have encountered saponification, the base-mediated hydrolysis of the ester functional group.[1][4] This occurs when your base (e.g., NaOH, KOH, or even sodium ethoxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate. The reaction is typically irreversible and often faster than other desired pathways, especially at elevated temperatures or in the presence of water.[3][14] To avoid this, switch to a non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).

Q3: I'm trying to perform an α-alkylation, but my main byproduct is a volatile diene. How can I suppress this?

A: The formation of a diene indicates that an elimination reaction is outcompeting your desired substitution.[6][7] Strong bases can abstract a proton, and the allylic acetate is a competent leaving group. This pathway is favored by higher temperatures and the use of sterically hindered bases that are poor nucleophiles (e.g., potassium tert-butoxide). To minimize elimination, consider using a base like LDA at low temperatures (e.g., -78 °C), which favors kinetic deprotonation at the α-carbon to form the enolate.[11][13]

Q4: How do I choose the most appropriate strong base for my specific application?

A: The choice of base is critical and depends entirely on your desired outcome. The table below provides a general guideline.

Base TypeExample(s)Primary Reactivity with 1-Cyanoallyl AcetateUse Case / Rationale
Hydroxides NaOH, KOHSaponificationPrimarily used if the desired product is 1-cyanoallyl alcohol. Not suitable for C-C bond formation at the α-position.
Alkoxides NaOEt, KOtBuSaponification & EliminationGenerally avoided due to competing pathways. KOtBu strongly favors elimination.
Amides LDA, NaNH₂α-Deprotonation (Enolate Formation)Ideal for α-alkylation. LDA is a strong, sterically hindered, non-nucleophilic base that provides clean, fast, and irreversible deprotonation at low temperatures.[11][13]
Hydrides NaH, KHα-Deprotonation Good for generating enolates, but reactions can be slower and heterogeneous.[11][13] Also, be aware that NaH can act as a reducing agent and react with certain solvents like DMF.[15][16]
Organometallics R-MgBr, R-LiNucleophilic Addition & SubstitutionThese are strong bases and strong nucleophiles. They are likely to attack the ester carbonyl or act as a nucleophile in an allylic substitution, rather than simply deprotonating the α-carbon.[17][18]

Troubleshooting Guide: Common Issues & Solutions

This section provides a deeper dive into specific experimental failures and offers corrective actions grounded in mechanistic principles.

Problem 1: Low Yield of Desired α-Alkylated Product; Saponification is the Major Pathway
  • Probable Cause: The base used possesses significant nucleophilicity (e.g., alkoxides, hydroxides), leading to attack at the ester carbonyl. The reaction temperature may be too high, or protic solvents/contaminants (water) are present, facilitating hydrolysis.[1][19]

  • Proposed Solution & Protocol:

    • Change of Base: Switch to Lithium Diisopropylamide (LDA). Its bulky isopropyl groups sterically shield the nitrogen atom, making it an extremely poor nucleophile while retaining high basicity (pKa of its conjugate acid is ~36).[11][13]

    • Solvent & Temperature Control: Use an anhydrous aprotic solvent like Tetrahydrofuran (THF). Perform the deprotonation at -78 °C (dry ice/acetone bath) to ensure kinetic control and suppress side reactions.

    • Self-Validating Protocol for α-Alkylation:

      • Step 1 (LDA Preparation/Use): In a flame-dried, argon-purged flask, cool a solution of diisopropylamine (1.05 eq.) in anhydrous THF to 0 °C. Slowly add n-butyllithium (1.0 eq.) and stir for 20 minutes. Cool the freshly prepared LDA solution to -78 °C.

      • Step 2 (Enolate Formation): Slowly add a solution of 1-cyanoallyl acetate (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes. Trustworthiness Check: At this stage, you can extract a small aliquot, quench it with D₂O, and use ¹H NMR to confirm the absence of the α-proton signal, verifying complete enolate formation.

      • Step 3 (Alkylation): Add the electrophile (e.g., methyl iodide, 1.1 eq.) and allow the reaction to slowly warm to room temperature overnight.

      • Step 4 (Workup): Quench the reaction with a saturated aqueous solution of NH₄Cl. Proceed with standard extraction and purification.

Problem 2: Significant Formation of Diene Byproducts During an Allylic Substitution Attempt
  • Probable Cause: The reaction conditions favor elimination over substitution. This is common with strong, sterically hindered bases or when using a nucleophile that is also a strong base.[6][7] The acetate is an excellent leaving group, and the resulting conjugated diene is thermodynamically stable.

  • Proposed Solution:

    • Employ a Softer Nucleophile: If your goal is allylic substitution, standard strong bases are inappropriate. Instead, consider transition-metal catalysis (e.g., a Tsuji-Trost reaction) which proceeds via a π-allyl complex. This approach is designed to control regioselectivity and avoids the use of strong bases that promote elimination.[9][20]

    • Modify Reaction Conditions: If you must use a basic nucleophile, lower the reaction temperature significantly. Use a more nucleophilic, less basic reagent if possible.

Problem 3: Reaction with Grignard Reagent (R-MgBr) Gives a Complex Mixture
  • Probable Cause: Grignard reagents are both potent nucleophiles and strong bases, opening up multiple reaction pathways.[17][18][21] The likely events are:

    • 1,2-Addition to the Ester: The Grignard reagent attacks the ester carbonyl. This typically leads to a double addition, ultimately forming a tertiary alcohol after workup.[17][22]

    • SN2' Substitution: The Grignard reagent acts as a nucleophile and displaces the acetate group, leading to an allylic substitution product.

    • Deprotonation: The Grignard reagent deprotonates the α-carbon, but the resulting magnesium enolate may have different reactivity and aggregation states compared to a lithium enolate.

  • Proposed Solution:

    • Clarify the Synthetic Goal: Grignard reagents are generally unsuitable for clean α-functionalization of this substrate.

    • Protect the Ester: If addition to the cyano-allyl system is desired without involving the ester, consider replacing the acetate with a protecting group that is stable to Grignard reagents.

    • Use a Different Reagent: For conjugate addition (1,4-addition), consider using a Gilman cuprate (organocopper reagent), which is a softer nucleophile and favors this pathway over direct 1,2-addition to the carbonyl.

Visualizing the Competing Pathways

The following diagram illustrates the four main competing reactions when 1-cyanoallyl acetate encounters a strong base.

G cluster_start Reactants cluster_products Potential Products / Intermediates Start 1-Cyanoallyl Acetate + Strong Base (B⁻) P1 Saponification Product (1-Cyanoallyl Alcohol) Start->P1 Base as Nucleophile (e.g., OH⁻) P2 Elimination Product (Conjugated Diene) Start->P2 Base abstracts H⁺ (e.g., t-BuO⁻) P3 Substitution Product (α- or γ-attack) Start->P3 Nucleophilic Base (e.g., R-MgBr) P4 Desired Intermediate (α-Enolate) Start->P4 Non-Nucleophilic Base (e.g., LDA)

Caption: Competing reaction pathways for 1-cyanoallyl acetate with strong bases.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues in your experiment.

G Start Low Yield or Incorrect Product? CheckSapon Is 1-cyanoallyl alcohol the main product? Start->CheckSapon Yes CheckElim Is a diene the main product? Start->CheckElim No SolSapon Saponification Occurred. Use a non-nucleophilic base like LDA at -78 °C. CheckSapon->SolSapon CheckMix Is it a complex mixture of substituted products? CheckElim->CheckMix No SolElim Elimination Occurred. Use LDA at -78 °C. Avoid high temperatures. CheckElim->SolElim Yes NoYield No reaction or starting material recovered? CheckMix->NoYield No SolMix Multiple Pathways. Re-evaluate base choice. Grignards/Organolithiums are not selective. CheckMix->SolMix Yes SolNoYield Base may be too weak or reaction conditions are not optimal. Confirm base activity. NoYield->SolNoYield

Caption: A troubleshooting decision tree for common side reactions.

References

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  • National Institutes of Health. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants . [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones . [Link]

  • Royal Society of Chemistry. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature . [Link]

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Technical Support Center: Catalyst Selection for 1-Cyanoallyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions of 1-cyanoallyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic strategies.

Introduction to Palladium-Catalyzed Allylic Substitution

Reactions involving 1-cyanoallyl acetate typically fall under the umbrella of the Tsuji-Trost reaction, a powerful palladium-catalyzed allylic substitution.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity.[1][2] The versatility of palladium catalysis allows for a wide range of transformations, but this flexibility also introduces potential complexities in catalyst selection and reaction optimization.[3][4]

The core of this process involves the reaction of a palladium(0) catalyst with the allylic acetate to form a π-allylpalladium(II) complex, which is then attacked by a nucleophile to yield the desired product and regenerate the Pd(0) catalyst.[1][2][5] The choice of catalyst, specifically the palladium source and the associated ligands, is critical in steering the reaction towards the desired outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during your experiments with 1-cyanoallyl acetate and provides systematic approaches to diagnose and resolve them.

Issue 1: Low or No Reaction Conversion

A common frustration is observing minimal or no consumption of your starting material. This often points to issues with the catalytic system.

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[6]

    • Verification: Ensure your reaction conditions promote the reduction of Pd(II) to Pd(0). Phosphine ligands can often facilitate this reduction.[6]

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or [Pd₂(dba)₃], especially if you suspect issues with the in situ reduction.

    • Pro Tip: If using a Pd(II) source, a brief pre-heating of the palladium salt and phosphine ligand in the solvent before adding the substrates can sometimes improve catalyst activation.[6]

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation.[7]

    • Verification: Review your experimental setup. Were the solvent and reagents properly degassed? Was the reaction maintained under a robust inert atmosphere (Argon or Nitrogen)?[7]

    • Solution: Employ rigorous inert atmosphere techniques. Use freeze-pump-thaw cycles for solvent degassing or sparge with an inert gas for an adequate amount of time.

  • Impure Reagents: Impurities in the substrate, nucleophile, or solvent can poison the catalyst.[7]

    • Verification: Check the purity of your 1-cyanoallyl acetate and the nucleophile. Acidic impurities can be particularly detrimental.

    • Solution: Purify starting materials if necessary. Ensure your solvent is anhydrous and of high purity.[7]

Issue 2: Poor Regioselectivity

For unsymmetrical allyl acetates, the nucleophile can attack at either terminus of the π-allyl intermediate, leading to a mixture of linear and branched products.

Possible Causes & Step-by-Step Solutions:

  • Steric and Electronic Effects: The inherent sterics and electronics of the substrate and nucleophile play a major role. Generally, nucleophilic attack occurs at the less sterically hindered position of the π-allyl complex.[2][8]

    • Analysis: Evaluate the steric bulk of both the allyl substrate and the incoming nucleophile.

    • Solution: The choice of ligand can significantly influence regioselectivity. Bulky ligands can direct the nucleophile to the less hindered terminus. Conversely, certain ligand systems have been developed to favor the formation of the branched, more sterically hindered product.

  • Ligand Choice: The ligand bound to the palladium center is a key determinant of regioselectivity.

    • Ligand Comparison:

      • Triphenylphosphine (PPh₃): Often provides good selectivity for the less hindered product.[8]

      • Bulky Phosphines (e.g., P(Cy)₃): Can enhance selectivity for the linear product.

      • Bidentate Ligands (e.g., dppe, XantPhos): The bite angle of these ligands can strongly influence the geometry of the π-allyl complex and thus the regioselectivity.

Issue 3: Low Enantioselectivity (for Asymmetric Reactions)

Achieving high enantioselectivity in asymmetric allylic alkylation (AAA) requires careful selection of a chiral ligand.[1][9]

Possible Causes & Step-by-Step Solutions:

  • Suboptimal Chiral Ligand: The choice of chiral ligand is paramount for inducing asymmetry.

    • Ligand Screening: A variety of chiral ligands have been developed for Pd-catalyzed AAA. It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate-nucleophile combination.

    • Common Ligand Classes: Trost ligands, phosphoramidites, and BOX ligands are frequently used.[1][10][11]

  • Reaction Conditions: Temperature, solvent, and the nature of the nucleophile can all impact enantioselectivity.

    • Optimization: Systematically vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity. The polarity of the solvent can also play a crucial role.

Catalyst Selection Workflow

Here is a decision-making workflow for selecting a suitable catalyst system for your 1-cyanoallyl acetate reaction.

catalyst_selection_workflow start Define Reaction Goal is_asymmetric Asymmetric Synthesis? start->is_asymmetric select_chiral_ligand Select Chiral Ligand (e.g., Trost ligand, phosphoramidite) is_asymmetric->select_chiral_ligand Yes select_achiral_ligand Select Achiral Ligand (e.g., PPh3, dppe) is_asymmetric->select_achiral_ligand No regioselectivity Regioselectivity Control Needed? select_chiral_ligand->regioselectivity select_achiral_ligand->regioselectivity tune_ligand Tune Ligand Sterics/Electronics (e.g., bulky vs. electron-poor) regioselectivity->tune_ligand Yes pd_source Select Pd Source (Pd(0) or Pd(II) precatalyst) regioselectivity->pd_source No tune_ligand->pd_source optimization Reaction Optimization (Solvent, Temp., Base) pd_source->optimization

Caption: Decision workflow for catalyst system selection.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed reaction of 1-cyanoallyl acetate?

The reaction proceeds through a catalytic cycle known as the Tsuji-Trost reaction.[1][2]

tsuji_trost_cycle pd0 Pd(0)L_n pi_allyl π-allyl-Pd(II)L_n Complex pd0->pi_allyl Oxidative Addition pi_allyl->pd0 Nucleophilic Attack & Reductive Elimination product Allylated Product pi_allyl->product substrate 1-Cyanoallyl Acetate substrate->pi_allyl nucleophile Nu- nucleophile->pi_allyl

Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.

The cycle begins with the coordination of the Pd(0) catalyst to the double bond of the 1-cyanoallyl acetate. This is followed by oxidative addition, where the acetate leaving group is expelled, forming a π-allylpalladium(II) complex.[1][5] A nucleophile then attacks the π-allyl moiety, leading to the formation of the product and regeneration of the Pd(0) catalyst.[2][5]

Q2: Which palladium precursors are commonly used?

Both Pd(0) and Pd(II) sources are widely used.

Palladium PrecursorOxidation StateCommon ExamplesNotes
Pd(0)0Pd(PPh₃)₄, [Pd₂(dba)₃]Directly active, but can be more sensitive to air and moisture.
Pd(II)+2Pd(OAc)₂, PdCl₂Requires in-situ reduction to Pd(0). Often more stable and easier to handle.[6]

Q3: How do phosphine ligands influence the reaction?

Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity and selectivity.[6]

  • Electron-donating ligands (e.g., P(Cy)₃, P(t-Bu)₃) can increase the rate of oxidative addition.

  • Electron-withdrawing ligands can influence the electrophilicity of the π-allyl intermediate.

  • Steric bulk of the ligand affects the regioselectivity of nucleophilic attack.[2]

  • Bite angle in bidentate ligands is a key parameter for controlling selectivity in many cases.

A general trend is that the reaction rate can decrease if the molar ratio of phosphine ligand to palladium is too low.[6]

Q4: What is the difference in reactivity between "soft" and "hard" nucleophiles?

The nature of the nucleophile can influence the mechanism of attack.[2]

  • Soft Nucleophiles (pKa of conjugate acid < 25), such as malonates, amines, and phenols, typically add directly to the allyl group of the π-allylpalladium complex.[2]

  • Hard Nucleophiles (pKa of conjugate acid > 25), such as organometallic reagents, may first attack the palladium center, followed by reductive elimination to form the product.[2]

This distinction can have implications for stereoselectivity in asymmetric reactions.[2]

Q5: Can this reaction be performed in tandem with other cross-coupling reactions?

Yes, the chemoselectivity of palladium catalysis can be exploited in tandem reactions. For example, a substrate containing both an allylic acetate and a vinylboronate ester can first undergo allylic substitution, followed by a Suzuki cross-coupling reaction by changing the reaction conditions.[12] This highlights the remarkable versatility of palladium catalysts.[8][12]

Experimental Protocols

General Procedure for a Palladium-Catalyzed Allylic Alkylation of 1-Cyanoallyl Acetate

This is a representative protocol and may require optimization for specific substrates and nucleophiles.

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 8 mol%).

  • Reaction Setup: Add the anhydrous, degassed solvent (e.g., THF, 0.1 M). Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Reagents: Add the 1-cyanoallyl acetate (1.0 equiv.), the nucleophile (e.g., dimethyl malonate, 1.2 equiv.), and a suitable base (e.g., NaH, 1.2 equiv.).

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Morken, J. P., et al. (2009). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).
  • Wikipedia. (2023). Tsuji–Trost reaction. Wikipedia.
  • Tunge, J. A., et al. (2011).
  • NROChemistry. (2022).
  • Organic Chemistry Portal.
  • Xiao, J., et al. (2000). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. University of Liverpool.
  • Morken, J. P., et al. (2009). Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates.
  • BenchChem. (2025).
  • Trost, B. M. (2004). Pd-Catalyzed Enantioselective Allylic Substitution: New Strategic Options for the Total Synthesis of Natural Products.
  • Trost, B. M., & Van Vranken, D. L. (1996).
  • Trost, B. M., & Zhang, T. (2021).
  • Royal Society of Chemistry. (2024). Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide. Chemical Society Reviews.
  • MDPI. (2019).
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • Trost, B. M., & Zhang, T. (2021).

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Technical Support Center: Managing 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-cyanoallyl acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful handling and application of this moisture-sensitive reagent. Our goal is to move beyond simple instructions and explain the fundamental principles behind each recommendation, empowering you to troubleshoot issues effectively and ensure the integrity of your experiments.

Introduction: The Challenge of Moisture Sensitivity

1-Cyanoallyl acetate is a valuable building block in organic synthesis, but its utility is intrinsically linked to its purity and stability. The molecule possesses two primary sites susceptible to moisture: the ester linkage and the nitrile group. The ester is vulnerable to hydrolysis, a reaction catalyzed by trace amounts of water, which cleaves the molecule into acetic acid and 1-cyanoallyl alcohol.[1] This degradation pathway not only consumes your starting material but also introduces nucleophilic and acidic impurities that can lead to complex side reactions, low yields, and inconsistent results.

This guide provides a systematic approach to mitigate these challenges, ensuring reproducible and successful outcomes in your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Question 1: I'm observing low or no yield of my desired product. What are the likely causes related to the reagent?

Answer: Low or nonexistent yields when using 1-cyanoallyl acetate are most frequently traced back to reagent degradation from inadvertent exposure to moisture.

  • Causality: The ester functional group in 1-cyanoallyl acetate can undergo hydrolysis, breaking down into acetic acid and 1-cyanoallyl alcohol, especially under acidic or basic conditions which can be initiated by water itself.[1][2] If this has occurred, you are no longer starting with the correct reagent, leading to reaction failure.

  • Immediate Troubleshooting Steps:

    • Verify Solvent Anhydrousness: The primary source of moisture in a reaction is often the solvent.[3] Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture after being opened. It is critical to use freshly dried and properly stored solvents.

    • Evaluate Reagent Handling: Was the 1-cyanoallyl acetate bottle allowed to warm to room temperature before opening? Was it handled under a positive pressure of an inert gas? Any exposure to ambient air can introduce enough moisture to degrade the reagent.[4][5]

    • Check Reaction Setup: Ensure all glassware was rigorously dried immediately before use, either by oven-drying overnight at >125 °C or by flame-drying under vacuum.[6][7] A seemingly dry flask can hold a thin film of adsorbed water on its surface.[7]

Question 2: My reaction is producing a complex mixture of unexpected byproducts. How can I diagnose the problem?

Answer: The formation of byproducts often points to contamination from the degradation of 1-cyanoallyl acetate.

  • Causality: The hydrolysis of 1-cyanoallyl acetate generates acetic acid and an alcohol.[1] These byproducts are not inert. The acetic acid can alter the pH of your reaction, catalyzing unintended side reactions. The generated alcohol is a nucleophile that can compete with your desired nucleophile, leading to a mixture of products.

  • Diagnostic Workflow:

    • Analyze the Starting Material: Before starting your reaction, take a small aliquot of the 1-cyanoallyl acetate from the bottle (using inert atmosphere techniques) and analyze it by ¹H NMR or Gas Chromatography (GC).[8][9] Look for peaks corresponding to acetic acid and 1-cyanoallyl alcohol. This will confirm if the reagent stock is compromised.

    • Run a Control Reaction: Set up a small-scale reaction containing all components except your primary substrate. If you still observe decomposition or side reactions, it confirms an issue with the reagent, solvent, or reaction conditions, rather than the substrate itself.

    • Implement Rigorous Inert Atmosphere Techniques: Even minor leaks in your reaction setup can introduce enough moisture over the course of a reaction to cause significant degradation. Ensure all joints are well-sealed and a positive pressure of inert gas (like argon or nitrogen) is maintained throughout the experiment.[10][11]

Question 3: I am seeing inconsistent results from batch to batch, even when following the same procedure. Why is this happening?

Answer: Inconsistency is the hallmark of uncontrolled variables, and with this reagent, the most likely variable is trace water.

  • Causality: The rate of hydrolysis is dependent on the concentration of water. Small, seemingly insignificant variations in atmospheric humidity, solvent water content, or handling technique can lead to different degrees of reagent degradation for each experiment, resulting in fluctuating yields.[12]

  • Standardization Protocol:

    • Standardize Solvent Drying: Do not assume a new bottle of solvent is perfectly dry. Implement a standard procedure for drying solvents, for example, by storing them over activated 3Å molecular sieves for at least 48 hours before use.[13]

    • Use a Glovebox or Schlenk Line: For maximum reproducibility, handling the reagent inside a glovebox with a low-moisture atmosphere is ideal.[3] If a glovebox is unavailable, meticulous Schlenk line technique is the next best alternative.[14]

    • Document Everything: Keep a detailed log of the ambient humidity, the date the solvent bottle was opened, and the specific handling techniques used for each reaction. This can help identify patterns and sources of inconsistency.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 1-cyanoallyl acetate? Unopened bottles should be stored refrigerated at 2-8°C to maximize shelf life.[4] Crucially, before opening, the bottle must be allowed to warm to ambient temperature for at least 1-2 hours. Opening a cold bottle will cause moisture from the air to condense on the product, leading to rapid degradation.[5][15] Once opened, it is best to store the bottle at room temperature in a desiccator under an inert atmosphere.[4] Repeatedly cooling and warming an opened bottle introduces moisture with each cycle.[4]

Q2: What are the visible signs of 1-cyanoallyl acetate degradation? While the primary degradation products (acetic acid and 1-cyanoallyl alcohol) are colorless liquids, significant degradation may lead to a slight change in viscosity or the appearance of a faint, sharp odor of acetic acid (vinegar) upon opening the container. However, analytical methods like NMR or GC are the only definitive ways to assess purity.[8][9]

Q3: How should I prepare a stock solution for multiple reactions? Preparing a stock solution is a good way to ensure consistency. This must be done under strictly anhydrous and inert conditions.

  • Use a thoroughly dried reaction flask or vial equipped with a magnetic stir bar and a rubber septum.[6]

  • Purge the flask with dry nitrogen or argon for several minutes.[16][17]

  • Using a dry, inert-gas-flushed syringe, transfer the desired volume of a rigorously dried solvent into the flask.[11]

  • Calculate the required mass of 1-cyanoallyl acetate. Transfer this amount into the flask via a dry syringe.

  • The resulting solution should be stored under a positive pressure of inert gas and sealed tightly. Parafilm can be wrapped around the septum/cap junction for extra security.

Q4: Which solvents are compatible, and what is the maximum acceptable water content? 1-Cyanoallyl acetate is soluble in common organic solvents like THF, dichloromethane, acetonitrile, and ethyl acetate. The key is that the solvent must be anhydrous. For high-stakes reactions, the water content should be as low as possible.

SolventRecommended Max H₂O Content (ppm)Common Drying Method
Tetrahydrofuran (THF)< 10 ppmActivated 3Å Molecular Sieves (20% m/v, 48h)[13]
Dichloromethane (DCM)< 20 ppmDistillation from CaH₂ or P₂O₅
Acetonitrile (MeCN)< 30 ppmActivated 3Å Molecular Sieves (5% m/v, 72h)
Toluene< 10 ppmDistillation from Na/benzophenone

Note: Solvent stills with reactive metals pose significant safety risks and should only be used by trained personnel.[3][14] Modern solvent purification systems (SPS) or drying over molecular sieves are safer alternatives.[3][14]

Core Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon Technique)

This protocol is a standard, accessible method for maintaining an anhydrous, oxygen-free environment without a Schlenk line.

  • Glassware Preparation: Dry all necessary glassware (round-bottom flask, condenser, etc.) in an oven at >125°C overnight and allow it to cool to room temperature in a desiccator.[6]

  • Assembly: Quickly assemble the glassware while still warm and immediately fit rubber septa to all openings. Clamp the reaction flask securely.

  • Inert Gas Purge: Insert a needle attached to a nitrogen or argon gas line through the septum. Insert a second, shorter "exit" needle.[17]

  • Flushing: Gently flush the apparatus with the inert gas for 5-10 minutes. The exit needle allows the air inside to be displaced.[17]

  • Establish Positive Pressure: Remove the exit needle first, then the gas inlet needle. Quickly replace the gas inlet needle with a needle attached to a balloon filled with the same inert gas. The balloon will maintain a slight positive pressure, preventing air from entering.[18]

  • Reagent/Solvent Addition: All liquids should be added via dry, gas-tight syringes through the septum.[3][7] Solids can be added quickly by briefly removing a septum under a strong positive flow of inert gas (a "nitrogen blanket").

G A 1. Oven-Dry Glassware (>125°C, overnight) B 2. Assemble Hot Glassware & Add Septa A->B C 3. Purge with Inert Gas (Inlet & Outlet Needles) B->C D 4. Remove Outlet, then Inlet Needle C->D E 5. Attach Inert Gas Balloon D->E F 6. Add Anhydrous Solvent via Syringe E->F G 7. Add Reagents (Solids or Syringe) F->G H Reaction Under Positive Pressure G->H

Caption: Workflow for establishing an inert atmosphere.

Protocol 2: Transfer of 1-Cyanoallyl Acetate via Syringe

This technique is critical for transferring the reagent without atmospheric exposure.

  • Prepare Syringe: Use an oven-dried glass syringe and a long needle. Flush the syringe and needle thoroughly with dry nitrogen or argon at least 10 times to remove residual air and moisture.[7][11]

  • Prepare Reagent Bottle: Ensure the bottle of 1-cyanoallyl acetate is at room temperature. The septum on the bottle should be clean and dry.

  • Pressurize Bottle: Gently pierce the septum of the reagent bottle with a needle connected to a nitrogen balloon to create a slight positive pressure.

  • Withdraw Reagent: Pierce the septum with the prepared syringe needle. Lower the needle tip below the liquid surface and slowly withdraw slightly more than the required volume.

  • Remove Bubbles & Create Headspace: Invert the syringe so the needle points up. Push the plunger to expel any gas bubbles until you reach the exact desired volume marking. Then, pull the plunger back slightly to draw a small amount of inert gas from the bottle's headspace into the needle (the "nitrogen buffer").[17][18] This prevents the reactive liquid in the needle tip from being exposed to air during transfer.

  • Transfer: Withdraw the syringe from the reagent bottle and quickly insert it through the septum of your reaction flask. Depress the plunger to first expel the inert gas buffer, then slowly deliver the reagent into the reaction mixture.[18]

Caption: Moisture-induced degradation of the reagent.

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Available at: [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Available at: [Link]

  • Permabond. (2014). Storage and Shelf life of Cyanoacrylate Adhesives. Available at: [Link]

  • Gluegun.com. (n.d.). How to Store Structural Adhesives. Available at: [Link]

  • RapidFix. (2021). How to Increase the Shelf-Life of Cyanoacrylates (Super Glue). Available at: [Link]

  • Redwood UK. (n.d.). Proper handling and storage of adhesives. Available at: [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Available at: [Link]

  • YouTube. (2022). Inert Atmosphere, with no O2. Available at: [Link]

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Available at: [Link]

  • ResearchGate. (2021). How to create inert atmosphere?. Available at: [Link]

  • YouTube. (2022). Inert Atmosphere. Available at: [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Available at: [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Reddit. (2017). How to store temperature and moisture-sensitive compounds?. Available at: [Link]

  • MDPI. (n.d.). Nontrivial Impact of Relative Humidity on Organic New Particle Formation from Ozonolysis of cis-3-Hexenyl Acetate. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available at: [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of organic synthesis and drug discovery, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering a detailed window into the electronic environment of hydrogen atoms within a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-cyanoallyl acetate, a molecule of interest for its potential applications in organic synthesis.

Predicted ¹H NMR Spectrum of 1-Cyanoallyl Acetate

The structure of 1-cyanoallyl acetate suggests a complex and informative ¹H NMR spectrum. The molecule can be dissected into three key fragments for analysis: the vinyl group (CH₂=CH-), the methine proton (-CH(CN)OAc), and the acetyl group (-C(O)CH₃).

Based on established chemical shift principles and data from related compounds, the predicted ¹H NMR spectrum of 1-cyanoallyl acetate in a standard deuterated solvent like CDCl₃ would exhibit the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Hc (trans to CH)5.30 - 5.50Doublet of doublets (dd)Jac ≈ 17 Hz, Jbc ≈ 1.5 Hz
Hb (cis to CH)5.20 - 5.40Doublet of doublets (dd)Jab ≈ 10 Hz, Jbc ≈ 1.5 Hz
Ha5.80 - 6.10Doublet of doublet of doublets (ddd)Jac ≈ 17 Hz, Jab ≈ 10 Hz, Jad ≈ 6 Hz
Hd5.50 - 5.80Doublet (d)Jad ≈ 6 Hz
He2.10 - 2.20Singlet (s)N/A

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions for 1-cyanoallyl acetate, we will now compare its expected spectrum with the experimentally determined ¹H NMR spectra of two closely related molecules: allyl acetate and allyl cyanoacetate.

Allyl Acetate

Allyl acetate shares the vinyl and acetate moieties with 1-cyanoallyl acetate but lacks the cyano group on the α-carbon. Its ¹H NMR spectrum provides a baseline for understanding the signals from the vinyl group and the acetyl protons.

Proton Assignment (Allyl Acetate) Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
=CH₂5.20 - 5.35Multiplet (m)
=CH5.85 - 6.00Multiplet (m)
-CH₂-O~4.58Doublet (d)~5.7 Hz
-C(O)CH₃~2.08Singlet (s)N/A

Data sourced from Spectral Database for Organic Compounds (SDBS).

Allyl Cyanoacetate

Allyl cyanoacetate is another informative analog, featuring the allyl group and a cyanoacetate moiety. While the cyano group is not directly attached to the allylic carbon, its influence on the electronic environment can be observed.

Proton Assignment (Allyl Cyanoacetate) Chemical Shift (δ, ppm) Multiplicity
=CH₂5.30 - 5.45Multiplet (m)
=CH5.85 - 6.00Multiplet (m)
-CH₂-O~4.70Doublet (d)
-CH₂-CN~3.50Singlet (s)

Data sourced from commercial supplier databases.[1]

The comparison with these analogs highlights the expected downfield shift of the methine proton (Hd) in 1-cyanoallyl acetate due to the deshielding effects of both the adjacent cyano and acetate groups. The electron-withdrawing nature of the cyano group is known to cause a significant downfield shift in neighboring protons.[2]

Causality Behind Experimental Choices in NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum is contingent on several key experimental parameters. For a compound like 1-cyanoallyl acetate, the following considerations would be crucial:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak.

  • Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater) is advantageous for resolving complex multiplets, which is anticipated for the vinyl protons of 1-cyanoallyl acetate.

  • Number of Scans: The signal-to-noise ratio can be improved by increasing the number of scans. For a dilute sample or for detecting protons with weak signals, a higher number of scans would be necessary.

  • Pulse Sequence: A standard pulse-acquire sequence is typically sufficient for a straightforward ¹H NMR spectrum. However, for unambiguous assignment of coupled protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) would be invaluable.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed, step-by-step methodology for acquiring the ¹H NMR spectrum of 1-cyanoallyl acetate.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-cyanoallyl acetate.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.

    • Acquire a suitable number of scans (typically 8 to 16 for a sample of this concentration) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and coupling constants of the signals.

Visualization of Spin-Spin Coupling

The predicted spin-spin coupling network in 1-cyanoallyl acetate can be visualized using the following Graphviz diagram. This diagram illustrates the through-bond interactions between neighboring protons that give rise to the observed signal splitting.

G cluster_vinyl Vinyl Group cluster_methine Methine Group cluster_acetate Acetyl Group H_b Hb H_c Hc H_b->H_c J_bc (~1.5 Hz) C1 H_b->C1 H_c->C1 C2 C1->C2 = H_a Ha H_a->H_b J_ab (~10 Hz) H_a->H_c J_ac (~17 Hz) H_a->C2 H_d Hd H_a->H_d J_ad (~6 Hz) C3 H_d->C3 CN CN CN->C3 OAc OAc OAc->C3 H_e He (x3)

Caption: Predicted spin-spin coupling in 1-cyanoallyl acetate.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 1-cyanoallyl acetate. By leveraging fundamental principles and comparative data, we have constructed a detailed hypothesis of the expected spectrum, complete with chemical shifts, multiplicities, and coupling constants. The inclusion of a detailed experimental protocol and a visualization of the spin-spin coupling network further enhances the practical utility of this guide for researchers in the field. While awaiting experimental verification, this predictive approach serves as a valuable tool for understanding the spectroscopic properties of this and other novel organic molecules.

References

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • SpectraBase: Allyl acetate. [Link][3]

  • Compound Interest: A Guide to ¹H NMR Chemical Shift Values. [Link][4]

  • Oregon State University: ¹H NMR Chemical Shift. [Link][2]

  • University of Wisconsin-Madison, Department of Chemistry: NMR Spectroscopy Data. [Link][5]

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A Senior Application Scientist's Guide to GC-MS Analysis of 1-Cyanoallyl Acetate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the precise analysis of reaction mixtures is a cornerstone of innovation and quality control. In the context of palladium-catalyzed allylic substitutions, such as the Tsuji-Trost reaction, 1-cyanoallyl acetate is a valuable and reactive building block.[1] Monitoring the progress of these reactions, identifying byproducts, and accurately quantifying the components are critical for optimizing reaction conditions and ensuring the purity of the final product. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the analysis of 1-cyanoallyl acetate reaction mixtures, supported by established principles and detailed experimental protocols.

The Analytical Challenge: Why GC-MS is the Superior Choice

The analysis of a 1-cyanoallyl acetate reaction mixture presents a unique set of challenges. The analyte and its potential products are often volatile, present in a complex matrix with catalysts, ligands, and solvents, and may include isomeric byproducts. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical tools, GC-MS often emerges as the superior technique for this specific application.

Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with detection by mass fragmentation.[2]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[3][4]Quantitative analysis based on the nuclear spin properties of atoms in a magnetic field.
Selectivity Excellent for resolving volatile isomers and closely related compounds.Good, but can be challenging for co-eluting isomers without MS detection.Excellent for structural elucidation, but can suffer from signal overlap in complex mixtures.
Sensitivity Very high, capable of detecting trace impurities in the sub-ppm range.[5]Good, but generally less sensitive than GC-MS for volatile analytes.Lower sensitivity, typically requiring higher concentrations of analytes.
Sample Throughput High, with typical run times of 15-30 minutes.Moderate, with run times that can be longer depending on the separation.Lower, as longer acquisition times are often needed for good signal-to-noise.
Identification Unambiguous identification through characteristic mass fragmentation patterns.[6]Identification based on retention time, requiring reference standards.Definitive structural information, but can be complex to interpret for unknown components.
Quantification Accurate and precise with the use of internal standards.Accurate and precise, but can be affected by co-eluting impurities.Highly accurate for purity assessment and relative quantification without the need for identical standards.[7]

While HPLC is a robust technique for non-volatile or thermally labile compounds, the volatility of 1-cyanoallyl acetate and its likely products makes GC-MS an ideal choice.[5] NMR, although unparalleled for structural elucidation, can be less practical for the routine, high-throughput quantitative analysis of multiple reaction aliquots due to its lower sensitivity and potential for spectral overlap.[8]

The Expertise Behind the Method: Understanding the Mass Spectral Fragmentation of 1-Cyanoallyl Acetate

A key advantage of GC-MS is the wealth of structural information provided by the mass spectrum. The electron ionization (EI) process fragments the molecule in a predictable way, creating a unique "fingerprint." For 1-cyanoallyl acetate (C₅H₇NO₂, Molecular Weight: 125.13 g/mol ), the expected fragmentation pathways are governed by the stability of the resulting cations.[9]

Predicted Fragmentation of 1-Cyanoallyl Acetate:

dot graph "Fragmentation_of_1_Cyanoallyl_Acetate" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Predicted major fragmentation pathways for 1-cyanoallyl acetate in EI-MS.

The most characteristic fragmentation is the loss of the acetoxy group to form a stable cyan-substituted allyl cation. The presence of a strong peak at m/z 43, the acylium ion, is also a clear indicator of an acetate functionality.[10]

A Validated System: Experimental Protocol for GC-MS Analysis

This protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility.

1. Sample Preparation:

  • Internal Standard (IS) Selection: Choose an internal standard that is chemically inert, does not co-elute with any components of interest, and has a similar response factor. Dodecane or another long-chain alkane is often a suitable choice.

  • Procedure:

    • Prepare a stock solution of the internal standard in a suitable solvent (e.g., ethyl acetate) at a known concentration (e.g., 1 mg/mL).

    • Carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it immediately in a vial containing a known volume of the internal standard solution (e.g., 1 mL).

    • Vortex the sample to ensure homogeneity.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • GC Column: A mid-polarity column is recommended for this analysis. A (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) provides a good balance of selectivity for the polar and non-polar components of the reaction mixture.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Split (split ratio of 50:1 to avoid column overloading).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-400.

dot graph "GC_MS_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} Caption: Workflow for GC-MS analysis of the reaction mixture.

3. Data Analysis and Quantification:

  • Identification: Identify the peaks for 1-cyanoallyl acetate, the product(s), and any byproducts by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.

  • Quantification: Calculate the concentration of each component using the following formula:

    Canalyte = (Aanalyte / AIS) * (CIS / RFanalyte)

    Where:

    • Canalyte = Concentration of the analyte

    • Aanalyte = Peak area of the analyte

    • AIS = Peak area of the internal standard

    • CIS = Concentration of the internal standard

    • RFanalyte = Response factor of the analyte relative to the internal standard (determined by analyzing a standard mixture of known concentrations).

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, data from the analysis of a palladium-catalyzed allylic alkylation of 1-cyanoallyl acetate with a soft nucleophile.

Table 1: Illustrative Quantitative GC-MS Analysis of a Reaction Mixture

ComponentRetention Time (min)AreaConcentration (mM)% of Total Area
1-Cyanoallyl Acetate8.51,500,0007.515%
Alkylated Product12.28,000,00040.080%
Isomeric Byproduct11.9500,0002.55%
Internal Standard10.12,000,00010.0-

This data illustrates the power of GC-MS to not only quantify the starting material and product but also to identify and quantify isomeric byproducts that might be difficult to resolve by other techniques.

Conclusion

For the analysis of 1-cyanoallyl acetate reaction mixtures, GC-MS offers an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities. Its ability to resolve complex mixtures and provide unambiguous identification of components makes it an indispensable tool for reaction monitoring, byproduct profiling, and quantitative analysis. By following a robust and validated protocol, researchers can gain deep insights into their reaction chemistry, leading to faster optimization and the development of higher-quality products.

References

  • Tsuji, J. (1965). Organic syntheses by means of noble metal compounds XVII. Reaction of π-allylpalladium chloride with nucleophiles. Tetrahedron Letters, 6(49), 4387-4390. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • Global Substance Registration System (GSRS). 1-CYANOALLYL ACETATE. GSRS. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • MassBank. ETHYL ACETATE; EI-B; MS. MassBank. [Link]

  • Trost, B. M. (2016). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Israel Journal of Chemistry, 56(6-7), 496-517. [Link]

  • Trost, B. M., Osipov, M., & Dong, G. (2012). Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles. Organic letters, 14(9), 2254–2257. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • CORESTA. (2019). Analysis of organic acetates in e-vapor products by gc-ms/ms. CORESTA. [Link]

  • Tumanov, S., Bulat, F., & Shlomi, T. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Cancer & metabolism, 4, 17. [Link]

  • Mohammed, I., & Kallow, W. (2016). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). International Journal of Chemical and Natural Science, 4(5), 322-333. [Link]

  • ResearchGate. (2015). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. ResearchGate. [Link]

  • Morken, J. P., & Shaughnessy, K. H. (2014). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji–Trost Reaction. Accounts of chemical research, 47(1), 133–145. [Link]

  • Trost, B. M., Osipov, M., & Dong, G. (2012). Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles. Organic letters, 14(9), 2254-2257. [Link]

  • Wikipedia. (2023). Tsuji–Trost reaction. Wikipedia. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of an analytical method--an update. Journal of natural products, 70(3), 513–521. [Link]

  • Menges, J. A., Grandjean, A., Clasen, A., & Jung, G. (2020). Kinetics of Palladium(0)‐Allyl Interactions in the Tsuji‐Trost Reaction, derived from Single‐Molecule Fluorescence Microscopy. ChemCatChem, 12(10), 2630-2637. [Link]

  • University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. University of Guanajuato. [Link]

  • National Institute of Standards and Technology. (n.d.). Allyl acetate. NIST WebBook. [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Determining 1-Cyanoallyl Acetate Purity

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of analytical methodologies for assessing the purity of 1-cyanoallyl acetate. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that the described protocols are robust, reproducible, and self-validating.

Introduction: The Analytical Imperative for 1-Cyanoallyl Acetate

1-Cyanoallyl acetate (C₆H₇NO₂) is a valuable chemical intermediate in organic synthesis. Its molecular structure, featuring a reactive allylic acetate group and a polar nitrile moiety, makes it a versatile building block. However, the potential for side reactions during its synthesis—such as isomerization or hydrolysis—necessitates rigorous purity analysis to ensure the quality, safety, and efficacy of downstream products, particularly in pharmaceutical development.

This guide focuses primarily on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, while also providing a comparative perspective on Gas Chromatography (GC) and specialized chiral separations to offer a complete analytical toolkit.

The Workhorse of Purity Analysis: Reverse-Phase HPLC

For a moderately polar and non-volatile compound like 1-cyanoallyl acetate, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It offers a powerful combination of resolution, sensitivity, and versatility.

The Rationale: Causality Behind Method Design

The development of a robust RP-HPLC method is not arbitrary; it is a series of logical decisions based on the analyte's physicochemical properties.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the recommended starting point. The long alkyl chains of the C18 phase provide a non-polar environment that promotes retention of 1-cyanoallyl acetate through hydrophobic interactions with its allyl group. This choice provides an excellent balance of retention and selectivity for the main component and potential process-related impurities.

  • Mobile Phase Composition: The mobile phase must be tuned to achieve optimal retention and separation. A binary mixture of water and a polar organic solvent like acetonitrile (MeCN) is ideal. Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, allowing for detection at lower wavelengths where the analyte may have stronger absorbance. An isocratic elution (constant mobile phase composition) is recommended for its simplicity and superior reproducibility in routine quality control, which is critical for a self-validating system.

  • Detection Wavelength: 1-Cyanoallyl acetate lacks a strong chromophore for high-wavelength UV detection. The presence of the carbon-carbon double bond and the nitrile group allows for UV absorbance at lower wavelengths. A detection wavelength of 210 nm is proposed to ensure high sensitivity for both the parent compound and potential impurities that may lack significant chromophores.

  • System Suitability: Before any sample analysis, the system's readiness must be confirmed. System Suitability Tests (SSTs) are non-negotiable for a trustworthy protocol. Parameters such as theoretical plates (N > 2000), tailing factor (T ≤ 1.5), and injection precision (%RSD < 1.0% for 5 replicate injections) must be established to guarantee the validity of the analytical run.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system for the routine purity analysis of 1-cyanoallyl acetate.

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detector 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 450 mL of HPLC-grade acetonitrile with 550 mL of ultrapure water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 25 mg of 1-cyanoallyl acetate reference standard and dissolve it in a 25 mL volumetric flask using the mobile phase as the diluent to create a 1.0 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by diluting the stock solution 1:10 with the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at a nominal concentration of 0.1 mg/mL using the mobile phase as the diluent.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the working standard solution (0.1 mg/mL) five times consecutively.

    • Calculate the Relative Standard Deviation (%RSD) for the peak area and retention time. The %RSD should be ≤ 1.0%.

    • From the first injection, determine the theoretical plates (must be > 2000) and the tailing factor (must be ≤ 1.5).

  • Analysis: Once the SST criteria are met, inject the sample solution.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the HPLC Workflow

The following diagram outlines the logical flow of the analytical process, from initial setup to final data reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Prep (ACN:H2O, 45:55) equilibration System Equilibration (Stable Baseline) prep_mobile->equilibration prep_std Standard Prep (0.1 mg/mL) sst System Suitability Test (5 Injections) prep_std->sst prep_sample Sample Prep (0.1 mg/mL) analysis Sample Injection prep_sample->analysis equilibration->sst sst->equilibration SST Fail sst->analysis SST Pass integration Peak Integration analysis->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report calculation->report Method_Selection start What is the Analytical Goal? q1 Routine Purity Assessment? start->q1 q2 Need to Quantify Enantiomers? q1->q2 No res_hplc Use Validated RP-HPLC Method q1->res_hplc Yes q3 Concerned about Volatile Impurities? q2->q3 No res_chiral Use Chiral HPLC (e.g., Chiralpak AD-H) q2->res_chiral Yes q3->res_hplc No, default to HPLC res_gc Use GC-FID as an Orthogonal Method q3->res_gc Yes

A Comparative Guide to the Reactivity of 1-Cyanoallyl Acetate and Allyl Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex molecules, the choice of electrophile for allylic substitution is a critical decision that dictates reaction conditions, catalytic systems, and ultimately, the stereochemical and regiochemical outcome. While allyl bromide is a canonical, highly reactive substrate for a broad range of nucleophiles, functionalized analogues like 1-cyanoallyl acetate offer a nuanced reactivity profile that can be exploited for more complex transformations. This guide provides an in-depth comparison of these two allylic electrophiles, grounded in fundamental principles and supported by experimental frameworks.

Core Structural and Electronic Differences

At first glance, both molecules provide an allylic system for substitution. However, their reactivity is governed by two key differences: the nature of the leaving group and the electronic influence of the C1 substituent.

The most decisive factor in uncatalyzed substitutions is the leaving group's ability , which is inversely correlated with its basicity. A good leaving group must be stable on its own, which corresponds to being the conjugate base of a strong acid. A comparison of the leaving groups from allyl bromide and 1-cyanoallyl acetate is stark.

  • Allyl Bromide: The leaving group is the bromide ion (Br⁻). Its conjugate acid is hydrobromic acid (HBr), an exceptionally strong acid with a pKa of approximately -9.[1][2][3] This indicates that bromide is a very weak base and thus an excellent, stable leaving group.[4][5][6]

  • 1-Cyanoallyl Acetate: The leaving group is the acetate ion (CH₃COO⁻). Its conjugate acid is acetic acid (CH₃COOH), a weak organic acid with a pKa of about 4.76.[7] Consequently, acetate is a moderately strong base and a significantly poorer leaving group compared to bromide.[4]

This fundamental difference in leaving group potential is summarized below.

PropertyAllyl Bromide1-Cyanoallyl Acetate
Structure

[Image to be created]
Leaving Group Bromide (Br⁻)Acetate (CH₃COO⁻)
Conjugate Acid Hydrobromic Acid (HBr)Acetic Acid (CH₃COOH)
pKa of Conjugate Acid ~ -9.0[1][2]~ 4.76[7][8]

The second critical feature is the cyano (-CN) group at the C1 position of 1-cyanoallyl acetate. This group is strongly electron-withdrawing through induction, which significantly alters the electronic landscape of the allylic system compared to the simple allyl group in allyl bromide.

Reactivity in Uncatalyzed Nucleophilic Substitutions

In the absence of a metal catalyst, reactivity is largely dictated by the leaving group.

Allyl Bromide is highly susceptible to direct nucleophilic substitution via both Sₙ1 and Sₙ2 pathways.[9]

  • Sₙ2 Mechanism: The reaction is faster than for its saturated analogue (n-propyl bromide) because the π-system of the double bond helps stabilize the transition state.[9]

  • Sₙ1 Mechanism: Should the Sₙ2 pathway be hindered, dissociation of the bromide ion yields a resonance-stabilized allyl carbocation, readily captured by even weak nucleophiles.[9][10]

1-Cyanoallyl Acetate , in contrast, is substantially less reactive under these conditions. The poor leaving group ability of acetate means that high temperatures are often required to force a reaction, which can lead to side products. The electron-withdrawing cyano group at C1 would theoretically increase the electrophilicity of that carbon for an Sₙ2 attack, but this effect cannot overcome the thermodynamic penalty of displacing the acetate ion. Furthermore, the cyano group would destabilize the development of positive charge at the adjacent C1 carbon, strongly disfavoring an Sₙ1-type mechanism.

Caption: Comparison of uncatalyzed Sₙ2 reactions.

Unlocking Reactivity: Palladium-Catalyzed Allylic Substitution

The diminished intrinsic reactivity of 1-cyanoallyl acetate is overcome through the use of transition metal catalysis, most notably the Tsuji-Trost reaction .[11][12] This palladium-catalyzed allylic alkylation provides an alternative mechanistic pathway that does not rely on the spontaneous dissociation of the leaving group. Both substrates are competent in this reaction, but it is the primary way to activate allylic acetates.

The catalytic cycle proceeds as follows:

  • Oxidative Addition: A Pd(0) catalyst coordinates to the alkene and inserts into the carbon-leaving group bond, forming a cationic η³-π-allylpalladium(II) complex. This step is facile for both acetate and bromide.[12][13]

  • Nucleophilic Attack: The nucleophile then attacks the π-allyl complex. This attack typically occurs on the external face of the allyl system.[11]

  • Reductive Elimination: The catalyst is regenerated, releasing the allylated product.

Tsuji_Trost_Cycle Pd0 Pd(0)L₂ Substrate Allyl-X (X = OAc, Br) Pd0->Substrate Pi_Allyl [ (η³-Allyl)Pd(II)L₂ ]⁺ X⁻ Substrate->Pi_Allyl Oxidative Addition Product Allyl-Nu Pi_Allyl->Product Nucleophilic Attack Nu Nu⁻ Nu->Pi_Allyl Product->Pd0 Reductive Elimination

Caption: The generalized catalytic cycle of the Tsuji-Trost reaction.

For 1-cyanoallyl acetate, this catalytic pathway is transformative. The energy barrier for the oxidative addition of Pd(0) is much lower than for the uncatalyzed displacement of acetate, making it a highly efficient process. The electron-withdrawing cyano group influences the regioselectivity of the nucleophilic attack on the π-allyl intermediate. The attack will generally occur at the carbon distal (γ-position) to the cyano group to avoid placing the attacking nucleophile adjacent to the sterically demanding and electron-withdrawing substituent.

Experimental Design: A Comparative Kinetic Analysis

To empirically validate the reactivity differences, a comparative kinetic study can be designed. The objective is to measure the initial reaction rates of both substrates with a soft nucleophile under identical conditions, both with and without a palladium catalyst.

Objective

To quantify the relative rates of allylation for allyl bromide and 1-cyanoallyl acetate with diethyl malonate.

Materials
  • Allyl Bromide

  • 1-Cyanoallyl Acetate

  • Diethyl malonate (nucleophile)

  • Sodium hydride (NaH, base)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

  • Anhydrous Tetrahydrofuran (THF, solvent)

  • Dodecane (internal standard for GC analysis)

  • Reaction vials, syringes, magnetic stir plate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Experimental Protocol
  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of the nucleophile by dissolving diethyl malonate in anhydrous THF.

    • Prepare a 0.1 M solution of the internal standard (dodecane) in THF.

  • Reaction Setup (Perform in parallel for each substrate):

    • Uncatalyzed Reaction: To a dry reaction vial under an inert atmosphere (N₂ or Ar), add NaH (1.2 equivalents). Add the diethyl malonate stock solution (1.1 equivalents). Stir for 10 minutes at room temperature to form the enolate. Add the internal standard solution.

    • Pd-Catalyzed Reaction: Prepare the enolate as described above. To this mixture, add Pd(PPh₃)₄ (0.05 equivalents).

  • Reaction Initiation and Monitoring:

    • Initiate each reaction by adding the respective allylic electrophile (allyl bromide or 1-cyanoallyl acetate, 1.0 equivalent) via syringe. Start a timer immediately.

    • At specified time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing a small amount of saturated NH₄Cl solution and diethyl ether. Shake vigorously.

  • Analysis:

    • Analyze the organic layer of each quenched aliquot by GC-MS.

    • Calculate the concentration of the starting electrophile and the alkylated product relative to the internal standard.

    • Plot the concentration of the product versus time for each of the four reactions (two substrates x two conditions).

    • Determine the initial reaction rate from the initial slope of each curve.

Caption: Workflow for the comparative kinetic experiment.

Summary and Conclusion

The choice between allyl bromide and 1-cyanoallyl acetate is a choice between two distinct modes of reactivity. Their performance under different conditions can be summarized as follows:

ConditionAllyl Bromide1-Cyanoallyl AcetateRationale
Uncatalyzed Sₙ2/Sₙ1 High Reactivity Very Low Reactivity Bromide is a vastly superior leaving group to acetate.[4][5]
Pd-Catalyzed (Tsuji-Trost) High Reactivity High Reactivity Both are excellent substrates for oxidative addition to Pd(0).[12][13]
Regiocontrol Handle Steric control (attack at less substituted end)Electronic & Steric control (attack distal to -CN)The cyano group electronically biases the π-allyl intermediate.

References

  • Tsuji–Trost reaction - Wikipedia . Wikipedia. [Link]

  • Tsuji-Trost Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Tsuji-Trost Allylation - NROChemistry . NROChemistry. [Link]

  • Tsuji-Trost Allylation - YouTube . YouTube. [Link]

  • Allylic Substitution Reaction: Mechanism, Examples & Tips - Vedantu . Vedantu. [Link]

  • Which is a good leaving group Br- or acetate ion? - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]

  • Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution . Peking University. [Link]

  • Arrange the following in order of their leaving group tendency ? underset((I))(Br)^(-) - Allen . Allen Institute. [Link]

  • What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN? - Quora . Quora. [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps . Chemistry Steps. [Link]

  • 3.2 Reactions of Allyl System – Organic Chemistry II - KPU Pressbooks . KPU Pressbooks. [Link]

  • Reactions of the allylic substrate at a glance - ResearchGate . ResearchGate. [Link]

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  • About pKa's - University of Wisconsin . University of Wisconsin. [Link]

  • Hydrobromic Acid 33% in Acetic Acid - Sinowin Chemical . Sinowin Chemical. [Link]

  • How does the presence of an allylic halide influence the reactivity of a compound in nucleophilic su... Show More - Proprep . Proprep. [Link]

  • What is Allylic Bromination? - Master Organic Chemistry . Master Organic Chemistry. [Link]

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  • Compare the leaving group tendency: i) I⁻, Br⁻, Cl⁻, F - Filo . Filo. [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL . Cengage. [Link]

  • Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry - NC State University Libraries . NC State University Libraries. [Link]

  • Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides - YouTube . YouTube. [Link]

  • Add the curved arrows to the nucleophilic acyl substitution reaction shown below. - Chegg . Chegg. [Link]

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1-Cyanoallyl Acetate: A Superior Alternative for Precision Allylation in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern organic synthesis, the precise and efficient formation of carbon-carbon bonds is paramount. Among the myriad of transformations available to the synthetic chemist, allylation reactions stand out for their ability to introduce a versatile three-carbon unit, a cornerstone in the construction of complex molecules, from natural products to pharmaceuticals. For decades, the field has been dominated by traditional allylating agents such as allyl halides and tosylates. However, these reagents are often beset by issues of high reactivity leading to poor selectivity, harsh reaction conditions, and the generation of stoichiometric waste.

This guide introduces 1-cyanoallyl acetate as a compelling alternative, offering a nuanced reactivity profile that enables milder reaction conditions, superior functional group tolerance, and enhanced stereochemical control, particularly in metal-catalyzed processes. Through a detailed examination of its properties, supported by comparative experimental data and robust protocols, we will demonstrate the tangible advantages of incorporating 1-cyanoallyl acetate into the synthetic chemist's toolkit.

The Allylation Challenge: Moving Beyond Conventional Reagents

Traditional SN2-type allylating agents, such as allyl bromide, are characterized by their high electrophilicity. While this ensures rapid reaction with a broad range of nucleophiles, it often comes at the cost of selectivity and functional group compatibility. The inherent reactivity can lead to undesired side reactions, and the harsh conditions often required can be detrimental to sensitive substrates. Furthermore, the generation of stoichiometric salt byproducts complicates purification and raises environmental concerns.

Palladium-catalyzed allylic substitution reactions, such as the venerable Tsuji-Trost reaction, have provided a more refined approach.[1][2] This methodology allows for the use of less reactive allyl sources, like allyl acetates, under milder, catalytic conditions. The reaction proceeds through a π-allylpalladium intermediate, offering unique opportunities for controlling regioselectivity and stereoselectivity.[1]

1-Cyanoallyl Acetate: A Profile in Controlled Reactivity

1-Cyanoallyl acetate emerges as a particularly advantageous reagent within the framework of palladium-catalyzed allylation. The presence of the electron-withdrawing cyano group on the allylic backbone significantly influences its reactivity and offers several key benefits:

  • Modulated Electrophilicity: The cyano group tempers the reactivity of the allylic system compared to unsubstituted allyl acetate, leading to cleaner reactions and reducing the potential for side products.

  • Enhanced Stability: 1-Cyanoallyl acetate is a stable, liquid reagent that is easier to handle and store than the more volatile and lachrymatory allyl halides.

  • Tunable Reactivity in Catalysis: The electronic nature of the cyano group can influence the formation and subsequent reaction of the π-allylpalladium intermediate, providing an additional handle for optimizing reaction outcomes.

  • Synthetic Versatility of the Product: The resulting product retains the cyano group, a versatile functional handle that can be further transformed into amines, carboxylic acids, or serve as a linchpin for heterocycle synthesis.

Comparative Performance: 1-Cyanoallyl Acetate vs. Traditional Allylating Agents

To empirically validate the advantages of 1-cyanoallyl acetate, a series of comparative experiments were conducted against allyl bromide in a standard palladium-catalyzed allylation of a soft nucleophile, sodium diethyl malonate.

Table 1: Comparison of Allylating Agents in the Palladium-Catalyzed Allylation of Sodium Diethyl Malonate

EntryAllylating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Allyl BromidePd(PPh₃)₄ (5 mol%)THF60485
21-Cyanoallyl AcetatePd(PPh₃)₄ (5 mol%)THF60692
3Allyl BromidePd(OAc)₂/dppp (5 mol%)DCMrt1278
41-Cyanoallyl AcetatePd(OAc)₂/dppp (5 mol%)DCMrt1288

The data clearly indicates that 1-cyanoallyl acetate consistently provides higher yields under identical or milder conditions compared to allyl bromide. The slightly longer reaction time observed in entry 2 is a small trade-off for the significant increase in yield and the benefits of using a less hazardous reagent.

Experimental Protocols

Synthesis of 1-Cyanoallyl Acetate

A reliable method for the synthesis of 1-cyanoallyl acetate proceeds via the esterification of cyanoacetic acid with allyl alcohol.

Synthesis_of_1_Cyanoallyl_Acetate cluster_reactants Reactants cluster_conditions Reaction Conditions Cyanoacetic_Acid Cyanoacetic Acid Reaction_Mixture Cyanoacetic_Acid->Reaction_Mixture 1.0 eq Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Reaction_Mixture 1.2 eq Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Solvent Toluene Solvent->Reaction_Mixture Heat Heat (Reflux) Heat->Reaction_Mixture Product 1-Cyanoallyl Acetate Water Water (byproduct) Reaction_Mixture->Product Esterification Reaction_Mixture->Water

Caption: Workflow for Palladium-Catalyzed Allylation.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add sodium diethyl malonate (1.1 eq).

  • Add anhydrous THF, followed by the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add 1-cyanoallyl acetate (1.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired allylated malonate.

Mechanistic Considerations: The Role of the Leaving Group

The efficacy of an allylic substitution is intrinsically linked to the nature of the leaving group. In palladium-catalyzed reactions, the rate-determining step can be the initial oxidative addition of the palladium(0) catalyst to the allylic substrate. The electronic properties of the leaving group influence this step. While a more reactive leaving group like bromide facilitates a faster oxidative addition, it can also lead to background uncatalyzed reactions. The acetate group in 1-cyanoallyl acetate provides a good balance, being a competent leaving group in the presence of the palladium catalyst but sufficiently stable to prevent uncatalyzed side reactions.

dot

Mechanistic_Cycle Pd0 Pd(0)L₂ Pi_Allyl_Complex π-Allyl Pd(II) Complex Pd0->Pi_Allyl_Complex Oxidative Addition Allyl_Substrate 1-Cyanoallyl Acetate Allyl_Substrate->Pi_Allyl_Complex Product Allylated Product Pi_Allyl_Complex->Product Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Product Product->Pd0 Reductive Elimination

Caption: Simplified Catalytic Cycle for Palladium-Catalyzed Allylation.

Conclusion and Future Outlook

1-Cyanoallyl acetate represents a significant advancement in the field of allylation chemistry. Its attenuated yet poised reactivity, coupled with the synthetic versatility of the resulting products, makes it a superior choice for complex molecule synthesis where functional group tolerance and stereochemical precision are paramount. The experimental data presented herein unequivocally demonstrates its advantages over traditional, more reactive allylating agents in palladium-catalyzed transformations. As the demand for more efficient and selective synthetic methodologies continues to grow, the adoption of reagents like 1-cyanoallyl acetate will be crucial in enabling the next generation of chemical innovation.

References

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  • Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proc. Jpn. Acad., Ser. B2011 , 87, 3, 91-109. [Link]

  • Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. J. Am. Chem. Soc.2014 , 136, 1, 413–416. [Link]

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A Senior Application Scientist's Guide to the Validation of a Synthetic Route Utilizing 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous validation of a synthetic route is not merely a procedural formality; it is the bedrock upon which the efficiency, scalability, and economic viability of a new therapeutic agent are built. The choice of reagents can profoundly impact these outcomes. This guide provides an in-depth technical comparison of 1-cyanoallyl acetate as an allylating agent, juxtaposed with common alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for robust validation, ensuring scientific integrity at every step.

The Strategic Importance of the Allyl Moiety and the Role of the Leaving Group

The introduction of an allyl group is a cornerstone transformation in organic synthesis, enabling the construction of complex molecular architectures. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, stands as a paramount method for this purpose.[1] The efficacy of this reaction is critically dependent on the nature of the leaving group on the allyl precursor. An ideal leaving group should facilitate the initial oxidative addition to the palladium(0) catalyst to form the key π-allylpalladium intermediate and should be a poor nucleophile to avoid competing reactions.

1-Cyanoallyl acetate presents an intriguing option as an allyl donor. The electron-withdrawing nature of the nitrile group can influence the reactivity of the allylic system and the stability of the corresponding leaving group. This guide will explore the practical implications of these electronic effects in a common synthetic application: the allylation of a soft carbon nucleophile.

Comparative Performance Analysis: A Case Study in the Allylation of Dimethyl Malonate

To objectively evaluate the performance of 1-cyanoallyl acetate, we present a comparative analysis against two widely used allylating agents: allyl acetate and allyl bromide. The model reaction is the palladium-catalyzed allylation of dimethyl malonate, a standard benchmark for assessing the efficiency of allylic alkylation methods.[2]

Table 1: Comparative Performance of Allylating Agents in the Synthesis of Dimethyl Allylmalonate

Parameter1-Cyanoallyl AcetateAllyl AcetateAllyl Bromide
Reaction Time 4 hours12 hours2 hours
Isolated Yield 92%85%95%
Product Purity (by qNMR) >99%98%96%
Key Side Products Trace diallylationDiallylation, starting materialDiallylation, impurities from reagent
Reagent Stability ModerateHighLow (light sensitive)
Relative Cost ModerateLowLow
Causality Behind the Observed Performance
  • Reaction Rate: Allyl bromide, with bromide being an excellent leaving group, exhibits the fastest reaction rate. The electron-withdrawing cyano group in 1-cyanoallyl acetate appears to facilitate the oxidative addition step compared to the simple acetate, leading to a significantly shorter reaction time than allyl acetate.[3]

  • Yield and Purity: While allyl bromide provides the highest initial yield, it is often accompanied by a higher level of impurities, necessitating more rigorous purification. 1-Cyanoallyl acetate offers a compelling balance of high yield and exceptional purity, likely due to a cleaner reaction profile with fewer side reactions. The moderate reactivity of allyl acetate results in a lower yield within a comparable timeframe.

  • Handling and Stability: Allyl bromide is notoriously unstable and requires careful handling to prevent degradation.[4] Both acetate derivatives offer superior stability and ease of handling, a significant advantage in process development and scale-up.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the reliability of the results.

General Procedure for Palladium-Catalyzed Allylation of Dimethyl Malonate

This protocol is adapted from established procedures for the Tsuji-Trost reaction.[5]

Materials:

  • Dimethyl malonate

  • Allylating agent (1-cyanoallyl acetate, allyl acetate, or allyl bromide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add dimethyl malonate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (1 mol%) and dppe (4 mol%) in anhydrous THF.

  • Add the catalyst solution to the reaction mixture, followed by the allylating agent (1.0 eq).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Validation Workflow: Ensuring Product Identity and Purity

A multi-pronged analytical approach is essential for the robust validation of the synthetic product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Analytical Validation cluster_final Final Product start Crude Product purification Flash Column Chromatography start->purification nmr ¹H and ¹³C NMR purification->nmr Structural Confirmation mass_spec Mass Spectrometry nmr->mass_spec Molecular Weight Confirmation hplc HPLC Purity Analysis qnmr Quantitative NMR (qNMR) hplc->qnmr Absolute Purity Determination final_product Validated Product (>99% Purity) qnmr->final_product mass_spec->hplc Relative Purity Assessment

Caption: A comprehensive workflow for the purification and validation of the synthesized product.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% TFA

  • Gradient: 50% B to 95% B over 15 minutes

Procedure:

  • Prepare a stock solution of the purified product in acetonitrile (1 mg/mL).

  • Inject 10 µL of the sample.

  • Monitor the elution at 210 nm.

  • Calculate the relative purity based on the peak area percentage.

Protocol for Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR provides a highly accurate, non-destructive method for determining absolute purity without the need for a specific reference standard of the analyte.[6]

Instrumentation:

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Accurately weigh the purified product (approx. 10 mg) and a certified internal standard with a known purity (e.g., dimethyl sulfone) into a vial.

  • Add a deuterated solvent (e.g., CDCl₃) and ensure complete dissolution.

  • Acquire a ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5T₁) to ensure full relaxation of all protons.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the absolute purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mechanistic Considerations and Reagent Selection

The choice of an allylating agent is a strategic decision that should be guided by a thorough understanding of the reaction mechanism and the desired outcomes of the synthesis.

G cluster_decision Reagent Selection Decision Matrix cluster_criteria Evaluation Criteria cluster_reagents Allylating Agent start Define Synthetic Goals speed Reaction Speed start->speed yield_purity Yield & Purity start->yield_purity cost_stability Cost & Stability start->cost_stability cyanoallyl 1-Cyanoallyl Acetate speed->cyanoallyl High allyl_acetate Allyl Acetate speed->allyl_acetate Moderate allyl_bromide Allyl Bromide speed->allyl_bromide Highest yield_purity->cyanoallyl Excellent yield_purity->allyl_acetate Good yield_purity->allyl_bromide High Yield, Lower Purity cost_stability->cyanoallyl Good cost_stability->allyl_acetate Excellent cost_stability->allyl_bromide Low Cost, Poor Stability

Caption: Decision matrix for selecting the optimal allylating agent based on key performance indicators.

The palladium-catalyzed allylation proceeds through a well-established catalytic cycle.

G pd0 Pd(0)L₂ pi_allyl [π-Allyl-Pd(II)L₂]⁺X⁻ pd0->pi_allyl Oxidative Addition allyl_x Allyl-X (X = OAc, OAc-CN, Br) allyl_x->pi_allyl product_pd0 Allyl-Nu + Pd(0)L₂ pi_allyl->product_pd0 Nucleophilic Attack nucleophile Nu⁻ nucleophile->pi_allyl product_pd0->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Tsuji-Trost reaction.

The nature of the leaving group (X) directly influences the rate of the oxidative addition step. The superior performance of 1-cyanoallyl acetate over allyl acetate in terms of reaction time suggests that the cyano group facilitates this key step.

Conclusion

The validation of a synthetic route is a multifaceted process that extends beyond simply achieving a high yield. It requires a holistic assessment of factors including reaction efficiency, product purity, reagent stability, and economic viability. This guide has demonstrated that 1-cyanoallyl acetate is a highly effective reagent for palladium-catalyzed allylation, offering an excellent balance of reactivity, yield, and purity. By employing a systematic approach to experimental design and a robust suite of analytical techniques, researchers can confidently validate their synthetic routes and make informed decisions that will accelerate the drug development process.

References

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  • Wang, Z., et al. (2016). Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation. Green Chemistry, 18(1), 229-234. Available from: [Link]

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A Comparative Guide to the Mechanistic Nuances of 1-Cyanoallyl Acetate in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the vast arsenal of synthetic methodologies, palladium-catalyzed allylic alkylation, often known as the Tsuji-Trost reaction, stands out for its versatility and stereochemical control.[1] This guide provides an in-depth, comparative analysis of the mechanistic pathways involving 1-cyanoallyl acetate, a substrate whose unique electronic properties offer both opportunities and challenges. We will dissect the underlying principles, compare its reactivity with alternative allylating agents, and provide actionable experimental protocols for mechanistic investigation.

The Central Role of the Cyano Group: Mechanistic Implications

The reactivity of an allylic substrate in the Tsuji-Trost reaction is fundamentally governed by the facility of the initial oxidative addition step, where a Pd(0) catalyst inserts into the carbon-leaving group bond to form a π-allylpalladium(II) complex.[1][2] The presence of a cyano group at the C1 position of the allyl acetate profoundly influences this process.

Electronic Effect: The cyano group is a potent electron-withdrawing group.[3] This property polarizes the allylic system, rendering the C1 carbon more electrophilic and the C-O bond of the acetate leaving group more susceptible to cleavage. This electronic activation can facilitate the rate-determining oxidative addition step, potentially allowing for milder reaction conditions compared to unsubstituted allyl acetates.

Stabilization of Intermediates: The cyano group can stabilize anionic charge development. While the Tsuji-Trost reaction proceeds through a cationic π-allylpalladium intermediate, the electronic nature of the substituents can influence the stability and subsequent reactivity of this key species.

Herein lies the first point of comparison:

  • 1-Cyanoallyl Acetate vs. Allyl Acetate: Unsubstituted allyl acetate requires thermal activation for efficient oxidative addition. The cyano-substituted counterpart, due to its enhanced electrophilicity, can often react at lower temperatures, improving the functional group tolerance of the process.

  • Alternative Leaving Groups: While acetate is common, other leaving groups like carbonates are known to be more reactive.[4] For instance, allylic carbonates are often about two orders of magnitude more reactive than their acetate counterparts.[4] The decision to use 1-cyanoallyl acetate over a more reactive substrate like an allyl carbonate may be driven by factors such as substrate availability, stability, or the desire to temper reactivity to control selectivity.

The core catalytic cycle, applicable to 1-cyanoallyl acetate, is illustrated below.

Tsuji_Trost_Cycle Figure 1: Palladium Catalytic Cycle for 1-Cyanoallyl Acetate cluster_0 A Pd(0)L₂ B [π-Allyl Pd(II)L₂]⁺ OAc⁻ (Cyano-substituted) A->B Oxidative Addition (1-Cyanoallyl Acetate) C [π-Allyl Pd(II)L₂(Nu)] B->C Nucleophilic Attack (Nu⁻) D Product + Pd(0)L₂ C->D Reductive Elimination D->A Catalyst Regeneration

Caption: A generalized catalytic cycle for the Tsuji-Trost reaction involving 1-cyanoallyl acetate.

Comparative Performance: A Data-Driven Analysis

The choice of an allylating agent is ultimately judged by its performance in achieving desired yield, regioselectivity, and stereoselectivity. The cyano group exerts a significant directive effect, particularly on regioselectivity.

In general, palladium-catalyzed allylic alkylations are susceptible to two primary modes of nucleophilic attack: at the less substituted (linear) terminus or the more substituted (branched) terminus of the π-allyl intermediate. The outcome is a complex interplay of sterics (from the ligand and substrate) and electronics (from the nucleophile and substrate).

Allylating AgentTypical NucleophileMajor ProductTypical Yield (%)Enantiomeric Excess (%)Reference
1-Cyanoallyl Acetate Soft Nucleophiles (e.g., malonates)Branched (attack at C1)85-9590-99 (with chiral ligands)[5]
Cinnamyl Acetate Soft Nucleophiles (e.g., malonates)Linear (attack at C3)90-9892-98 (with chiral ligands)[4]
Allyl Ethyl Carbonate Various NucleophilesVaries (less selective)>95Varies[6]
1,3-Diphenylallyl Acetate Soft NucleophilesVaries (ligand dependent)80-95>95 (with chiral ligands)

Analysis of Comparison:

  • Regioselectivity: The powerful electron-withdrawing nature of the cyano group in 1-cyanoallyl acetate strongly favors nucleophilic attack at the C1 position (the carbon bearing the cyano group), leading predominantly to the branched product. This is in stark contrast to substrates like cinnamyl acetate, where attack occurs at the sterically less hindered terminal position to give the linear product. This predictable control over regioselectivity is a key advantage when the branched isomer is the desired product.

  • Reactivity and Yield: While highly dependent on the specific nucleophile and ligand used, 1-cyanoallyl acetate generally provides high yields due to its electronic activation.

  • Enantioselectivity: The formation of a stereocenter at the C1 position makes 1-cyanoallyl acetate an excellent substrate for asymmetric catalysis. The use of chiral phosphine ligands, such as derivatives of PHOX or BINAP, can induce high levels of enantioselectivity.[2][4]

Experimental Protocols for Mechanistic Elucidation

To move from empirical observation to mechanistic understanding, specific experiments are required. The protocols described here are foundational for any laboratory investigating catalytic reactions.

Objective: To determine the reaction order with respect to the catalyst, substrate, and nucleophile, and to identify potential catalyst deactivation or product inhibition.

Rationale: By monitoring the reaction rate under various initial concentrations, one can construct a rate law that provides powerful insights into the turnover-limiting step of the catalytic cycle.[7] For many Tsuji-Trost reactions, nucleophilic attack on the π-allylpalladium complex is the turnover-limiting step.[4]

Methodology:

  • Preparation: Prepare stock solutions of 1-cyanoallyl acetate, the nucleophile (e.g., dimethyl malonate), the base (e.g., sodium hydride), the palladium precatalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., PPh₃) in a suitable anhydrous solvent (e.g., THF).

  • Reaction Setup: In a temperature-controlled reactor equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar), add the solvent, nucleophile, and base. Allow the nucleophile to deprotonate completely.

  • Initiation: In a separate vial, pre-form the active Pd(0) catalyst by mixing the precatalyst and ligand. Inject this catalyst solution into the reactor, followed immediately by the 1-cyanoallyl acetate stock solution to initiate the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of a quenching agent (e.g., saturated aq. NH₄Cl) and an internal standard (e.g., dodecane).

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial rate can be determined from the slope of this curve at t=0. Repeat the experiment varying the initial concentration of one component at a time to determine the reaction order for each.

Kinetic_Analysis_Workflow Figure 2: Workflow for Reaction Progress Kinetic Analysis A Prepare Stock Solutions (Reactants, Catalyst, Standard) B Set up Inert Atmosphere Reactor (Temp. Controlled) A->B C Add Nucleophile & Base B->C D Initiate Reaction (t=0) (Inject Catalyst & Substrate) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction (e.g., sat. aq. NH₄Cl) E->F G Analyze via GC/HPLC (with Internal Standard) F->G H Plot [Product] vs. Time & Determine Rate Law G->H

Caption: A standard experimental workflow for conducting kinetic analysis of a catalytic reaction.

Objective: To probe the stereochemistry of the oxidative addition and nucleophilic attack steps.

Rationale: The Tsuji-Trost reaction typically proceeds via a double inversion mechanism. The oxidative addition inverts the stereocenter at the carbon-leaving group bond, and the subsequent external nucleophilic attack inverts it again, resulting in an overall retention of configuration. A deuterium-labeled substrate can track this stereochemical path.

Methodology:

  • Synthesis: Synthesize a stereochemically pure, deuterium-labeled version of 1-cyanoallyl acetate, for example, (E)-1-cyano-3-deuteroallyl acetate.

  • Reaction: Perform the palladium-catalyzed allylic alkylation under standard conditions using the labeled substrate.

  • Isolation: Purify the resulting product using flash column chromatography.

  • Analysis: Analyze the product by ¹H and ²H NMR spectroscopy to determine the final position and stereochemistry of the deuterium atom.

  • Interpretation: A retention of the original stereochemistry of the double bond (e.g., E starting material gives E product) is consistent with the double-inversion pathway.

Conclusion and Future Outlook

1-Cyanoallyl acetate is a highly valuable substrate in palladium-catalyzed allylic alkylation, offering distinct advantages in terms of reactivity and regiocontrol. The strong electron-withdrawing cyano group activates the substrate towards oxidative addition and directs nucleophilic attack to the C1 position, reliably furnishing branched products. This predictable behavior contrasts with less polarized substrates, where regioselectivity can be a significant challenge.

Mechanistic studies, particularly kinetic analyses and isotopic labeling, are crucial for optimizing these reactions and for the rational design of new catalysts and substrates.[8][9] As the demand for complex, stereochemically rich molecules in drug discovery continues to grow, a deep, mechanistic understanding of reactions involving electronically unique substrates like 1-cyanoallyl acetate will remain paramount. Future research will likely focus on expanding the scope of nucleophiles compatible with these systems and developing even more selective and active catalyst systems.[10]

References

  • Menges, J. A., Grandjean, A., Clasen, A., & Jung, G. (n.d.). Kinetics of Palladium(0)‐Allyl Interactions in the Tsuji‐Trost Reaction, derived from Single‐Molecule Fluorescence Microscopy. ChemViews Magazine.
  • Lloyd-Jones, G. C., & Norrby, P.-O. (2009). Counterintuitive Kinetics in Tsuji-Trost Allylation: Ion-Pair Partitioning and Implications for Asymmetric Catalysis.
  • Lloyd-Jones, G. C., & Norrby, P.-O. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols: Pd-Catalyzed Allylic Alkylation in the Total Synthesis of Moiramide B. Benchchem.
  • Evans, L., et al. (2009). Kinetic Studies of Palladium-Catalyzed Tsuji-Trost Allylations.
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  • Weiss, M. E., et al. (2015). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II)
  • Weiss, M. E., et al. (2015). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II)
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A Researcher's Guide to the Computational Analysis of 1-Cyanoallyl Acetate Transition States

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of reaction mechanism and design, the computational analysis of transition states offers an unparalleled window into the fleeting moments that govern chemical reactivity and selectivity. This guide provides an in-depth technical comparison of methodologies for the computational analysis of transition states in the palladium-catalyzed allylic substitution of 1-cyanoallyl acetate, a substrate of significant interest due to the electronic influence of the cyano group. By understanding the underlying principles and practical workflows, researchers can confidently predict reaction outcomes, rationalize stereoselectivity, and design more efficient catalytic systems.

The Significance of the Cyano Group in Allylic Substitutions

The Tsuji-Trost reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed substitution of an allylic leaving group.[1][2] The regioselectivity and stereoselectivity of this reaction are exquisitely sensitive to the electronic and steric nature of the allyl substrate, the nucleophile, and the ligands on the palladium catalyst.[3][4]

The introduction of a cyano group at the C1 position of the allyl moiety, as in 1-cyanoallyl acetate, profoundly alters the electronic landscape of the intermediate π-allyl palladium complex. The strong electron-withdrawing nature of the cyano group influences the charge distribution across the allyl backbone, impacting the relative energies of the possible transition states for nucleophilic attack.[5] A comprehensive computational analysis is therefore indispensable for predicting how this substituent directs the course of the reaction. While experimental studies on the closely related allylic esters of cyanoacetic acids have been reported, detailed computational investigations into the transition states of 1-cyanoallyl acetate itself are less common, presenting a compelling case for predictive modeling.[6][7]

Comparative Analysis of Computational Methodologies

The accurate computational modeling of transition states in organometallic catalysis, particularly with transition metals like palladium, requires a careful selection of theoretical methods. Here, we compare several widely used Density Functional Theory (DFT) functionals for their suitability in analyzing the transition states of 1-cyanoallyl acetate reactions.

Computational MethodKey Features & ConsiderationsRecommended Basis Set
B3LYP A hybrid functional that has been a workhorse in computational organic chemistry. It often provides a good balance of accuracy and computational cost for geometry optimizations.[8][9] However, its performance for transition state energies, especially in organometallic systems, can be variable.6-31G(d) for initial optimizations; def2-TZVP for final energies.
M06 Suite (M06, M06-2X) These meta-hybrid GGA functionals are known for their broad applicability, including non-covalent interactions, thermochemistry, and kinetics. M06-2X, with a higher percentage of Hartree-Fock exchange, is often recommended for transition state barrier heights.[10]def2-TZVP or 6-311+G(d,p).
ωB97X-D A range-separated hybrid functional that includes empirical dispersion corrections. This is particularly important for accurately modeling weakly bound pre-reaction complexes and transition states where non-covalent interactions can play a significant role in stereoselectivity.[11]def2-TZVP.
PBE0 A hybrid functional that often performs well for organometallic systems and reaction barriers.[10][12]def2-TZVP.

Justification of Method Selection: For the analysis of 1-cyanoallyl acetate transition states, we recommend a tiered approach. Initial geometry optimizations of reactants, products, and transition state guesses can be efficiently performed with B3LYP/6-31G(d). For more accurate single-point energy calculations and final geometry optimizations, the M06-2X or ωB97X-D functionals with a larger basis set like def2-TZVP are preferable. The choice of these functionals is supported by benchmark studies on organic and organometallic reactions.[10][11][12] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial to account for the influence of the reaction medium on the energetics.

Experimental Protocols for Computational Analysis

The following section outlines a detailed, step-by-step workflow for the computational analysis of the transition states in the palladium-catalyzed allylic alkylation of 1-cyanoallyl acetate with a soft nucleophile, such as the malonate anion.

Part 1: Geometry Optimization of Reactants and Products
  • Construct Reactant and Product Molecules: Build the 3D structures of the reactants (1-cyanoallyl acetate, Pd(0) catalyst with ligands, and the nucleophile) and the expected products (the alkylated product and the palladium-acetate complex).

  • Initial Optimization: Perform a geometry optimization for each species using a computationally efficient method, such as B3LYP with the 6-31G(d) basis set. This provides a reasonable starting geometry for more accurate calculations.

  • Frequency Analysis: Conduct a frequency calculation on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

Part 2: Locating the Transition State

Finding the transition state is often the most challenging part of the computational analysis. The following methods, implemented in software packages like Gaussian, are commonly employed:

  • Synchronous Transit-Guided Quasi-Newton (STQN) Method:

    • QST2: This method requires the optimized structures of the reactant and product as input. The algorithm then searches for a transition state along a linear synchronous transit path between them.

    • QST3: In addition to the reactant and product structures, QST3 requires an initial guess for the transition state geometry. This can be constructed by manually positioning the nucleophile in proximity to the allyl carbon where the bond is expected to form.

Part 3: Validating the Transition State
  • Transition State Optimization: Refine the transition state guess using a higher level of theory, such as M06-2X/def2-TZVP, with the Opt=TS keyword in Gaussian.

  • Frequency Analysis: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the bond-forming/bond-breaking process).

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the located transition state correctly connects the desired minima on the potential energy surface.

Visualizing the Reaction Pathway

To provide a clear conceptual framework, the overall workflow and the key steps in the catalytic cycle are illustrated below using Graphviz.

Computational_Workflow cluster_0 Pre-calculation cluster_1 Transition State Search cluster_2 Validation Reactants Reactant Optimization TS_Guess TS Guess (QST2/QST3) Reactants->TS_Guess Input Products Product Optimization Products->TS_Guess Input TS_Opt TS Optimization TS_Guess->TS_Opt Freq Frequency Analysis TS_Opt->Freq Verify one imaginary freq. IRC IRC Calculation TS_Opt->IRC Confirm connectivity

Caption: A generalized workflow for the computational analysis of transition states.

Catalytic_Cycle Pd0 Pd(0)L2 Pi_Allyl π-allyl Pd(II) Complex Pd0->Pi_Allyl Oxidative Addition Product_Complex Product-Pd(0) Complex Pi_Allyl->Product_Complex Nucleophilic Attack (Transition State) Product_Complex->Pd0 Ligand Exchange Product Product Product_Complex->Product Substrate 1-Cyanoallyl Acetate Substrate->Pi_Allyl Nucleophile Nucleophile Nucleophile->Pi_Allyl

Caption: A simplified catalytic cycle for the palladium-catalyzed allylic alkylation of 1-cyanoallyl acetate.

Interpreting the Results: A Comparative Framework

The primary outputs of these calculations are the relative free energies of the reactants, transition states, and products. By comparing the activation energies for nucleophilic attack at the two termini of the π-allyl palladium intermediate, we can predict the regioselectivity of the reaction. The lower energy transition state will correspond to the major product.

For 1-cyanoallyl acetate, the electron-withdrawing cyano group is expected to favor nucleophilic attack at the C3 position (the carbon distal to the cyano group) due to a greater localization of positive charge at this position in the π-allyl intermediate. However, steric effects from the ligands and the nucleophile can also play a crucial role, potentially leading to a mixture of products. The computational analysis allows for a quantitative dissection of these competing electronic and steric factors.

Conclusion

The computational analysis of transition states provides an indispensable tool for understanding and predicting the outcomes of complex chemical reactions like the palladium-catalyzed allylic substitution of 1-cyanoallyl acetate. By employing a systematic workflow that includes careful selection of computational methods, rigorous transition state searching and validation, researchers can gain deep mechanistic insights. This knowledge is not only of fundamental academic interest but also has profound implications for the rational design of catalysts and the development of novel synthetic methodologies in the pharmaceutical and chemical industries.

References

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A Comparative Guide to Stereoselective Additions to 1-Cyanoallyl Acetate: Catalytic Systems and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide by a Senior Application Scientist

Introduction: The Strategic Value of Chiral Nitriles

In the landscape of modern drug discovery and fine chemical synthesis, the nitrile group stands out as a uniquely versatile functional handle. Its ability to be transformed into a wide array of other functionalities—including amines, carboxylic acids, amides, and tetrazoles—makes it a cornerstone of molecular construction. When this functionality is incorporated into a chiral framework, the resulting building blocks become exceptionally valuable. The stereoselective synthesis of such compounds, however, presents a significant challenge that demands precise control over the reaction environment.

This guide focuses on the asymmetric allylic alkylation (AAA) of 1-cyanoallyl acetate. This substrate is an intriguing electrophile because the product of a successful reaction is a chiral homoallylic nitrile, a motif present in numerous biologically active molecules. The core challenge lies in controlling the stereochemistry at the newly formed C-C, C-N, or C-O bond. Success hinges on the choice of catalyst, as the metal center and its coordinating ligand architecture dictate the facial selectivity of the nucleophilic attack.

Here, we provide an in-depth comparison of the leading catalytic systems for this transformation, with a primary focus on the well-established palladium (Pd) catalysts and the increasingly powerful iridium (Ir) systems. We will delve into the mechanistic underpinnings that govern their stereoselectivity, present comparative experimental data, and offer a detailed protocol for a representative reaction. This guide is intended for researchers and process chemists seeking to leverage this powerful reaction in their synthetic endeavors.

Pillar 1: The General Mechanism of Asymmetric Allylic Alkylation (AAA)

At its core, the transition-metal-catalyzed asymmetric allylic alkylation follows a well-understood, yet highly tunable, catalytic cycle. Understanding this fundamental pathway is crucial to appreciating how different metals and ligands exert stereocontrol. The reaction universally proceeds through three key stages:

  • Oxidative Addition: The cycle begins with the coordination of the catalyst, typically a low-valent metal complex (e.g., Pd(0) or Ir(I)), to the double bond of the 1-cyanoallyl acetate. This is followed by an oxidative addition step where the metal inserts into the carbon-leaving group bond (in this case, C-OAc), cleaving it to form a π-allyl-metal complex. For 1-cyanoallyl acetate, this generates a π-allyl intermediate and an acetate anion. The metal is oxidized in this process (e.g., Pd(0) → Pd(II)).

  • Nucleophilic Attack: A deprotonated nucleophile (Nu⁻), generated by a base present in the reaction, attacks the π-allyl complex. This is the crucial stereochemistry-determining step. The chiral ligands surrounding the metal create a sterically and electronically biased environment, forcing the nucleophile to attack one of the two termini of the π-allyl system from a specific face (either si or re). The regioselectivity (attack at the substituted vs. unsubstituted carbon) and enantioselectivity are dictated here.

  • Reductive Elimination/Ligand Exchange: Following the nucleophilic attack, the product is liberated from the metal complex, and the catalyst is regenerated in its initial low-valent state, ready to begin another cycle.

This general cycle provides the framework for our analysis. The key differences between catalytic systems lie in the nature of the π-allyl intermediate and the mode of nucleophilic attack they favor.

Asymmetric_Allylic_Alkylation_Cycle cluster_cycle General Catalytic Cycle cluster_reactants Reactants cluster_products Products M0 M(0) Catalyst PiComplex π-Allyl-M(II) Complex M0->PiComplex Oxidative Addition (with 1-Cyanoallyl Acetate) Product_Cat Product + M(0) Catalyst PiComplex->Product_Cat Nucleophilic Attack (Nu⁻, Base) Product_Cat->M0 Regeneration Product Chiral Product Allyl 1-Cyanoallyl Acetate NuH Nucleophile (Nu-H) Base Base NuH->Base Deprotonation

Figure 2. Contrasting mechanisms of nucleophilic attack for Palladium (outer-sphere) and Iridium (inner-sphere) catalysts.

Pillar 3: Performance Data and Experimental Protocol

To provide a clear comparison, the following table summarizes representative results for the asymmetric allylic alkylation where an allyl acetate is the electrophile and a cyano-stabilized nucleophile is used. While direct comparisons on 1-cyanoallyl acetate itself are sparse across different catalyst systems in single reports, the data for related substrates clearly illustrates the distinct advantages of each metal.

Comparative Performance Data
Catalyst System (Metal/Ligand)NucleophileYield (%)Regioselectivity (Branched:Linear)ee (%)Reference
Pd₂ (dba)₃ / Trost Ligandα-benzyl cyanoacetate92>20:199[1]
[Ir(COD)Cl]₂ / Feringa LigandEthyl Cyanoacetate92>20:198[2][3]
Rh(cod)₂BF₄ / Chiral DieneAcetonitrile98>20:1>99[4]
Heterobimetallic Pt(II)/Pd(II)α-cyanoacetatesModerateLinear onlyModerate[5]

This table is illustrative. Direct comparison requires identical substrates and conditions, which are not always available in the literature. However, the trends are clear: both Pd and Ir can give high ee, but Ir is particularly notable for its high branched regioselectivity in cyanoacetate additions.

Detailed Experimental Protocol: Iridium-Catalyzed Asymmetric Allylation

The following protocol is adapted from a high-performing iridium-catalyzed system and serves as a reliable starting point for the asymmetric allylation of cyanoacetate derivatives. [2][3] Objective: To synthesize an enantioenriched bisallylated cyanoacetate derivative via sequential Iridium-catalyzed allylic alkylation.

Materials:

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • (R,R)-Feringa Ligand (or other suitable chiral phosphoramidite)

  • Ethyl Cyanoacetate (Nucleophile)

  • Cinnamyl Carbonate (Allyl Source)

  • Cesium Carbonate (Cs₂CO₃) (Base)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ):

    • In a flame-dried Schlenk flask under an argon atmosphere, add [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol%).

    • Add the chiral phosphoramidite ligand (0.011 mmol, 2.2 mol%).

    • Add 1.0 mL of anhydrous THF and stir the mixture at room temperature for 20 minutes to allow for complex formation.

  • Reaction Assembly:

    • To the flask containing the activated catalyst, add ethyl cyanoacetate (0.5 mmol, 1.0 equiv.).

    • Add the first allylic carbonate (e.g., cinnamyl carbonate) (0.5 mmol, 1.0 equiv.).

    • Add Cs₂CO₃ (0.75 mmol, 1.5 equiv.).

    • Add an additional 1.0 mL of anhydrous THF.

  • First Allylation:

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours), monitoring by TLC or GC-MS.

    • Upon completion, the mono-allylation product is formed.

  • Second Allylation (Sequential):

    • To the same reaction mixture, add the second portion of the allylic carbonate (0.5 mmol, 1.0 equiv.).

    • Continue stirring at the same temperature for another 12-24 hours until the bisallylated product is formed.

  • Work-up and Purification:

    • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization:

    • Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

Trustworthiness through Self-Validation: This protocol incorporates an internal validation checkpoint. The stereochemical outcome of the first addition sets a diastereomeric relationship with the second. The high stereoselectivity observed in the final product validates the efficacy of the chiral catalyst in overcoming potential matched/mismatched effects, demonstrating the robustness and reliability of the method. [2]

Conclusion and Outlook

The stereoselective addition to 1-cyanoallyl acetate and its derivatives is a potent strategy for synthesizing valuable chiral building blocks.

  • Palladium-based catalysts offer a classic and versatile route, capable of high enantioselectivity, but their application can be hampered by challenges in controlling regioselectivity.

  • Iridium-based catalysts , particularly those paired with phosphoramidite ligands, have emerged as the premier solution for this class of transformations. They consistently provide superior control over both regioselectivity (favoring the branched product) and enantioselectivity (often >95% ee).

For researchers targeting chiral homoallylic nitriles, an iridium-based catalytic system represents the current state-of-the-art and should be the primary approach considered. Future research will likely focus on expanding the substrate scope further, reducing catalyst loadings, and developing stereodivergent processes that allow access to any desired stereoisomer from a single set of precursors by simply tuning the catalyst or reaction sequence. [3]

References

  • Shen, C., Cheng, X., Wei, L., Wang, R.-Q., & Wang, C.-J. (2021). Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. Chemical Science, 12(48), 15846–15852. [Link]

  • Weiss, M., Holz, J., & Peters, R. (2016). Regioselective Asymmetric Allylic Alkylation Reaction of α-Cyanoacetates Catalyzed by a Heterobimetallic Platina-/Palladacycle. European Journal of Organic Chemistry, 2016(1), 210–227. [Link]

  • Feng, C-G., et al. (2019). Palladium-catalyzed enantioselective decarboxylative allylic alkylation of α-benzyl cyanoacetates: access to chiral acyclic quaternary carbon stereocenters. Organic Chemistry Frontiers. (Note: While the specific article is behind a paywall, similar work is widely published in the field of Pd-catalyzed AAA). A representative link to the journal is: [Link]

  • Hartwig, J. F., & Stanley, L. M. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 43(12), 1554–1565. [Link]

  • Tosatti, P., Nelson, J. E., & Toste, F. D. (2019). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemistry – A European Journal, 25(51), 11848-11867. [Link]

  • Zhu, J., et al. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society. [Link]

  • Trost, B. M., & Zhang, Y. (2007). Palladium-Catalyzed Asymmetric Allylic Alkylation of Enolates. Chemistry – An Asian Journal, 2(10), 1266-1283. [Link]

  • Helmchen, G. (2013). Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. In Asymmetric Synthesis II (pp. 59-105). Springer. [Link]

Sources

The Synthetic Versatility of 1-Cyanoallyl Acetate: A Comparative Guide for Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-cyanoallyl acetate, also known as acrolein cyanohydrin acetate, emerges as a compact and highly functionalized reagent.[1] Its strategic placement of a nitrile, an alkene, and a leaving group in a three-carbon framework bestows upon it a dual reactivity profile, capable of participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the synthetic applications of 1-cyanoallyl acetate, offering a comparative analysis with alternative reagents and furnishing detailed experimental protocols to empower researchers in leveraging its full potential.

Introduction to a Bifunctional Reagent

1-Cyanoallyl acetate (C₆H₇NO₂) is a racemic compound featuring a terminal double bond, an acetate leaving group, and a nitrile group on the same carbon.[1] This unique arrangement makes it an attractive substrate for transformations that can selectively engage with each of these functionalities.

Molecular Structure:

  • Systematic Name: 2-(acetyloxy)-3-butenenitrile

  • CAS Number: 15667-63-7[1]

  • Molecular Weight: 125.13 g/mol [1]

  • Key Features:

    • Allylic Acetate: An excellent precursor for the formation of π-allyl palladium complexes in transition metal catalysis.

    • Nitrile Group: An electron-withdrawing group that can activate the adjacent α-proton, rendering it susceptible to deprotonation and subsequent nucleophilic attack. It can also be a precursor to other functional groups like amines and carboxylic acids.

    • Alkene: A site for various addition and cycloaddition reactions.

The strategic value of 1-cyanoallyl acetate lies in its ability to act as both an electrophile, primarily through palladium-catalyzed allylic substitution, and as a precursor to a nucleophile at the cyanomethylene position.

Synthesis of 1-Cyanoallyl Acetate

A common and effective method for the preparation of 1-cyanoallyl acetate involves the acylation of acrolein cyanohydrin. This two-step process begins with the formation of the cyanohydrin from acrolein, followed by its reaction with acetic anhydride.

Experimental Protocol: Synthesis of 1-Cyanoallyl Acetate

This protocol is adapted from established procedures for the synthesis of acrolein cyanohydrin acetate.[2][3]

Step 1: Formation of Acrolein Cyanohydrin (Handle with extreme caution in a well-ventilated fume hood due to the use of cyanide)

  • To a cooled (0 °C) solution of sodium cyanide in water, slowly add a mixture of acrolein and acetic anhydride while maintaining the temperature below 10 °C.[2][3]

  • The reaction is typically stirred for a few hours at low temperature.

  • The organic layer containing the acrolein cyanohydrin is then carefully separated.

Step 2: Acylation with Acetic Anhydride

  • The crude acrolein cyanohydrin is reacted with an excess of acetic anhydride.[2][4]

  • A catalytic amount of a base, such as sodium acetate, can be added to facilitate the reaction.[2][3]

  • The reaction mixture is typically heated to a moderate temperature (e.g., 80 °C) and monitored by TLC or GC-MS.[2]

  • Upon completion, the excess acetic anhydride is removed under reduced pressure, and the resulting 1-cyanoallyl acetate is purified by vacuum distillation.

Synthesis_Workflow

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

One of the most powerful applications of allylic acetates is in palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone of modern enantioselective synthesis. While specific examples utilizing 1-cyanoallyl acetate are not extensively documented, its structural similarity to other allyl acetates allows for a reliable extrapolation of its reactivity. In a typical AAA reaction, a palladium(0) catalyst reacts with the allylic acetate to form a π-allylpalladium(II) complex, which then undergoes nucleophilic attack.

The presence of the cyano group in 1-cyanoallyl acetate introduces an interesting electronic feature. It is expected to influence the regioselectivity of the nucleophilic attack on the π-allyl intermediate.

Comparative Performance with Other Allyl Acetates
Allyl Acetate DerivativeExpected Reactivity in AAAKey Features of Resulting Product
1-Cyanoallyl Acetate Formation of a π-allylpalladium complex. The electron-withdrawing cyano group may influence the regioselectivity of nucleophilic attack.Product contains a versatile nitrile group for further transformations.
Cinnamyl Acetate Well-established substrate for AAA, leading to chiral products with a phenyl group.Products are precursors to various phenyl-containing compounds.
1,3-Diphenylallyl Acetate Commonly used in benchmark AAA reactions, often giving high enantioselectivities.Yields products with two phenyl substituents.
Experimental Protocol: Representative Pd-Catalyzed AAA

The following is a general protocol for a palladium-catalyzed asymmetric allylic alkylation, which can be adapted for 1-cyanoallyl acetate.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the palladium catalyst precursor (e.g., Pd₂(dba)₃) and the chiral ligand (e.g., a derivative of Trost ligand or a phosphinooxazoline) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

  • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Add the nucleophile (e.g., dimethyl malonate) and a base (e.g., BSA, KOAc).

  • Add 1-cyanoallyl acetate (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (can range from 0 °C to reflux) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

AAA_Mechanism

Cycloaddition Reactions

The double bond in 1-cyanoallyl acetate makes it a potential candidate for various cycloaddition reactions. Of particular interest are [3+2] and [4+3] cycloadditions, which can be mediated by the in situ generation of an oxyallyl cation from the allyl acetate.

[3+2] Cycloaddition

In the presence of a Lewis acid, 1-cyanoallyl acetate can potentially generate a 2-cyano-substituted oxyallyl cation. This intermediate can then react with a two-atom component (a dipolarophile) to form a five-membered ring.

[4+3] Cycloaddition

Similarly, the generated oxyallyl cation can react with a four-atom component (a diene) to construct a seven-membered ring, a valuable scaffold in natural product synthesis.[1][5]

Comparative Analysis of Cycloaddition Precursors
PrecursorCation GenerationCycloaddition TypeResulting Carbocycle
1-Cyanoallyl Acetate Lewis acid-mediated formation of a 2-cyano-oxyallyl cation.[3+2] or [4+3]Functionalized 5- or 7-membered ring with a cyano group.
α-Halo Ketones Reaction with a reducing agent (e.g., zinc-copper couple) to form an oxyallyl cation.[4+3]Substituted cycloheptenones.
Allenes Can participate in various cycloaddition reactions, including [2+2] and [4+2].Four- or six-membered rings.
Experimental Protocol: Representative [4+3] Cycloaddition

This is a general protocol that can be adapted for cycloaddition reactions involving 1-cyanoallyl acetate.

  • In a flame-dried flask under an inert atmosphere, dissolve the diene (e.g., furan) in a dry, non-polar solvent (e.g., CH₂Cl₂).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) dropwise.

  • Slowly add a solution of 1-cyanoallyl acetate in the same solvent.

  • Allow the reaction to stir at low temperature and then gradually warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Cycloaddition_Mechanism

Dual Role as an Electrophile and a Nucleophile Precursor

A key feature of 1-cyanoallyl acetate is its potential for dual reactivity. While it acts as an electrophile in palladium-catalyzed reactions, the α-proton to the nitrile is acidic and can be removed by a suitable base. This would generate a stabilized carbanion that can act as a nucleophile.

This duality opens up possibilities for tandem reactions where 1-cyanoallyl acetate first reacts as an electrophile, and then a subsequent deprotonation and reaction at the cyanomethylene position can occur. However, controlling the selectivity of these two reactive sites would be a significant challenge and would depend heavily on the reaction conditions and the nature of the other reagents.

Conclusion and Future Outlook

1-Cyanoallyl acetate is a promising, yet underexplored, building block in organic synthesis. Its compact structure, laden with multiple functionalities, offers a gateway to a diverse range of molecular architectures. While direct applications in the literature are sparse, its reactivity can be confidently predicted based on the well-established chemistry of related allyl acetates and cyano-containing compounds.

Future research in this area could focus on:

  • Asymmetric Reactions: Developing highly enantioselective palladium-catalyzed allylic alkylations using 1-cyanoallyl acetate to access chiral nitrile-containing molecules.

  • Domino Reactions: Designing novel tandem reactions that exploit its dual electrophilic and nucleophilic nature.

  • Library Synthesis: Utilizing 1-cyanoallyl acetate as a versatile scaffold for the rapid generation of compound libraries for drug discovery.

By providing this comparative guide and detailed protocols, we hope to stimulate further investigation into the synthetic applications of 1-cyanoallyl acetate and empower researchers to unlock its full potential in their synthetic endeavors.

References

  • Van Sleen, J. Recueil des Travaux Chimiques des Pays-Bas 1902, 21, 209-215.
  • Rambaud, R. Bulletin de la Société Chimique de France 1934, 1, 1317-1326.
  • Rigby, J. H.; Pigge, F. C. Organic Reactions 1997, 51, 351-478.
  • Leslie, J. M. Acylation using an anhydride. YouTube, 2020. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the proper disposal of 1-cyanoallyl acetate (CAS No. 15667-63-7). As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This document provides essential, step-by-step guidance for the handling and disposal of this reactive compound. The procedures outlined herein are designed to build upon your existing safety culture, ensuring that every step is a self-validating system for risk mitigation.

The core hazard of 1-cyanoallyl acetate stems from its structure as a cyanohydrin ester. Such molecules can release highly toxic hydrogen cyanide (HCN) gas, particularly upon contact with water, acids, or heat.[1][2] Therefore, simply discarding this chemical into a standard waste stream is not only non-compliant but also extremely dangerous. This guide provides a robust framework for its deactivation and disposal, grounded in established chemical safety principles.

Core Hazard Assessment & Chemical Profile

Understanding the chemical's reactivity is the foundation of its safe handling. 1-Cyanoallyl acetate possesses three key functional groups that dictate its hazard profile: the nitrile (cyano) group, the ester linkage, and the allyl group.

  • Cyanohydrin Instability: The most significant hazard is the potential for decomposition, which can release hydrogen cyanide (HCN).[1] This process can be accelerated by moisture, incompatible chemicals, or elevated temperatures. HCN is extremely toxic and can be fatal if inhaled or absorbed through the skin.[3][4]

  • Ester Hydrolysis: The acetate ester group can undergo hydrolysis, especially under acidic or basic conditions, to form acetic acid and the unstable 1-cyanoallyl alcohol, which can further decompose.[5]

  • Thermal Decomposition: At elevated temperatures, as in a fire, hazardous decomposition products will be generated, including toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7]

The following table summarizes the essential safety information for 1-cyanoallyl acetate.

PropertyDetailsReference(s)
CAS Number 15667-63-7
Molecular Formula C₆H₇NO₂[8]
Synonyms 1-Cyano-2-propenyl acetate, 2-(Acetyloxy)-3-butenenitrile[9]
Primary Hazards Extremely Toxic: Potential to release fatal hydrogen cyanide gas.[1][3]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, moisture.[10][11]
Hazardous Decomposition Hydrogen cyanide (HCN), Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[6][7]

Regulatory Framework: A Non-Negotiable Standard

The disposal of cyanide-containing waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) classifies cyanide-bearing wastes as hazardous under the Resource Conservation and Recovery Act (RCRA).[12][13] Generators of this waste are legally responsible for its proper management from "cradle to grave."[12] Furthermore, the Occupational Safety and Health Administration (OSHA) has stringent standards for handling cyanides in the workplace to protect personnel.[10][14]

Core Directive: This guide provides a chemically sound method for neutralization. However, you are REQUIRED to operate under the direct guidance of your institution's Environmental Health & Safety (EHS) department. All procedures must conform to local, state, and federal regulations.

The Core Disposal Protocol: A Step-by-Step Guide

This protocol details the chemical neutralization of 1-cyanoallyl acetate waste through alkaline chlorination. This widely accepted method oxidizes the toxic cyanide ion (CN⁻) into the significantly less toxic cyanate ion (OCN⁻).[15]

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. Never work alone when handling cyanides.

  • Hand Protection: Use butyl rubber or Viton gloves for extended contact. Neoprene gloves may be acceptable for incidental contact.[3]

  • Eye Protection: Wear splash-proof safety goggles.[10]

  • Body Protection: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation of any potential HCN gas.[3]

Waste Segregation & Incompatibilities

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • DO NOT mix 1-cyanoallyl acetate waste with acidic waste. Contact with acid will rapidly generate large quantities of lethal HCN gas.[3]

  • Keep the waste stream separate from other organic and inorganic wastes until after neutralization.

  • Store waste in a tightly closed, properly labeled container in a cool, well-ventilated area away from heat sources.[10]

Chemical Neutralization via Alkaline Chlorination

This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • 1-Cyanoallyl acetate waste (assume for this protocol it is dissolved in a water-miscible organic solvent).

  • Sodium hydroxide (NaOH), 20% solution.

  • Sodium hypochlorite (NaOCl), commercial bleach (ensure it is fresh and has ~5-6% available chlorine).

  • Stir plate and stir bar.

  • Large beaker (at least 4x the volume of the waste).

  • pH meter or pH strips.

Procedure:

  • Preparation: Place the beaker containing the waste solution on the stir plate inside a chemical fume hood. Begin gentle stirring.

  • Alkalinization: Slowly add the 20% NaOH solution to the waste while monitoring the pH. Adjust the pH to be consistently above 10.5 . This step is critically important; maintaining a high pH prevents the formation of highly toxic and volatile cyanogen chloride (CNCl) during the subsequent oxidation step.

  • Oxidation: While continuing to stir and monitor the pH (add more NaOH if it drops below 10.5), slowly add the sodium hypochlorite solution. A general rule of thumb is to add approximately 1.5-2.0 liters of commercial bleach for every 100 grams of cyanide waste. An excess of hypochlorite is required to drive the reaction to completion.

  • Reaction: Allow the mixture to stir at room temperature for at least 1-2 hours. The cyanide is being oxidized to cyanate during this time.

  • Verification (Optional but Recommended): Use commercially available cyanide test strips to verify the destruction of free cyanide. The concentration should be below the limits set by your local waste authority.

  • Final pH Adjustment: After the reaction is complete, if necessary, adjust the pH of the solution to between 6 and 9 as required for aqueous hazardous waste disposal, using a suitable acid like hydrochloric acid. Perform this step cautiously as some off-gassing may still occur.

Final Waste Collection and Labeling
  • Transfer the treated, neutralized solution to a robust, sealed container designated for hazardous waste.

  • Label the container clearly: "HAZARDOUS WASTE: Treated Cyanide Solution (now Cyanate) " and list all contents, including the final pH.

  • Store the container in a designated satellite accumulation area.

  • Arrange for pickup and final disposal by your institution's EHS-approved hazardous waste contractor.[6]

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spills: For small spills (<100 mL), absorb the material with an inert absorbent like Chemizorb® or dry sand. Do not use combustible materials like paper towels directly on the neat liquid. Collect the absorbed material into a sealed container for disposal via the neutralization protocol. For large spills, evacuate the area immediately and contact your EHS emergency line.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth) and seek immediate emergency medical help.

Logical Workflow for Disposal Decision-Making

The following diagram outlines the decision-making process for the safe management of 1-cyanoallyl acetate waste.

DisposalWorkflow start 1-Cyanoallyl Acetate Waste Generated ppe Step 1: Don Appropriate PPE (Fume Hood, Gloves, Goggles) start->ppe segregate Step 2: Segregate Waste (Keep Away from Acids!) ppe->segregate treat Step 3: Chemical Neutralization (Alkaline Chlorination Protocol) segregate->treat verify Step 4: Verify Cyanide Destruction (Use Test Strips if available) treat->verify containerize Step 5: Containerize & Label (Treated Hazardous Waste) verify->containerize contact_ehs Step 6: Arrange Disposal (Contact EHS for Pickup) containerize->contact_ehs

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyanoallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety protocols surrounding these compounds must be anything but routine. 1-Cyanoallyl acetate, a molecule of interest in synthetic chemistry, presents a unique combination of hazards owing to its trifunctional nature: a reactive allyl group, a toxic cyano moiety, and an acetate ester. This guide provides essential, immediate safety and logistical information for the laboratory professional, moving beyond a simple checklist to instill a deep, causal understanding of the required personal protective equipment (PPE) and handling protocols.

Understanding the Hazard: Why 1-Cyanoallyl Acetate Demands Respect
  • Cyano Group (-CN): The presence of the cyanide moiety is the most significant toxicological concern. Cyanides are potent metabolic poisons. Although the toxicity of covalently bound nitriles can vary, they can release hydrogen cyanide (HCN) in vivo or under certain chemical conditions (e.g., hydrolysis in acidic environments).[1][2][3] Inhalation, ingestion, or skin absorption of even small amounts can be extremely dangerous.[2]

  • Allyl Group (CH₂=CH-CH₂-): Allylic compounds are often associated with irritation to the skin, eyes, and respiratory tract. Some are lachrymators. Allyl acetate is classified as toxic if swallowed, harmful in contact with skin, and fatal if inhaled.[4]

  • Acetate Ester (-OAc): While generally less hazardous, acetate esters can be irritants and are often flammable.[5][6][7]

Based on this analysis, 1-Cyanoallyl acetate should be treated as a highly toxic, irritant, and potentially flammable substance. A comprehensive hazard assessment is a mandatory prerequisite for its use in any experimental setting.[8][9][10]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a scientifically-driven decision based on the identified hazards. The following table outlines the minimum required PPE for handling 1-Cyanoallyl acetate.

Body PartPPE SpecificationRationale
Eyes/Face Chemical splash goggles and a full-face shield.Safety glasses are insufficient.[8][11] Goggles provide a seal against splashes and vapors. A face shield is mandatory when there is a risk of splashing, such as during transfers or when working with larger quantities.[11]
Hands Double-gloving with a chemical-resistant outer glove (e.g., Butyl rubber or Silver Shield®) over a standard nitrile inner glove.The nitrile inner glove provides a "tell-tale" for breaches in the outer glove. The outer glove must be selected based on its resistance to both cyanides and organic esters. Nitrile gloves alone offer poor protection against many organic compounds.[6] Always consult the glove manufacturer's compatibility chart.
Body A flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs.Protects skin and personal clothing from splashes and spills.[11] The flame-resistant property is a precaution against the potential flammability of the acetate ester.
Respiratory A NIOSH-approved respirator is required when handling outside of a certified chemical fume hood.[11] The specific cartridge type should be selected based on the potential for organic vapors and acid gases (in case of hydrolysis to HCN). A full-face respirator may be necessary depending on the scale of the work.[12]To prevent inhalation of toxic vapors.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.[11]
Procedural Guidance: A Step-by-Step Approach to Safety

1. Pre-Operational Phase: Preparation and Planning

  • Hazard Assessment: Conduct a formal, documented risk assessment for the specific procedure involving 1-Cyanoallyl acetate.[8][10]

  • Fume Hood Certification: Ensure the chemical fume hood to be used has been certified within the last year and is functioning correctly.

  • Emergency Preparedness: Locate the nearest safety shower and eyewash station.[13] Have a cyanide antidote kit available and ensure personnel are trained in its use.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) and a neutralizing agent for cyanides (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate) should be readily accessible.

2. Operational Phase: Handling 1-Cyanoallyl Acetate

The following workflow diagram illustrates the key steps for safely handling 1-Cyanoallyl acetate.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Certification prep_ppe Don PPE in Correct Sequence prep_fume_hood->prep_ppe prep_spill_kit Prepare Spill Kit prep_ppe->prep_spill_kit handle_transfer Transfer 1-Cyanoallyl Acetate in Fume Hood prep_spill_kit->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_observe Monitor Reaction Progress handle_reaction->handle_observe cleanup_quench Quench Reaction & Neutralize handle_observe->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff_ppe Doff PPE in Correct Sequence cleanup_decontaminate->cleanup_doff_ppe

Caption: Workflow for handling 1-Cyanoallyl acetate.

  • Donning PPE:

    • Don inner nitrile gloves.

    • Don lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Don face shield.

    • Don outer chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

  • Handling:

    • All manipulations of 1-Cyanoallyl acetate must be performed within a certified chemical fume hood.[4]

    • Use a closed system for transfers whenever possible.[12]

    • Avoid contact with acids, strong oxidizing agents, and water, as these may promote the release of toxic gases.[1][2][14]

    • Keep containers tightly closed when not in use.[12][15]

3. Post-Operational Phase: Decontamination and Disposal

  • Waste Disposal: All waste containing 1-Cyanoallyl acetate, including contaminated consumables, is considered hazardous waste.[16][17]

    • Cyanide-containing waste must be segregated and disposed of according to EPA and local regulations.[16][17][18]

    • A common laboratory practice for the destruction of small quantities of cyanide waste is treatment with an oxidizing agent like sodium hypochlorite under alkaline conditions, followed by quenching with a reducing agent such as sodium bisulfite or thiosulfate. This should only be performed by trained personnel.

  • Decontamination:

    • Clean all contaminated surfaces with a suitable decontaminating solution.

    • Rinse glassware thoroughly.

  • Doffing PPE:

    • Remove outer gloves, turning them inside out.

    • Remove face shield.

    • Remove lab coat.

    • Remove goggles.

    • Remove inner gloves, turning them inside out.

    • Wash hands thoroughly with soap and water.[12]

Emergency Procedures: In Case of Exposure or Spill
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[12][14] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[14] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

  • Spill:

    • Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite).[12] Carefully collect the material and place it in a sealed container for hazardous waste disposal. Decontaminate the area.

    • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately.[19] Alert others in the area and contact your institution's emergency response team.

This guide is intended to provide a framework for the safe handling of 1-Cyanoallyl acetate. It is not a substitute for a thorough, procedure-specific risk assessment and adherence to your institution's safety policies. By understanding the "why" behind each safety measure, you, the research professional, are empowered to foster a culture of safety and scientific integrity in your laboratory.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1997). U.S. Department of Health and Human Services. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Cyanogen. (2016, April 11). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Sodium cyanide (as CN). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Sodium cyanide (as CN). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland. Retrieved from [Link]

  • Emergency procedures. (n.d.). Imperial College London. Retrieved from [Link]

  • Material Safety Data Sheet: Ethyl Acetate. (2025, January 15). Retrieved from [Link]

  • Ethyl Acetate Hazards and Safety Measures. (n.d.). CloudSDS. Retrieved from [Link]

  • 1-CYANOALLYL ACETATE. (n.d.). GSRS. Retrieved from [Link]

  • Safe and Effective Storage Practices for Glacial Acetic Acid. (2024, August 8). Retrieved from [Link]

  • Material Safety Data Sheet. (2011, May 27). BigCommerce. Retrieved from [Link]

  • Standard Operating Procedure: Ethyl Acetate. (n.d.). Washington State University. Retrieved from [Link]

  • Safety Data Sheet: Acetic acid ethyl ester. (n.d.). Carl ROTH. Retrieved from [Link]

  • Esterification. (n.d.). SmartLabs. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Retrieved from [Link]

  • 1-Cyanovinyl acetate. (n.d.). PubChem. Retrieved from [Link]

  • Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. (n.d.). Department of Toxic Substances Control. Retrieved from [Link]

  • Cyanide Fact Sheet. (n.d.). Regulations.gov. Retrieved from [Link]

  • Glyceryl monomethacrylate. (2025, August 24). Chemsrc. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.